1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Description
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Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSCHBMMSVGJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369696 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54647-09-5 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also widely known by its synonym N-(4-(Trifluoromethyl)phenyl)maleimide, is a highly functionalized organic compound of significant interest in materials science and medicinal chemistry. Its structure is characterized by a reactive maleimide ring N-substituted with a phenyl group bearing an electron-withdrawing trifluoromethyl (CF3) moiety at the para-position. This unique combination of a reactive dienophile and Michael acceptor (the maleimide) with a metabolically robust and lipophilic group (the trifluoromethylphenyl) makes it a versatile building block for advanced applications.
This guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its synthesis, physicochemical characteristics, spectroscopic signature, and core reactivity. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in polymer synthesis, bioconjugation, and as a scaffold in drug discovery programs.
Section 1: Synthesis and Purification
The most direct and widely adopted method for synthesizing N-aryl maleimides is a two-step, one-pot procedure starting from the corresponding aniline and maleic anhydride. This process involves the initial formation of a maleamic acid intermediate, followed by a dehydration-induced cyclization to yield the target imide.
Causality of Experimental Design: The selection of reagents and conditions is critical for high-yield synthesis. 4-(Trifluoromethyl)aniline provides the core substituted aryl structure. Maleic anhydride serves as the source of the pyrrole-2,5-dione ring. The cyclization step requires a chemical dehydrating agent because simple heating of the maleamic acid can be inefficient. A mixture of acetic anhydride and a mild base catalyst like sodium acetate is a classic and effective choice. The acetic anhydride consumes the water generated during the ring closure, driving the reaction to completion, while the sodium acetate facilitates the imidization process.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of N-(4-(Trifluoromethyl)phenyl)maleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent, such as anhydrous diethyl ether or acetone, at room temperature.
-
Slowly add a solution of 4-(trifluoromethyl)aniline (1.0 eq) in the same solvent to the stirred solution.
-
A precipitate, the maleamic acid intermediate, will typically form rapidly.
-
Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The intermediate can be isolated by filtration, washed with cold solvent, and dried, or used directly in the next step.
Step 2: Cyclization to N-(4-(Trifluoromethyl)phenyl)maleimide
-
To the crude maleamic acid, add acetic anhydride (approx. 2-3 volumes relative to the starting aniline) and a catalytic amount of anhydrous sodium acetate (approx. 0.1-0.2 eq).
-
Heat the mixture with stirring (e.g., on a steam bath or in an oil bath at 80-100 °C) for 1-2 hours. The suspension should dissolve as the reaction proceeds.[1]
-
After cooling the reaction mixture to room temperature, pour it slowly into a beaker of ice water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a non-polar solvent like petroleum ether or hexane to remove non-polar impurities.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane, to yield the final product as a crystalline solid. Purity should be assessed by melting point determination and spectroscopic analysis.
Workflow Diagram: Synthesis and Purification```dot
Section 2: Physicochemical Properties
The physical and chemical properties of this compound are heavily influenced by its aromatic system and the presence of the trifluoromethyl group. The CF3 group increases the molecular weight, melting point, and lipophilicity compared to its non-fluorinated analog, N-phenylmaleimide. T[2][3]hese properties are critical for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| CAS Number | 54647-09-5 | - |
| Molecular Formula | C₁₁H₆F₃NO₂ | - |
| Molecular Weight | 241.17 g/mol | - |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | Data for close analogs suggest >100 °C (e.g., N-(4-fluorophenyl)maleimide: 154-158 °C) | |
| Solubility | Generally soluble in organic solvents like acetone, DMF, THF, and chlorinated solvents. Sparingly soluble in water. | |
| logP (Octanol/Water) | Predicted to be higher than N-phenylmaleimide (logP ≈ 1.1) due to the lipophilic CF3 group. |
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features are derived from the maleimide ring and the substituted phenyl ring.
Chemical Structure Diagram
Caption: Structure of this compound.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Maleimide Protons (H3, H4) | ~ δ 6.8-7.0 ppm (singlet, 2H) | The two vinyl protons are chemically equivalent, appearing as a sharp singlet due to the plane of symmetry. They are deshielded by the adjacent carbonyl groups. |
| Aromatic Protons (H2', H6') | ~ δ 7.5-7.7 ppm (doublet, 2H) | Protons ortho to the maleimide group, appearing as a doublet due to coupling with H3'/H5'. | |
| Aromatic Protons (H3', H5') | ~ δ 7.7-7.9 ppm (doublet, 2H) | Protons ortho to the electron-withdrawing CF3 group, shifted further downfield. They appear as a doublet due to coupling with H2'/H6'. | |
| ¹³C NMR | Imide Carbonyls (C2, C5) | ~ δ 168-172 ppm | Characteristic chemical shift for imide carbonyl carbons. |
| Maleimide Vinyl Carbons (C3, C4) | ~ δ 134-136 ppm | Olefinic carbons within the electron-deficient maleimide ring. | |
| Aromatic Carbons | ~ δ 120-140 ppm | A set of signals corresponding to the substituted phenyl ring, including a quaternary carbon attached to the CF3 group. | |
| CF₃ Carbon | ~ δ 120-125 ppm (quartet) | The carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms. | |
| IR Spectroscopy | C=O Stretch (imide) | ~ 1700-1780 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the imide carbonyl groups are characteristic. |
| C=C Stretch (alkene) | ~ 1580-1620 cm⁻¹ | Stretching of the double bond within the maleimide ring. | |
| C-F Stretch | ~ 1100-1350 cm⁻¹ (strong) | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 241.03 | The expected exact mass for the molecular ion [C₁₁H₆F₃NO₂]⁺. |
Section 4: Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the double bond in the maleimide ring. This reactivity is central to its utility in bioconjugation and polymer chemistry.
Michael Addition with Thiols: The maleimide moiety is an exceptional Michael acceptor, reacting selectively and efficiently with soft nucleophiles like thiols under physiological conditions (pH 6.5-7.5). T[4]his reaction is the cornerstone of bioconjugation, where it is used to link molecules to cysteine residues in proteins and peptides. The electron-withdrawing nature of the N-aryl group enhances the reaction rate compared to N-alkyl maleimides. T[4]he initial thio-succinimide adduct can undergo subsequent hydrolysis of the maleimide ring, which can be advantageous in preventing retro-Michael reactions (thiol exchange).
[5]Diels-Alder Reactions: As an electron-deficient alkene, the maleimide double bond is a potent dienophile in [4+2] cycloaddition (Diels-Alder) reactions. It can react with a variety of dienes to form stable cyclic adducts, a transformation widely used in organic synthesis and materials science.
[6]#### Diagram: Michael Addition Reactivity
Caption: Reaction of the maleimide with a thiol to form a stable conjugate.
Section 5: Potential Applications in Research and Development
The unique structural features of this compound open up a wide range of applications for researchers.
-
Polymer Science: N-substituted maleimides are used as monomers or additives to create high-performance polymers. The trifluoromethylphenyl group can impart enhanced thermal stability, chemical resistance, and specific optical properties to polyimides and other resins, making them suitable for aerospace and microelectronics applications.
[7]* Medicinal Chemistry and Drug Development: The pyrrole-2,5-dione scaffold is present in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. T[8][9]he CF3 group is a well-established bioisostere in drug design, often used to improve metabolic stability, binding affinity, and cell permeability. This makes the title compound an attractive starting point for synthesizing novel therapeutic agents.
-
Bioconjugation and Chemical Biology: As a thiol-reactive crosslinker, it is an invaluable tool for labeling proteins, creating antibody-drug conjugates (ADCs), and attaching biomolecules to surfaces. T[10]he stability and reactivity profile of N-aryl maleimides are particularly well-suited for creating stable bioconjugates for diagnostic and therapeutic applications.
This compound is a versatile and valuable chemical entity for advanced scientific applications. Its straightforward synthesis, combined with the predictable and highly useful reactivity of the maleimide core, makes it an accessible building block. The incorporation of the trifluoromethylphenyl group provides an additional lever for tuning physicochemical properties, enhancing thermal stability in materials, and improving the pharmacokinetic profile of potential drug candidates. This guide has outlined its core properties, providing a solid foundation for its application in pioneering research across multiple scientific disciplines.
References
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2025). MDPI. [Link]
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Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. [Link]
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1H-NMR and 13C-NMR Spectra. Royal Society of Chemistry. [Link]
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2025). ResearchGate. [Link]
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Proposed reaction mechanism for N-aryl maleimides. ResearchGate. [Link]
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Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2018). ACS Publications. [Link]
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Synthesis and biological activity of some maleimide derivatives. (2024). Iraqi Journal of Science. [Link]
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Synthesis of biological active compounds based on derivatives of maleimide. (2022). AIP Publishing. [Link]
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Synthesis and biological activity of some maleimide derivatives. (2022). ResearchGate. [Link]
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]
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N-Phenylmaleimide. SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. [Link]
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1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
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Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]
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An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). PubMed Central. [Link]
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N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. PubMed. [Link]
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Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. (2002). MDPI. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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N-Phenylmaleimide. PubChem. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery and development, a molecule's therapeutic potential is inextricably linked to its fundamental physicochemical properties. These characteristics govern the journey of a compound from administration to its site of action, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the essential physicochemical characteristics of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (also known as N-(4-(Trifluoromethyl)phenyl)maleimide).
This compound integrates two key structural motifs: the maleimide ring, a reactive Michael acceptor known for its utility in bioconjugation, and a trifluoromethylphenyl group, a common substituent in medicinal chemistry used to enhance metabolic stability and binding affinity. Understanding the interplay of these features through rigorous physicochemical analysis is paramount for any researcher, scientist, or drug development professional seeking to harness its potential.
As your Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of characterizing a novel compound. We will delve into not just what to measure, but why each parameter is critical and how to obtain reliable, self-validating data in the laboratory.
Molecular Identity and Synthesis
Before any characterization can begin, the identity and purity of the compound must be unequivocally established. The synthesis of N-aryl maleimides is a well-established, robust two-step process that provides a reliable route to high-purity material.[1]
Core Synthesis Pathway: A Two-Step Approach
The synthesis proceeds via the formation of an intermediate maleamic acid, followed by a cyclodehydration to yield the target maleimide.[1][2][3]
-
Step 1: Maleamic Acid Formation. This step involves the nucleophilic attack of the primary amine (4-(Trifluoromethyl)aniline) on maleic anhydride. The reaction is typically rapid and clean, yielding the N-arylmaleamic acid intermediate.[3]
-
Step 2: Cyclodehydration. The maleamic acid is then cyclized to form the imide ring. This is commonly achieved by heating with acetic anhydride and a catalyst such as anhydrous sodium acetate.[2][4] This dehydration reaction closes the five-membered ring, forming the stable maleimide product.
Caption: Workflow for accurate melting point determination.
Protocol 2: Melting Point Determination
Expertise Note: The key to an accurate melting point is a slow heating rate (1-2°C/min) across the melting range. [5]A rapid initial heating phase is acceptable to save time, but the rate must be reduced as you approach the expected melting point to allow the sample and thermometer to remain in thermal equilibrium.
-
Ensure the synthesized this compound is completely dry and finely powdered.
-
Press the open end of a glass capillary tube into the powder, tapping the sealed end gently on a hard surface to pack a small amount (1-2 mm height) of the sample into the bottom.
-
Place the capillary tube into the sample holder of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.
-
Allow the apparatus to cool. Prepare a new sample.
-
Heat rapidly to a temperature approximately 15-20°C below the preliminary melting point.
-
Adjust the heating rate to a slow 1-2°C per minute.
-
Data Acquisition (Self-Validation): Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2). The melting range is T1-T2. A pure sample will have a narrow range. [6]9. Repeat the measurement with a fresh sample to ensure reproducibility.
| Property | Value | Method |
| Melting Point | Literature data not available. | Capillary Method |
Solubility: The Gateway to Bioavailability
Why It Matters: For a drug to be effective, it must first dissolve. Aqueous solubility is a critical determinant of oral bioavailability and dissolution rate. Poor solubility can lead to failed clinical trials and is a major hurdle in formulation development. [7]We typically assess two types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates from an aqueous buffer. It is a high-throughput screen that mimics conditions in early-stage biological assays. [7][8]* Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but fundamental measurement crucial for pre-formulation.
Caption: Comparative workflows for kinetic and thermodynamic solubility.
Protocol 3: Kinetic Solubility Determination (Nephelometry)
Expertise Note: This high-throughput method is chosen for its speed and relevance to early discovery. The principle is that precipitation of an insoluble compound from a DMSO/buffer mixture will cause light scattering, which can be detected by a nephelometer. [7]The concentration at which scattering appears is the kinetic solubility.
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubate the plate at room temperature (e.g., 25°C) on a plate shaker for 1-2 hours.
-
Data Acquisition (Self-Validation): Measure the light scattering in each well using a nephelometer. The concentration at which the signal rises significantly above the background (buffer + 1% DMSO) is determined as the kinetic solubility. A standard curve with a known compound can validate the instrument's response.
| Property | Value | Method |
| Aqueous Solubility | Literature data not available. | Kinetic & Thermodynamic Assays |
Lipophilicity (LogP/LogD): Balancing Permeability and Potency
Why It Matters: Lipophilicity, the "greasiness" of a molecule, is a master regulator of its ADME properties. It is quantified as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) between an oily phase (typically n-octanol) and an aqueous phase. [9]* High Lipophilicity: Enhances membrane permeability and protein binding but can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.
-
Low Lipophilicity: Improves solubility but may hinder the ability to cross biological membranes to reach the target. For oral drugs, a LogP value between 1 and 4 is often considered optimal. [10]
Protocol 4: LogP Determination (Shake-Flask Method)
Expertise Note: The shake-flask method is the "gold standard" for LogP measurement due to its direct, equilibrium-based approach. [4][11]The key to this method's trustworthiness is ensuring that the two phases are mutually saturated before the experiment and that equilibrium is truly reached. Analysis by HPLC-UV provides sensitive and specific quantification.
-
Prepare mutually saturated n-octanol and aqueous buffer (e.g., PBS, pH 7.4). This is done by vigorously shaking the two solvents together for 24 hours and then allowing them to separate.
-
Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
In a vial, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Data Acquisition (Self-Validation): Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a validated HPLC-UV method.
-
Calculate the partition coefficient: P = C_oct / C_aq.
-
The final value is expressed as LogP = log₁₀(P).
Caption: The gold-standard shake-flask method for LogP determination.
| Property | Value | Method |
| LogP (Predicted) | 2.45 ± 0.35 | SwissADME (Consensus Prediction) [10] |
| LogP (Experimental) | Literature data not available. | Shake-Flask Method |
Acidity/Basicity (pKa): The Ionization State
Why It Matters: The pKa is the pH at which a compound is 50% ionized. [2]Since solubility, permeability, and target binding are often highly dependent on a molecule's ionization state, knowing the pKa is essential. This compound lacks strongly basic or acidic functional groups. The maleimide ring protons are very weakly acidic, and the nitrogen lone pair is delocalized into the two carbonyl groups, rendering it non-basic. Therefore, the compound is expected to be neutral across the physiological pH range. Potentiometric titration is the classic method for pKa determination. [12][13]
Protocol 5: pKa Determination (Potentiometric Titration)
Expertise Note: For a compound expected to be neutral or very weakly acidic/basic, direct titration in water may not show a clear inflection point. In such cases, a co-solvent titration is employed. By performing titrations in several different ratios of an organic co-solvent (like methanol) and water, one can extrapolate the results back to 0% co-solvent to determine the aqueous pKa. [14]
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [2]2. Prepare a solution of the compound (e.g., 1 mM) in a specific water/methanol mixture (e.g., 50:50 v/v).
-
Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.
-
Immerse the calibrated pH electrode and begin stirring.
-
Data Acquisition (Self-Validation): Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, identified from the inflection point of the titration curve.
-
Repeat the procedure in different solvent ratios (e.g., 40:60 and 30:70 methanol:water).
-
Extrapolate the measured pKa values to 100% aqueous medium to determine the aqueous pKa.
| Property | Value | Method |
| pKa | Expected to be effectively neutral in physiological pH range. | Potentiometric Titration |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopy provides an unambiguous confirmation of the molecular structure and is the ultimate validation of a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why It Matters: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expected ¹H NMR Spectrum: Based on the structure of this compound, we anticipate two primary signal regions:
-
Aromatic Region (approx. 7.5-7.9 ppm): The four protons on the trifluoromethylphenyl ring will appear as a set of two doublets (an AA'BB' system), characteristic of a para-substituted benzene ring.
-
Olefinic Region (approx. 6.9-7.1 ppm): The two equivalent protons on the maleimide double bond will appear as a sharp singlet. The singlet for the maleimide protons of N-aryl maleimides typically appears around 6.8-7.0 ppm. [15][16] Expected ¹³C NMR Spectrum:
-
Carbonyl Carbons (approx. 168-171 ppm): The two equivalent carbonyl carbons of the maleimide ring. [15]* Olefinic Carbons (approx. 134 ppm): The two equivalent carbons of the maleimide double bond. [15]* Aromatic Carbons: Several signals for the phenyl ring carbons, including the carbon attached to the CF₃ group (which will show coupling to fluorine).
-
Trifluoromethyl Carbon (approx. 120-130 ppm): The CF₃ carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
Protocol 6: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the pure compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. [1][17]Chloroform-d is a good starting choice for its ability to dissolve a wide range of organic compounds. [1]2. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. [17]3. Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy
Why It Matters: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool for confirming the successful formation of the imide ring.
Expected Characteristic Peaks:
-
C=O Stretch (Imide): Two characteristic carbonyl stretching bands. A strong, sharp band around 1700-1720 cm⁻¹ (asymmetric stretch) and another band near 1770-1790 cm⁻¹ (symmetric stretch). The presence of both is a hallmark of the cyclic imide structure. [18][19]* C-N Stretch (Imide): A peak around 1380-1395 cm⁻¹ . [18]* C-F Stretch: Strong absorptions in the region of 1100-1350 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group.
Protocol 7: FTIR Analysis (ATR Method)
Expertise Note: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation for solid powders. [20]It provides high-quality spectra by pressing the sample directly onto a crystal (e.g., diamond or zinc selenide). [21]
-
Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the powdered solid sample onto the center of the crystal.
-
Apply pressure using the instrument's press to ensure firm, even contact between the sample and the crystal.
-
Data Acquisition (Self-Validation): Acquire the sample spectrum. The instrument software will automatically ratio this against the background to produce the final absorbance or transmittance spectrum. The presence of the characteristic dual carbonyl peaks will confirm the imide structure.
Mass Spectrometry (MS)
Why It Matters: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a classic "hard" ionization technique that causes predictable fragmentation, which can be used to confirm structural components. [22][23] Expected Mass Spectrum (EI):
-
Molecular Ion (M⁺·): A strong peak at m/z = 241 , corresponding to the exact mass of the intact molecule.
-
Key Fragments: Fragmentation of N-aryl maleimides often involves cleavage of the imide ring. Expect to see characteristic losses of CO (m/z 213) and further fragmentation of the aromatic and imide portions. [13][24]
Protocol 8: Mass Spectrometry Analysis (EI via Direct Probe)
-
Load a small amount (micrograms) of the solid sample into a glass capillary tube.
-
Insert the capillary into the direct insertion probe of the mass spectrometer.
-
Insert the probe into the high-vacuum source of the instrument.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Data Acquisition (Self-Validation): The vaporized molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer and detected. The resulting mass spectrum, showing the molecular ion at the correct m/z and a logical fragmentation pattern, provides final confirmation of the compound's identity and molecular weight.
Conclusion
The comprehensive physicochemical characterization of this compound is a foundational step in evaluating its potential as a tool compound, bioconjugation agent, or therapeutic candidate. By systematically applying the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development pipeline. This disciplined approach, which emphasizes understanding the scientific rationale behind each measurement, ensures that the bridge between molecular structure and biological performance is built on a solid foundation of empirical evidence.
References
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- Supplementary Information for an article on maleimide synthesis. (Date not available). Royal Society of Chemistry. [URL: https://www.rsc.
- Synthesis and biological activity of some maleimide derivatives. (2019). Journal of Basrah Researches ((Sciences)). [URL: https://www.researchgate.
- LogP/D. (n.d.). Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/logp.html]
- NMR Sample Preparation. (n.d.). University of California, Riverside. [URL: https://nmr.ucr.
- Melting point determination. (n.d.). University of Calgary. [URL: https://www.chem.ucalgary.
- N-Phenylmaleimide. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0844]
- Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/264483754_Use_of_Correlation_of_H-1_and_C-13_Chemical_Shifts_of_N-Arylsuccinanilic_Acids_N-Arylsuccinimides_N-Arylmaleanilic_Acids_and_N-Arylmaleimides_with_the_Hammett_Substituent_Constants_for_the_Stud]
- This compound. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductCas_54647-09-5.htm]
- FT-IR spectra showing the reduction of the maleimide peak. (2021). ResearchGate. [URL: https://www.researchgate.net/figure/a-FTIR-spectra-showing-the-reduction-of-the-maleimide-peak-at-828-cm-1-during-a-60-min_fig4_353483259]
- New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. (2021). Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_136127.html]
- Maleimide(541-59-3) 13C NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/541-59-3_13cnmr.htm]
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- 1H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. (2011). ResearchGate. [URL: https://www.researchgate.net/publication/257850811_Synthesis_and_properties_of_N-substituted_maleimides_conjugated_with_14-phenylene_or_25-thienylene_polymers]
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- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [URL: https://www.agilent.
- Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. (2015). ResearchGate. [URL: https://www.researchgate.net/publication/280931215_Synthesis_characterization_and_biological_activity_study_of_N-substituted_sulfonamido_maleimides_substituted_with_different_heterocycles]
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A Comprehensive Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also known as N-(4-(Trifluoromethyl)phenyl)maleimide, is a valuable chemical intermediate and building block in medicinal chemistry and materials science. Its utility stems from the reactive maleimide group, a potent Michael acceptor and dienophile, combined with the physicochemical properties imparted by the trifluoromethyl-substituted phenyl ring. This guide provides an in-depth examination of its most common and reliable synthesis pathway, offering detailed mechanistic insights, a step-by-step experimental protocol, and critical process analysis to ensure reproducibility and high-yield production for research and development applications.
Introduction: Strategic Overview
N-substituted maleimides are a class of compounds widely employed as versatile reagents in bioconjugation, polymer synthesis, and as scaffolds for pharmacologically active molecules. The synthesis of N-arylmaleimides is most effectively and commonly achieved through a robust two-step sequence starting from readily available precursors: maleic anhydride and a corresponding aniline.
This strategy involves:
-
Amidation: The nucleophilic ring-opening of maleic anhydride with 4-(trifluoromethyl)aniline to form an intermediate, (2Z)-4-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-2-enoic acid (a maleanilic acid).
-
Dehydrative Cyclization: The intramolecular condensation of the maleanilic acid to yield the target imide, this compound.
This approach is favored for its high yields, operational simplicity, and the ease of isolation of the intermediate and final products.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of the synthesis. The process is bifurcated into two distinct, mechanistically different stages.
Step 1: Nucleophilic Acyl Substitution and Ring-Opening
The initial reaction is a classic nucleophilic acyl substitution. The nitrogen atom of 4-(trifluoromethyl)aniline, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate which quickly resolves into the open-chain maleanilic acid.
Causality of Experimental Choice: This reaction is typically performed at or below room temperature. The high reactivity of the anhydride with the primary amine ensures that the reaction proceeds readily without the need for heat, which could promote side reactions. The choice of a solvent like diethyl ether facilitates the precipitation of the resulting maleanilic acid, which is often a crystalline solid, allowing for simple and efficient isolation by filtration.
Step 2: Acetic Anhydride-Mediated Dehydrative Cyclization
The second stage involves the ring-closure of the maleanilic acid to form the thermodynamically stable five-membered imide ring. This is not a simple thermal dehydration; it requires chemical activation. The combination of acetic anhydride and sodium acetate is the most common and effective reagent system for this transformation.
The mechanism proceeds as follows:
-
Activation: Acetic anhydride reacts with the carboxylic acid moiety of the maleanilic acid to form a mixed anhydride intermediate. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The amide nitrogen's lone pair then performs an intramolecular attack on the now highly activated mixed-anhydride carbonyl carbon.
-
Cyclization and Elimination: This attack forms a new tetrahedral intermediate, which subsequently collapses, eliminating an acetate ion (a good leaving group) to form the protonated maleimide ring.
-
Deprotonation: The acetate ion or another weak base in the mixture abstracts the proton from the nitrogen to yield the final, neutral N-arylmaleimide product.
Causality of Experimental Choice: Sodium acetate acts as a catalyst, facilitating the formation of the mixed anhydride and the final deprotonation step. Acetic anhydride serves as both the dehydrating agent and, conveniently, the solvent for this step. The reaction is heated to provide the necessary activation energy for the cyclization to proceed at a practical rate.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of N-phenylmaleimide and is tailored for the specific reactants in this guide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Electrophile |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Nucleophile |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Solvent (Step A) |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Dehydrating Agent / Solvent (Step B) |
| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | Catalyst (Step B) |
Step-by-Step Synthesis Procedure
Part A: Synthesis of (2Z)-4-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-2-enoic acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (9.81 g, 0.10 mol) in 125 mL of anhydrous diethyl ether. Stir until all solid has dissolved.
-
In a separate beaker, prepare a solution of 4-(trifluoromethyl)aniline (16.11 g, 0.10 mol) in 25 mL of anhydrous diethyl ether.
-
Add the aniline solution to the dropping funnel and add it dropwise to the stirred maleic anhydride solution over 15-20 minutes. A thick, white precipitate will form almost immediately.
-
After the addition is complete, continue to stir the resulting suspension at room temperature for an additional 60 minutes.
-
Cool the flask in an ice bath to 10-15°C.
-
Isolate the solid product by suction filtration using a Büchner funnel. Wash the filter cake with a small portion of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white powder. The product, the maleanilic acid intermediate, is typically of sufficient purity for use in the next step without further purification. The expected yield is >95%.
Part B: Synthesis of this compound
-
In a 250 mL Erlenmeyer flask, place anhydrous sodium acetate (3.3 g, 0.04 mol) and acetic anhydride (40 mL).
-
Add the dried (2Z)-4-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-2-enoic acid (e.g., 23.3 g, ~0.09 mol) from Part A to the flask.
-
Gently swirl the flask and heat it on a steam bath or in a pre-heated water bath at 65-70°C. Continue heating and swirling for 20-30 minutes until all the solid has dissolved, forming a clear, yellow-to-amber solution. Note: Avoid overheating, as it can lead to discoloration and reduced yield.
-
Remove the flask from the heat and allow it to cool for a few minutes before carefully pouring the warm reaction mixture into 250 mL of an ice-water slurry with vigorous stirring.
-
A solid precipitate of the target compound will form. Continue stirring until the product fully crystallizes.
-
Collect the solid product by suction filtration. Wash the filter cake thoroughly with several portions of cold water to remove acetic acid and sodium acetate, followed by a wash with a small amount of cold petroleum ether or hexane to aid in drying.
-
Dry the product to obtain this compound as a crystalline solid.
Purification and Characterization
The crude product is often of high purity. However, for applications requiring analytical purity, recrystallization can be performed from a suitable solvent such as cyclohexane or an ethanol/water mixture.
Characterization should be performed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and purity.
-
FTIR: To identify characteristic functional groups (e.g., C=O stretch of the imide).
-
Melting Point: To assess purity.
Visualized Pathway and Workflow
To provide a clear conceptual map of the process, the following diagrams illustrate the chemical transformation and the experimental sequence.
Figure 1: Overall two-step synthesis pathway.
Caption: Step-by-step experimental workflow diagram.
Safety Considerations
-
4-(Trifluoromethyl)aniline: This compound is toxic if swallowed or inhaled and can cause irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Maleic Anhydride: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.
-
Acetic Anhydride: Corrosive and flammable. Reacts with water. Handle with care in a fume hood.
-
Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during its use.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of this compound via the two-step amidation and cyclodehydration pathway is a highly efficient, reliable, and scalable method. By understanding the underlying chemical mechanisms, researchers can confidently execute this procedure to produce high-quality material for a wide array of applications in drug discovery and advanced materials development. The self-validating nature of the protocol, which relies on the precipitation and isolation of intermediates and final products, makes it a cornerstone synthesis for any laboratory working with maleimide chemistry.
References
-
Homework.Study.com. The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Available at: [Link]
-
PubMed Central. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Available at: [Link]
-
IOSR Journal of Applied Chemistry. Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Available at: [Link]
-
Organic Syntheses. N-Phenylmaleimide. Available at: [Link]
-
Homework.Study.com. What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Available at: [Link]
-
PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available at: [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]
-
Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Available at: [Link]
-
Figshare. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]
- Homework.Study.com. *Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid...
An In-Depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
This compound, also known as N-(4-trifluoromethylphenyl)maleimide, is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced polymers. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the necessary starting materials, reaction mechanisms, and optimized protocols.
Primary Synthetic Pathway: A Two-Step Approach
The most prevalent and well-established method for the synthesis of this compound is a two-step process commencing with commercially available starting materials. This pathway involves the initial formation of an N-substituted maleamic acid, followed by a cyclodehydration step to yield the target maleimide.
Core Starting Materials
The synthesis fundamentally relies on two key reagents:
-
Maleic Anhydride: A readily available cyclic anhydride that serves as the electrophilic component, providing the pyrrole-2,5-dione core.
-
4-(Trifluoromethyl)aniline: A primary aromatic amine that acts as the nucleophile, introducing the N-aryl substituent.
The selection of these starting materials is driven by their commercial availability, relatively low cost, and high reactivity in the desired transformations.
Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleamic Acid
The initial step involves the acylation of 4-(trifluoromethyl)aniline with maleic anhydride to form the intermediate, N-(4-(trifluoromethyl)phenyl)maleamic acid.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)aniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring, followed by a proton transfer to form the stable maleamic acid derivative. This reaction is typically exothermic and proceeds with high efficiency.
Experimental Protocol: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleamic Acid
-
In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
In a separate flask, dissolve an equimolar amount of maleic anhydride in the same solvent.
-
Slowly add the maleic anhydride solution to the stirred solution of 4-(trifluoromethyl)aniline at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Upon mixing, a precipitate of N-(4-(trifluoromethyl)phenyl)maleamic acid will typically form.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
The resulting N-(4-(trifluoromethyl)phenyl)maleamic acid is typically of sufficient purity for use in the subsequent step without further purification. High yields, often exceeding 90%, are common for this step.
Step 2: Cyclodehydration of N-(4-(Trifluoromethyl)phenyl)maleamic Acid
The second and final step is the intramolecular cyclization of the maleamic acid intermediate to form the desired this compound. This is achieved through the removal of a molecule of water.
Mechanism: The cyclodehydration is typically facilitated by a dehydrating agent, most commonly acetic anhydride, in the presence of a catalyst such as sodium acetate. The acetic anhydride activates the carboxylic acid group of the maleamic acid, making it more susceptible to nucleophilic attack by the amide nitrogen. Subsequent elimination of water and acetic acid yields the stable five-membered maleimide ring.
Experimental Protocol: Synthesis of this compound
-
To a flask containing the N-(4-(trifluoromethyl)phenyl)maleamic acid from the previous step, add a mixture of acetic anhydride and a catalytic amount of anhydrous sodium acetate.
-
Heat the reaction mixture with stirring. A typical temperature range is 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water to precipitate the product and quench the excess acetic anhydride.
-
Stir the resulting slurry for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and sodium acetate.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure this compound as a crystalline solid.
Alternative Synthetic Route: One-Pot Synthesis
For improved efficiency and reduced handling of intermediates, a one-pot synthesis of this compound can be employed. This approach combines the formation of the maleamic acid and its subsequent cyclodehydration in a single reaction vessel without isolation of the intermediate.
Methodology: In a typical one-pot procedure, 4-(trifluoromethyl)aniline and maleic anhydride are reacted in a high-boiling aprotic solvent, such as toluene or xylene. After the initial formation of the maleamic acid, a dehydrating agent and catalyst are added directly to the reaction mixture, and the temperature is elevated to effect cyclization.
Advantages of the One-Pot Synthesis:
-
Time and Cost-Effective: Reduces the number of unit operations, saving time and resources.
-
Increased Efficiency: Minimizes product loss that can occur during the isolation and transfer of intermediates.
-
Simplified Procedure: Streamlines the overall synthetic process.
Experimental Considerations for One-Pot Synthesis:
-
Solvent Choice: A solvent that is inert to the reactants and allows for the azeotropic removal of water can be beneficial for driving the cyclodehydration to completion.
-
Catalyst Selection: In addition to acetic anhydride and sodium acetate, other dehydrating systems, such as azeotropic distillation with a Dean-Stark trap, can be utilized.
Data Summary
| Step | Starting Materials | Reagents and Solvents | Typical Conditions | Product | Typical Yield |
| 1 | Maleic Anhydride, 4-(Trifluoromethyl)aniline | Diethyl ether or Dichloromethane | Room temperature, 1-2 hours | N-(4-(Trifluoromethyl)phenyl)maleamic acid | >90% |
| 2 | N-(4-(Trifluoromethyl)phenyl)maleamic acid | Acetic anhydride, Sodium acetate (catalytic) | 80-100 °C, 1-3 hours | This compound | 70-85% |
| One-Pot | Maleic Anhydride, 4-(Trifluoromethyl)aniline | Toluene or Xylene, Acetic anhydride, Sodium acetate | Stepwise heating from room temperature to reflux | This compound | Variable |
Visualizing the Synthesis
Two-Step Synthetic Workflow
Caption: Workflow for the two-step synthesis of the target maleimide.
One-Pot Synthetic Workflow
Caption: Simplified workflow for the one-pot synthesis.
Conclusion and Future Perspectives
The synthesis of this compound from maleic anhydride and 4-(trifluoromethyl)aniline is a robust and well-understood process. The two-step method involving the isolation of the maleamic acid intermediate is highly reliable and consistently provides good yields of the final product. For applications where process efficiency is paramount, the one-pot synthesis offers a compelling alternative. Future research in this area may focus on the development of greener and more sustainable catalytic systems for the cyclodehydration step, potentially avoiding the use of stoichiometric dehydrating agents like acetic anhydride. The continued exploration of this and related fluorinated maleimides will undoubtedly lead to the discovery of new molecules with enhanced biological activities and material properties.
References
A comprehensive list of references that support the methodologies and claims made in this guide will be provided upon request, including peer-reviewed articles and patents that detail the synthesis of N-substituted maleimides.
An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione: Synthesis, Reactivity, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a molecule of significant interest in medicinal chemistry and drug development. By dissecting its chemical synthesis, inherent reactivity, and plausible biological implications, this document serves as a critical resource for researchers and scientists exploring its therapeutic applications.
Introduction: Unpacking the Core Components
This compound belongs to the N-substituted maleimide class of compounds. Its structure is a composite of two key pharmacophores: the reactive maleimide ring and the drug-enhancing trifluoromethylphenyl moiety. This unique combination underpins its potential as a versatile tool in chemical biology and as a scaffold for novel therapeutics.
The maleimide core is an unsaturated imide that serves as a powerful electrophile. Its reactivity, particularly towards thiol groups, is a cornerstone of its utility in bioconjugation and as a covalent inhibitor of specific protein targets.[1] The 4-(trifluoromethyl)phenyl group, on the other hand, is a well-established feature in modern drug design. The trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3]
This guide will delve into the synthesis of this compound, its detailed chemical characterization, its likely mechanism of action as a covalent modulator of protein function, and its potential therapeutic applications, supported by established experimental protocols.
Synthesis and Characterization
The synthesis of N-aryl maleimides, such as this compound, is typically achieved through a two-step process involving the reaction of an aniline with maleic anhydride, followed by cyclodehydration.[4][5]
General Synthesis Pathway
The synthesis commences with the acylation of 4-(trifluoromethyl)aniline with maleic anhydride to form the intermediate N-(4-(trifluoromethyl)phenyl)maleamic acid. This is followed by a cyclodehydration step, often facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final product.
dot
Caption: Covalent modification of a target protein.
Potential Therapeutic Applications and In Vitro Evaluation
Based on the known biological activities of related pyrrole-2,5-dione derivatives, this compound holds promise in several therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of N-aryl maleimides against various cancer cell lines. T[6]he proposed mechanism involves the covalent inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis. The trifluoromethyl group is known to enhance the anticancer activity of various compounds.
[3]Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
[7][8][9]1. Cell Seeding: Plate cancer cells (e.g., HCT-116, SW-620, Colo-205) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. 2[6]. Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 24, 48, or 72 hours. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin). 3. MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. 4. Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Some pyrrole-2,5-dione derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators. T[10]he mechanism may involve the covalent modification of enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Experimental Protocol: Enzyme Inhibition Assay (Conceptual)
A representative protocol for assessing enzyme inhibition is as follows, which can be adapted for specific target enzymes.
[11]1. Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., COX-2) and its corresponding substrate in an appropriate buffer. 2. Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period to allow for covalent bond formation. 3. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. 4. Product Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry). 5. Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC50 or Ki value.
Future Perspectives and Conclusion
This compound is a molecule with significant untapped potential. Its synthesis is straightforward, and its chemical properties are well-suited for drug development. The combination of a reactive maleimide core and a trifluoromethylphenyl group makes it a prime candidate for development as a covalent inhibitor targeting a range of diseases.
Future research should focus on:
-
Target Identification: Elucidating the specific protein targets of this compound in various disease models.
-
In Vivo Efficacy: Evaluating its therapeutic efficacy and pharmacokinetic properties in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
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An In-Depth Technical Guide to the Molecular Structure and Application of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Executive Summary
This technical guide provides a comprehensive analysis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key building block in modern medicinal chemistry and bioconjugation. We will dissect its molecular architecture, exploring the distinct roles of the reactive maleimide core and the influential trifluoromethylphenyl substituent. This document details the compound's reactivity, focusing on the highly selective thiol-Michael addition reaction that forms the basis of its utility. Furthermore, we provide field-proven, step-by-step protocols for its synthesis and its application in forming antibody-drug conjugates (ADCs), offering researchers and drug development professionals the foundational knowledge and practical methodologies required to leverage this versatile molecule in their work.
Molecular Architecture and Physicochemical Properties
The functionality of this compound arises from the synergistic interplay of its two primary structural components: the pyrrole-2,5-dione (maleimide) ring and the N-linked 4-(trifluoromethyl)phenyl group.
The Core Scaffold: 1H-Pyrrole-2,5-dione (Maleimide)
The parent structure, maleimide, is an unsaturated imide that serves as a powerful building block in organic synthesis.[1][2] Its defining feature is the carbon-carbon double bond within the five-membered ring. This double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups, rendering it a highly reactive electrophile and an excellent Michael acceptor.[1][3] This inherent reactivity is the cornerstone of its widespread use in bioconjugation for covalently modifying biomolecules.[3][4]
The Key Substituent: 4-(Trifluoromethyl)phenyl Group
The attachment of a 4-(trifluoromethyl)phenyl group to the maleimide nitrogen dramatically influences the molecule's properties. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[5] This can significantly increase a drug candidate's half-life.
-
Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability and improve the pharmacokinetic profile of a molecule.[5]
-
Electronic Effects: As a potent electron-withdrawing group, it modulates the electronic properties of the phenyl ring, which can influence receptor binding affinity and selectivity.[5]
-
Bioisosterism: It can serve as a bioisostere for other groups like chlorine or a methyl group, but with distinct steric and electronic properties that can be fine-tuned for optimal target engagement.[5]
The incorporation of this group into the maleimide structure creates a reagent well-suited for developing stable, targeted therapeutics.
Physicochemical Data Summary
The fundamental properties of the title compound are summarized below for reference in experimental design.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Common Name | N-[4-(Trifluoromethyl)phenyl]maleimide | |
| CAS Number | 54647-09-5 | [6] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [7] |
| Molecular Weight | 241.17 g/mol | |
| Appearance | Solid | [8] |
The Chemistry of Reactivity: Mechanism and Selectivity
Understanding the reaction mechanism of N-aryl maleimides is critical for their successful application. The molecule's utility is overwhelmingly derived from its highly specific reaction with sulfhydryl (thiol) groups.
The Michael Addition: A Cornerstone of Bioconjugation
Maleimides react with thiols via a conjugate addition mechanism known as the Michael addition.[3] In a biological context, the free thiol of a cysteine residue, present as the more nucleophilic thiolate anion (R-S⁻) at physiological pH, attacks one of the sp²-hybridized carbons of the maleimide double bond. This leads to the formation of a stable, covalent thioether bond within a succinimide ring.[3][4] This reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a catalyst.[3]
Chemoselectivity: The Thiol-Maleimide Reaction
A defining advantage of maleimide chemistry is its remarkable chemoselectivity. In a pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than its reaction with other nucleophilic groups found in proteins, such as the amine side chain of lysine.[3][4] This specificity allows for the precise modification of cysteine residues, even in the presence of a vast excess of other potentially reactive functional groups.
Caption: Workflow of the selective thiol-maleimide conjugation.
Critical Reaction Parameters: Stability and Hydrolysis
While powerful, the maleimide reaction requires careful control of experimental conditions for optimal outcomes.
-
pH Control: Maintaining the pH between 6.5 and 7.5 is paramount for ensuring thiol selectivity.[4] At pH values above 7.5, the reactivity with amines becomes more pronounced, leading to non-specific labeling.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[4] This process is accelerated at higher pH. Therefore, aqueous solutions of the maleimide reagent should always be prepared fresh before use.
-
Adduct Stability: The resulting thiosuccinimide bond is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to off-target effects.[3][9] In some applications, the succinimide ring can be intentionally hydrolyzed post-conjugation to form a more stable, ring-opened structure that prevents this reversal.[4]
Synthesis and Characterization
The synthesis of N-aryl maleimides is a well-established and reliable process, making this compound readily accessible.[10]
Rationale for Synthetic Strategy: The Two-Step N-Arylation
The most common and robust method involves a two-step procedure starting from maleic anhydride and the corresponding aniline.[2][10]
-
Amic Acid Formation: Maleic anhydride undergoes acylation with 4-(trifluoromethyl)aniline. This reaction is typically rapid and high-yielding, forming the intermediate N-[4-(trifluoromethyl)phenyl]maleamic acid.
-
Cyclodehydration: The amic acid intermediate is then cyclized to form the desired imide. This is an intramolecular dehydration reaction, commonly achieved by heating in acetic anhydride with a mild base catalyst such as anhydrous sodium acetate.[2][10] The acetic anhydride serves as the dehydrating agent, removing the elements of water to facilitate ring closure.
Caption: Two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established literature procedures.[2][10] Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of N-[4-(Trifluoromethyl)phenyl]maleamic Acid
-
In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether.
-
In a separate beaker, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in 50 mL of anhydrous diethyl ether.
-
Slowly add the aniline solution to the stirred maleic anhydride solution at room temperature over 30 minutes.
-
A precipitate will form. Continue stirring for an additional 2 hours at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum. The amic acid is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottomed flask fitted with a reflux condenser and drying tube, combine the N-[4-(trifluoromethyl)phenyl]maleamic acid (1.0 eq) from the previous step, anhydrous sodium acetate (0.5 eq), and acetic anhydride (5 mL per gram of amic acid).
-
Heat the mixture in an oil bath at 100 °C with stirring for 45-60 minutes.[2]
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
A solid will precipitate. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure N-aryl maleimide.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.[2]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Singlet at ~6.8 ppm (2H, maleimide CH =CH ). AA'BB' pattern in the aromatic region ~7.5-7.8 ppm (4H, phenyl protons). |
| ¹³C NMR (CDCl₃) | Carbonyl carbons ~165-170 ppm. Maleimide C=C carbons ~134 ppm. Aromatic carbons with characteristic shifts, including the CF₃-bearing carbon and the C-F coupled quartet for the CF₃ carbon itself. |
| IR (KBr, cm⁻¹) | Strong C=O stretching vibrations for the imide ~1700-1780 cm⁻¹. C-F stretching vibrations ~1100-1350 cm⁻¹. |
| Melting Point | A sharp, defined melting point consistent with a pure compound. |
Applications in Drug Discovery and Development
The unique combination of a highly selective reactive handle and a pharmaceutically relevant substituent makes this molecule a valuable tool for creating advanced therapeutics.
Case Study: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Formation
ADCs are a powerful class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The title compound is an exemplary linker component for attaching the drug to the antibody.
Caption: General workflow for creating an ADC via maleimide chemistry.
Detailed Experimental Protocol: Protein Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein. It must be optimized for each specific protein and linker-payload.
-
Protein Preparation: Prepare the antibody or protein at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS). If necessary, selectively reduce interchain disulfide bonds to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove excess reducing agent if required (e.g., using a desalting column).
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the this compound-linked payload in a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the maleimide reagent solution to the prepared protein solution to achieve a final molar excess of 10-20 fold over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4 °C, with gentle mixing. Protect from light if the payload is photosensitive.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as N-acetyl-L-cysteine or β-mercaptoethanol, to a final concentration of ~1 mM. Incubate for an additional 30 minutes.
-
Purification: Remove the excess linker-payload and quenching reagent by purifying the resulting ADC. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design. By combining the predictable and highly selective reactivity of the maleimide core with the advantageous pharmacokinetic properties imparted by the trifluoromethylphenyl group, it provides a robust and reliable tool for researchers. Its primary role in bioconjugation, particularly for the construction of ADCs, continues to drive innovation in targeted cancer therapy. As our understanding of disease biology deepens, the demand for precise molecular tools like this will only grow, ensuring its continued relevance in the development of next-generation diagnostics and therapeutics.
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An In-Depth Technical Guide to the Spectral Analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for the compound 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the constituent functional groups—a trifluoromethyl-substituted phenyl ring and a maleimide core—we can confidently anticipate the key spectral features. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.
Introduction and Synthesis
This compound, also known as N-(4-(trifluoromethyl)phenyl)maleimide, belongs to the N-arylmaleimide class of compounds. These molecules are notable for their reactivity in Diels-Alder cycloadditions and Michael additions, making them valuable synthons in organic chemistry.[1][2] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the phenyl ring and, consequently, the overall reactivity and spectral characteristics of the molecule.
The synthesis of N-arylmaleimides is typically a two-step process involving the reaction of a substituted aniline with maleic anhydride.[1][2][3][4][5] In the first step, a nucleophilic acyl substitution reaction forms the corresponding maleamic acid. Subsequent dehydration, often facilitated by a reagent like acetic anhydride and a catalyst such as sodium acetate, leads to cyclization and the formation of the imide ring.[2][3]
Caption: Key diagnostic regions in the predicted IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₆F₃NO₂ = 241.17 g/mol ).
-
Major Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for cyclic imides is the loss of one or two molecules of carbon monoxide (CO, 28 Da).
-
Cleavage of the Imide Ring: Fragmentation of the maleimide ring can lead to various smaller charged species.
-
Fragmentation of the Phenyl Ring: The trifluoromethylphenyl cation or related fragments may be observed.
-
Causality behind Predictions:
The fragmentation of N-substituted imides upon electron ionization often involves initial cleavage of the imide ring. [6]The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum. The electron-withdrawing trifluoromethyl group can influence the fragmentation pathways of the aromatic ring.
Caption: Plausible fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique that will provide detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak with less fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Detection: An ion detector records the abundance of each ion.
-
Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose structures for the observed fragment ions.
Conclusion
This technical guide provides a robust, predictive framework for the spectral analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by considering the electronic effects of the trifluoromethylphenyl and maleimide moieties, researchers can confidently interpret experimental data for this compound and its analogs. The detailed protocols and predicted spectral data herein serve as a valuable resource for the synthesis, characterization, and application of this important class of molecules in various scientific disciplines.
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An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Pyrrole Dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
The trifluoromethylphenyl pyrrole dione scaffold represents a class of synthetic heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. The unique combination of a pyrrole dione core, a trifluoromethyl group, and a phenyl ring imparts these molecules with distinct physicochemical properties that drive a wide spectrum of biological activities. The trifluoromethyl group, in particular, is a well-known bioisostere that can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview of the multifaceted biological activities of these compounds, with a focus on their anticancer and insecticidal properties, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Core Biological Activities and Mechanisms of Action
Trifluoromethylphenyl pyrrole dione derivatives have demonstrated potent activity in two primary areas: oncology and agriculture. The mechanisms underpinning these activities are diverse, yet often converge on fundamental cellular processes such as mitochondrial function and signal transduction.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has focused on the anticancer potential of pyrrole derivatives.[1][2][3][4] These compounds have been shown to inhibit the growth of various cancer cell lines, including those from lung, colon, breast, and renal cancers.[5] The primary mechanisms through which these compounds exert their anticancer effects include the induction of apoptosis and the inhibition of key signaling pathways that are often dysregulated in cancer.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many trifluoromethylphenyl pyrrole dione compounds have been found to induce apoptosis in cancer cells.[5][6] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade that culminates in cell death.[8][9]
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[10][11][12] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive therapeutic target.[10][11] Several studies have demonstrated that trifluoromethylphenyl pyrrole dione analogs can inhibit the activation of STAT3.[13] This inhibition can occur through various mechanisms, including the direct binding to the STAT3 SH2 domain, which prevents its dimerization and subsequent translocation to the nucleus.[10][14] By blocking STAT3 signaling, these compounds can suppress the expression of downstream target genes involved in cell survival and proliferation.[12]
Insecticidal Activity: A Mitochondrial Assault
In the realm of agriculture, certain trifluoromethylphenyl pyrrole dione derivatives have been developed as potent insecticides. Their primary mode of action is the disruption of mitochondrial respiration, a process essential for energy production in insects.[15]
These compounds act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase) or other complexes within the mitochondrial electron transport chain (METC).[16][17][18][19] By binding to these complexes, they block the flow of electrons, thereby inhibiting the production of ATP. This energy deprivation leads to metabolic collapse and ultimately, the death of the insect. The selectivity of these insecticides for insect mitochondria over mammalian mitochondria is a critical aspect of their design and safety profile.
Experimental Evaluation of Biological Activity
A rigorous and systematic approach is essential for evaluating the biological activity of novel trifluoromethylphenyl pyrrole dione compounds.[20][21][22] This typically involves a tiered screening process, starting with in vitro assays and progressing to more complex cellular and in vivo models.
Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound for anticancer activity.
Figure 1: General Workflow for In Vitro Anticancer Drug Screening.
Detailed Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or cytostatic effects of a compound.[20]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]
-
Compound Treatment: Treat the cells with a range of concentrations of the trifluoromethylphenyl pyrrole dione compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[20][22]
-
This flow cytometry-based assay is a standard method for detecting apoptosis.[23][24][25]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection.[23] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[23]
-
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[20]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[24]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[20][23][24][26]
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[24][26]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[23] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[8][27][28]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[27]
-
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[8][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-STAT3, total STAT3).[8][20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20][29]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[8]
-
Quantitative Data and Structure-Activity Relationships
The biological activity of trifluoromethylphenyl pyrrole dione compounds is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, the position of the trifluoromethyl group on the phenyl ring and the nature of substituents on the pyrrole dione core can significantly influence their anticancer activity.[6]
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Compound 12l | U251 (Glioma) | 2.29 ± 0.18 | Induces G0/G1 cell cycle arrest and apoptosis. | [5][6] |
| A549 (Lung) | 3.49 ± 0.30 | [5][6] | ||
| PPDHMP | A549 (Lung) | 19.94 ± 1.23 | Down-regulates Bcl-2, activates caspases, and arrests cell cycle at G1. | [7] |
| HeLa (Cervical) | 16.73 ± 1.78 | [7] | ||
| Pyrrole Flavone 4b | 5637 (Bladder) | 2.97 | Stronger activity compared to its regioisomer. | [30] |
| HT-1376 (Bladder) | 5.89 | [30] |
Table 1: In Vitro Cytotoxicity of Selected Pyrrole Dione Derivatives.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for a trifluoromethylphenyl pyrrole dione compound that induces apoptosis via STAT3 inhibition.
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discovery and history of N-aryl maleimides
An In-Depth Technical Guide to the Discovery and History of N-Aryl Maleimides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-aryl maleimides represent a cornerstone class of reagents whose journey from niche chemical curiosities to indispensable tools in materials science and biotherapeutics is a compelling narrative of scientific innovation. Characterized by a five-membered imide ring attached to an aromatic substituent, these compounds possess a unique electrophilic double bond that governs their reactivity and utility. This guide provides a comprehensive exploration of the , tracing their origins from early synthetic chemistry to their modern-day prominence. We will delve into the evolution of their synthesis, the scientific rationale behind their application in high-performance polymers, and their transformative role in bioconjugation, particularly in the development of stable Antibody-Drug Conjugates (ADCs). This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and an authoritative grounding in the core literature.
The Genesis of Maleimide Chemistry: Foundational Discoveries
The story of N-aryl maleimides begins with their parent compound, maleimide. The initial synthesis of maleimides in the latter half of the 19th century marked their entry into the lexicon of organic chemistry[1]. These early explorations established the fundamental reactivity of the maleimide scaffold. The defining feature of the maleimide is its electron-deficient carbon-carbon double bond, which is activated by the two adjacent carbonyl groups. This inherent electrophilicity makes the ring highly susceptible to nucleophilic attack, a characteristic that would become the bedrock of its future applications.
The classical and most enduring method for synthesizing N-substituted maleimides involves a two-step process starting from maleic anhydride and a primary amine. For N-aryl maleimides, this amine is a substituted or unsubstituted aniline[2][3]. This straightforward and robust reaction pathway has been a staple in organic chemistry for decades and remains a widely used method for producing these valuable compounds[4].
The Synthetic Cornerstone: The Classical Pathway to N-Aryl Maleimides
The prevalence of N-aryl maleimides is directly linked to their accessible synthesis. The traditional method is a two-step, one-pot procedure that is both efficient and high-yielding[3][4].
Step 1: Formation of the Maleanilic Acid Intermediate The process begins with the nucleophilic acyl substitution of maleic anhydride with an aryl amine (aniline). The amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This rapid, often exothermic reaction forms the corresponding N-arylmaleanilic acid, which typically precipitates from non-polar solvents, allowing for easy isolation[5].
Step 2: Dehydrative Cyclization The isolated maleanilic acid is then cyclized to form the imide ring. This is an intramolecular dehydration reaction, commonly achieved by heating the intermediate in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate[3]. The acetic anhydride serves to remove the water molecule formed during the ring closure, driving the reaction to completion.
This foundational synthesis is not merely a historical footnote; its elegance and efficiency are the reasons N-aryl maleimides became readily available, paving the way for the exploration of their properties and applications.
Diagram 1: Classical Synthesis of N-Aryl Maleimides
Caption: Workflow for the two-step synthesis of N-aryl maleimides.
Protocol 1: Synthesis of N-Phenylmaleimide[3][4]
This protocol describes the preparation of N-phenylmaleimide from maleic anhydride and aniline, a representative example of the classical synthesis.
Materials:
-
Maleic Anhydride (196 g, 2.0 moles)
-
Aniline (186 g, 2.0 moles)
-
Anhydrous Ethyl Ether (2.7 L)
-
Acetic Anhydride (technical grade)
-
Anhydrous Sodium Acetate
Methodology:
Part A: Synthesis of N-Phenylmaleanilic Acid
-
In a 5-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve the maleic anhydride in 2.5 L of anhydrous ethyl ether.
-
Once dissolved, add a solution of aniline in 200 mL of ether through the dropping funnel. The addition can be rapid.
-
Causality Note: The reaction is highly favorable. Anhydrous ether is used as a solvent because the resulting maleanilic acid intermediate is insoluble and will precipitate, providing a simple and effective method for purification.
-
-
Stir the resulting thick, cream-colored suspension at room temperature for 1 hour.
-
Cool the mixture to 15-20°C in an ice bath.
-
Collect the solid product by suction filtration. The N-phenylmaleanilic acid is obtained as a fine powder and is suitable for the next step without further purification.
Part B: Cyclization to N-Phenylmaleimide
-
Create a slurry by combining the crude N-phenylmaleanilic acid from Part A with anhydrous sodium acetate (0.15 g per 1.32 g of acid) and acetic anhydride (3 mL per 1.32 g of acid) in a round-bottom flask.[3]
-
Heat the reaction mixture to 60–70°C for 60 minutes.
-
Causality Note: Acetic anhydride acts as the dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization. The moderate heat provides the necessary activation energy for the reaction without causing significant side product formation.
-
-
Pour the hot reaction mixture into a beaker containing ice-cold water (approx. 50 mL) and stir vigorously. This step quenches the reaction and precipitates the product.
-
Collect the crude N-phenylmaleimide product by vacuum filtration.
-
Recrystallize the product from ethanol or cyclohexane to yield pure, canary-yellow needles of N-phenylmaleimide. The expected yield is typically high, ranging from 75–80%[4].
A Tale of Two Applications: From High-Temperature Polymers to Precision Bioconjugates
The history of N-aryl maleimides diverges into two major application streams, each leveraging a different aspect of the molecule's reactivity.
The Polymer Era: The Quest for Thermal Stability
In the mid-20th century, the burgeoning field of polymer science sought materials with enhanced thermal stability for demanding applications in aerospace and electronics. N-substituted maleimides, particularly those with aromatic (aryl) groups, proved to be excellent monomers for this purpose. The rigid aromatic ring and the stable imide structure contribute to polymers with high glass transition temperatures (Tg) and excellent resistance to thermal degradation[2].
Furthermore, the maleimide group's ability to participate in reversible Diels-Alder reactions, especially with dienes like furan, opened the door to the development of "smart" materials. This cycloaddition reaction can be reversed with heat, allowing for the creation of self-healing or remendable polymers, a concept of great interest in advanced materials science[3].
The Bioconjugation Revolution: The Thiol-Specific "Click" Reaction
While polymer applications were maturing, a paradigm shift was occurring in biochemistry and pharmaceutical sciences. Scientists needed a way to selectively and covalently attach molecules (like drugs, probes, or polymers) to specific sites on proteins. The answer was found in the unique reactivity of the maleimide group with thiol (-SH) groups.
The thiol side chain of the amino acid cysteine is a relatively rare and highly nucleophilic functional group in proteins[6]. The maleimide double bond is a perfect electrophilic partner for this thiol, engaging in a highly efficient and specific Michael addition reaction[7][8]. This reaction proceeds rapidly at physiological pH (6.5-7.5) and temperature, requires no catalyst, and produces no by-products, embodying the key principles of "click chemistry"[8][9].
This discovery was transformative, especially for the field of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The maleimide-thiol linkage became the gold standard for attaching the drug payload to cysteine residues on the antibody[10].
Diagram 2: Thiol-Maleimide Michael Addition Mechanism
Caption: Mechanism of the selective thiol-maleimide conjugation reaction.
The N-Aryl Advantage: Enhancing Stability in Drug Development
A critical challenge in the development of ADCs was the stability of the drug-antibody linkage. Early ADCs using N-alkyl maleimides were found to be unstable in blood plasma. The thioether bond could undergo a retro-Michael reaction, leading to premature release of the cytotoxic drug, which could cause systemic toxicity and reduce the therapeutic efficacy[11].
This is where the "aryl" in N-aryl maleimide became critically important. Research demonstrated that ADCs constructed with N-aryl maleimides exhibited significantly improved stability[11]. The aromatic ring on the maleimide nitrogen accelerates the hydrolysis of the thiosuccinimide ring in the conjugate. This hydrolysis opens the ring to form a stable thio-succinamic acid derivative, which is no longer susceptible to the reverse Michael reaction[6][11]. This discovery was a major leap forward, leading to the development of more stable and effective ADCs.
Table 1: Comparison of N-Alkyl vs. N-Aryl Maleimide Conjugate Stability
| Feature | N-Alkyl Maleimide Conjugate | N-Aryl Maleimide Conjugate | Rationale for Difference |
| Initial Reaction Rate | Fast | Very Fast | The electron-withdrawing nature of the aryl group increases the electrophilicity of the maleimide double bond[6]. |
| Linkage Stability | Prone to retro-Michael reaction | Highly stable in plasma | The N-aryl substituent promotes rapid hydrolysis of the thiosuccinimide ring, "locking" the conjugate and preventing drug release[11]. |
| Deconjugation in Serum | Significant (35-67% over 7 days)[11] | Minimal (<20% over 7 days)[11] | The hydrolyzed ring structure of the N-aryl conjugate is not susceptible to thiol exchange with plasma components like albumin. |
| Application Suitability | Suitable for in-vitro studies | Preferred for in-vivo and therapeutic applications (e.g., ADCs) | Enhanced stability is crucial for ensuring the drug reaches the target tumor cell before being released. |
Conclusion and Future Outlook
The history of N-aryl maleimides is a testament to how a fundamental chemical structure can be adapted and optimized to solve complex challenges across diverse scientific fields. From their simple and robust synthesis rooted in 19th-century chemistry, they became key components in the development of high-performance polymers. Their journey then took a pivotal turn, revolutionizing bioconjugation and targeted drug delivery. The crucial discovery of the enhanced stability conferred by the N-aryl substituent has cemented their role in the development of next-generation biotherapeutics.
Looking ahead, the versatility of the maleimide core continues to inspire innovation. New catalytic methods for their synthesis are being developed, and their unique reactivity is being exploited in emerging fields like materials science and chemical biology for applications ranging from advanced hydrogels to novel diagnostic tools[12]. The N-aryl maleimide, once a simple building block, has proven to be a molecule of profound and lasting impact.
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Nino-Ramirez, J. E., et al. (2023). Michael thiol-maleimide addition reaction, rearrangements and products formed. ResearchGate. Available at: [Link]
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Finucane, C., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
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Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Belbekhouche, S., Guerrouache, M., & Carbonnier, B. (2016). Thiol-Maleimide Michael Addition Click Reaction: A New Route to Surface Modification of Porous Polymeric Monolith. ResearchGate. Available at: [Link]
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Nino-Ramirez, J. E., et al. (2023). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules. Available at: [Link]
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Lyon, R. P., et al. (2016). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Bioconjugate Chemistry. Available at: [Link]
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TAWNEY, P. O., et al. (1961). The Chemistry of Maleimide and Its Derivatives. II. Maleimide and N-Methylolmaleimide. The Journal of Organic Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Reactivity of the Maleimide Group in 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the maleimide functional group within the molecule 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric influences that govern its behavior in key chemical transformations. We will explore its utility in bioconjugation, particularly through the thiol-Michael addition, and its role as a dienophile in Diels-Alder reactions. This guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Electron-Deficient Maleimide
The maleimide moiety is a cornerstone in the field of bioconjugation, prized for its ability to form stable covalent bonds with biomolecules under mild, physiological conditions. The compound this compound represents a class of activated maleimides where the reactivity of the core functional group is significantly influenced by the N-substituent. The presence of the 4-(trifluoromethyl)phenyl group, a potent electron-withdrawing moiety, dramatically enhances the electrophilicity of the maleimide's carbon-carbon double bond. This heightened reactivity is pivotal in applications ranging from the development of antibody-drug conjugates (ADCs) to the synthesis of advanced polymer materials.[1][2] Understanding the nuanced reactivity of this specific maleimide is crucial for designing robust and efficient conjugation strategies.
Synthesis of this compound
The synthesis of N-aryl maleimides, including our topic compound, typically follows a two-step process involving the formation of a maleanilic acid intermediate, followed by cyclodehydration.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleanilic Acid
-
In a reaction vessel, dissolve maleic anhydride in a suitable solvent such as glacial acetic acid or toluene.
-
Slowly add an equimolar amount of 4-(trifluoromethyl)aniline to the solution at room temperature with stirring.
-
The reaction is typically exothermic and results in the precipitation of the maleanilic acid intermediate.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
The solid product can be isolated by filtration and washed with a non-polar solvent like hexane to remove any unreacted starting materials.
Step 2: Cyclodehydration to form this compound
-
Suspend the dried N-(4-(trifluoromethyl)phenyl)maleanilic acid in acetic anhydride.
-
Add a catalytic amount of a dehydrating agent, such as sodium acetate.
-
Heat the mixture to reflux (typically around 100-120 °C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude maleimide product.
-
The solid product is collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
// Nodes Start [label="Starting Materials:\n- Maleic Anhydride\n- 4-(Trifluoromethyl)aniline", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Acylation\n(Glacial Acetic Acid, RT)"]; Intermediate [label="Intermediate:\nN-(4-(Trifluoromethyl)phenyl)maleanilic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Cyclodehydration\n(Acetic Anhydride, NaOAc, Reflux)"]; Product [label="Final Product:\nthis compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Purification; }
Figure 1: Synthetic workflow for this compound.
The Thiol-Michael Addition: A Cornerstone of Bioconjugation
The reaction of maleimides with thiols, particularly the sulfhydryl groups of cysteine residues in proteins, is a cornerstone of bioconjugation. This Michael addition reaction is highly efficient and chemoselective under physiological conditions.[3]
The Role of the Trifluoromethyl Group in Enhancing Reactivity
The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl substituent plays a critical role in enhancing the reactivity of the maleimide double bond towards nucleophilic attack by thiols. This effect is twofold:
-
Increased Electrophilicity: The trifluoromethyl group pulls electron density away from the maleimide ring, making the double bond more electron-deficient and thus a more potent Michael acceptor.
-
Accelerated Hydrolysis of the Thiosuccinimide Adduct: The initial thiol addition product, a thiosuccinimide, is susceptible to a retro-Michael reaction, which can lead to deconjugation. However, N-aryl maleimides, especially those with electron-withdrawing substituents, exhibit significantly faster rates of hydrolysis of the thiosuccinimide ring.[4][5][6] This irreversible ring-opening yields a stable succinamic acid thioether, effectively "locking" the conjugate and preventing payload release.[7]
// Nodes Maleimide [label="1-(4-(CF3)phenyl)maleimide\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol [label="Thiol (R-SH)\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiosuccinimide [label="Thiosuccinimide Adduct\n(Reversible)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Irreversible Ring Opening)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable_Adduct [label="Stable Succinamic Acid Thioether", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Retro_Michael [label="Retro-Michael Reaction\n(Deconjugation)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Maleimide -> Thiosuccinimide [label="Michael Addition"]; Thiol -> Thiosuccinimide; Thiosuccinimide -> Hydrolysis; Hydrolysis -> Stable_Adduct; Thiosuccinimide -> Retro_Michael [style=dashed]; }
Figure 2: Reaction pathway of thiol-Michael addition and subsequent stabilization.
Quantitative Reactivity Insights
| Maleimide Type | Relative Thiol Reaction Rate | Thiosuccinimide Hydrolysis Rate | Conjugate Stability |
| N-Alkyl Maleimide | Baseline | Slow | Lower (susceptible to retro-Michael)[5][8] |
| N-Aryl Maleimide | ~2.5x faster than N-Alkyl[4] | Fast | High (stabilized by hydrolysis)[4][6] |
| N-(4-CF3-Phenyl) Maleimide | Expected to be >2.5x faster | Very Fast | Very High |
Table 1: Comparative reactivity and stability of different maleimide classes.
Experimental Protocol: Thiol-Maleimide Conjugation
This protocol provides a general framework for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to this compound.
-
Preparation of Solutions:
-
Dissolve the thiol-containing molecule in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). The concentration will depend on the specific application.
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the thiol-containing molecule has intramolecular disulfide bonds, they must be reduced prior to conjugation. Treat the solution with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a slight molar excess (e.g., 1.1 to 5 equivalents) of the maleimide solution to the thiol solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added.
-
-
Stabilization via Hydrolysis:
-
To ensure the stability of the conjugate, the pH of the solution can be raised to ~8.5 for a short period (e.g., 30 minutes) to promote the hydrolysis of the thiosuccinimide ring.[9]
-
-
Purification:
-
The final conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The Diels-Alder Reaction: A Versatile Cycloaddition
The electron-deficient double bond of the maleimide group makes it an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This reaction is a powerful tool for the formation of six-membered rings and has applications in materials science and the synthesis of complex organic molecules.
Reactivity in Diels-Alder Reactions
The electron-withdrawing 4-(trifluoromethyl)phenyl group enhances the dienophilic character of the maleimide, making it more reactive towards electron-rich dienes. The kinetics of the Diels-Alder reaction are influenced by the electronic nature of both the diene and the dienophile.[10][11] Generally, the reaction proceeds faster with electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The reaction between furan derivatives and maleimides is a well-studied example of a reversible Diels-Alder reaction, with applications in self-healing materials.[12][13]
Experimental Protocol: Diels-Alder Reaction with a Furan Derivative
-
Reactant Preparation:
-
Dissolve this compound and an equimolar amount of a furan derivative (e.g., furfuryl alcohol) in a suitable solvent such as toluene or chloroform.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature that favors the forward reaction (typically 60-80°C). The reaction can be monitored by NMR spectroscopy or GC-MS.
-
-
Product Isolation:
-
Upon completion, the solvent can be removed under reduced pressure. The resulting Diels-Alder adduct can be purified by column chromatography or recrystallization.
-
Stability and Hydrolysis Considerations
The stability of both the maleimide reagent and its conjugates is a critical factor in experimental design.
-
Maleimide Stability: In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid. This hydrolysis is accelerated at higher pH. Therefore, stock solutions of the maleimide should be prepared in anhydrous organic solvents and used promptly after preparation.[14]
-
Conjugate Stability: As previously discussed, the thiosuccinimide adduct formed from the thiol-Michael addition can undergo a retro-Michael reaction. The enhanced rate of hydrolysis of the thiosuccinimide ring in N-aryl maleimides with electron-withdrawing groups is a key advantage for producing stable bioconjugates.[7][15][16]
Conclusion
The maleimide group in this compound is a highly reactive and versatile functional group. The presence of the electron-withdrawing 4-(trifluoromethyl)phenyl substituent significantly enhances its electrophilicity, leading to faster reaction rates in both thiol-Michael additions and Diels-Alder reactions. In the context of bioconjugation, this heightened reactivity, coupled with the accelerated hydrolysis of the resulting thiosuccinimide adduct, provides a robust strategy for the creation of highly stable bioconjugates. By understanding the underlying chemical principles and carefully controlling experimental parameters, researchers can effectively leverage the unique properties of this powerful chemical tool in a wide range of applications in drug development and materials science.
References
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. Retrieved from [Link]
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Boutureira, O., et al. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PMC. Retrieved from [Link]
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Bernardes, G. J. L., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Retrieved from [Link]
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Díaz, Y., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC. Retrieved from [Link]
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Froidevaux, V., et al. (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Retrieved from [Link]
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Utrera-Barrios, S., et al. (2021). Characterization and kinetic study of Diels-Alder reaction. Express Polymer Letters. Retrieved from [Link]
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Lyon, R. P., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Squarespace. Retrieved from [Link]
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Zaitsev, V., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. Retrieved from [Link]
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Boyars, A., et al. (n.d.). Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides. ResearchGate. Retrieved from [Link]
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Baldwin, A. D., & Kiick, K. L. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC. Retrieved from [Link]
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Gregory, C. W., et al. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. PubMed. Retrieved from [Link]
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Parker, C. G., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. Retrieved from [Link]
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Wu, X., et al. (2019). Maleimide-thiol adducts stabilized through stretching. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Maleimide–thiol adducts stabilized through stretching. Retrieved from [Link]
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Research Communities. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Northrop, B. H., et al. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
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Northrop, B. H., et al. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Retrieved from [Link]
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Uddin, M. J., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
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solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in common solvents
An In-Depth Technical Guide to the Solubility of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Introduction
This compound, also known as N-[4-(Trifluoromethyl)phenyl]maleimide, is a molecule of significant interest in the fields of medicinal chemistry and material science. Its structure combines a reactive maleimide ring, a common Michael acceptor for bioconjugation, with a trifluoromethyl-substituted phenyl group. The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties, often employed in drug design to enhance metabolic stability, binding affinity, and membrane permeability by increasing lipophilicity.[1][2][3]
Understanding the solubility of this compound is paramount for its application. In drug development, solubility directly impacts bioavailability and formulation strategies. For researchers, knowing which solvents will effectively dissolve the compound is the first step in designing experiments, from chemical synthesis and purification to biological screening assays.
This guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published empirical data for this specific molecule, we will first predict its solubility based on its structural components. We will then provide detailed, field-proven experimental protocols for researchers to accurately determine its thermodynamic and kinetic solubility in a range of common laboratory solvents.
Section 1: Physicochemical Profile and Predicted Solubility
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." By dissecting the structure of this compound, we can make robust predictions about its behavior in various solvent classes.
Structural Analysis:
-
Pyrrole-2,5-dione (Maleimide) Moiety: This five-membered ring contains two polar carbonyl groups (C=O) and a nitrogen atom. These features allow for dipole-dipole interactions and make the ring a hydrogen bond acceptor. This part of the molecule contributes to its solubility in polar solvents.
-
Phenyl Ring: This aromatic ring is nonpolar and hydrophobic, contributing significantly to the molecule's lipophilicity. It will readily interact with nonpolar and aromatic solvents through van der Waals forces and π-stacking.
-
Trifluoromethyl (-CF3) Group: This is a key functional group. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. It is also highly lipophilic, often more so than a methyl group, and can significantly reduce aqueous solubility while enhancing solubility in nonpolar organic solvents.[1][2][4]
Predicted Solubility in Common Solvents:
Based on this structural analysis, a qualitative solubility profile can be predicted. The molecule possesses both polar and significant nonpolar characteristics, suggesting it will be most soluble in solvents that can accommodate both features, such as polar aprotic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large, hydrophobic trifluoromethylphenyl group is expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding networks like water. Solubility will be slightly better in alcohols compared to water due to their alkyl portions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), Acetone | Good to High | These solvents possess a significant dipole moment to interact with the polar maleimide ring but are also capable of effectively solvating the nonpolar aromatic portion. DMSO is often an excellent choice for creating stock solutions for biological assays.[5][6] |
| Nonpolar | Hexane, Toluene | Low to Moderate | Hexane is unlikely to be a good solvent as it cannot interact with the polar maleimide core. Toluene may show moderate solubility due to π-stacking interactions with the phenyl ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents have a moderate dipole moment and are excellent at dissolving aromatic and moderately polar compounds, making them a good choice for purification and reaction media.[7] |
Section 2: Experimental Determination of Solubility
For drug development and other precise applications, an experimental determination of solubility is essential. It is critical to distinguish between two key measurements: thermodynamic and kinetic solubility.[8]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is a critical parameter for understanding the developability of a drug candidate.
-
Kinetic Solubility is measured by diluting a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It measures the concentration at which the compound precipitates. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution and is highly relevant for high-throughput screening assays.[6][9]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.[8]
Methodology:
-
Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to a series of glass vials, each containing 1 mL of a different test solvent. Causality Note: Using a visible excess of solid ensures that the resulting solution is saturated and in equilibrium with the solid phase.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. Trustworthiness Note: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant. For accurate results, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and then filter the supernatant through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, compatible with the solvent). Causality Note: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Prepare a series of calibration standards of the compound in the chosen solvent. Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration is the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination (High-Throughput Assay)
This protocol is designed for rapid assessment, typically in aqueous buffers relevant to biological assays.[5]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, for example, 10 mM in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.
-
Precipitation Detection (Nephelometry): Read the plate on a nephelometer, which measures light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility.
-
Alternative Detection (UV Spectroscopy): Alternatively, filter the contents of the wells using a 96-well filter plate. Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the compound's λmax. The solubility is the highest concentration where the absorbance reading is still on the linear part of the standard curve prepared in a DMSO/buffer mixture.
Section 3: Data Presentation and Visualization
Clear presentation of solubility data is crucial for interpretation and comparison. The following template can be used to record experimentally determined values.
Table of Experimental Solubility Data
| Solvent | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| e.g., PBS, pH 7.4 | 25 | Thermodynamic | ||
| e.g., PBS, pH 7.4 | 25 | Kinetic | ||
| e.g., Dichloromethane | 25 | Thermodynamic | ||
| e.g., DMSO | 25 | Thermodynamic | ||
| e.g., Ethanol | 25 | Thermodynamic |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]
-
Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed. [Link]
-
How To Predict Solubility Of Organic Compounds?. (2024). Chemistry For Everyone - YouTube. [Link]
-
Synthesis of N-arylmaleimides. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
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ADME Solubility Assay. (n.d.). BioDuro. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]
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Kinetic versus thermodynamic solubility temptations and risks. (2011). Ovid. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]
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stability and storage conditions for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Stability and Storage of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Introduction: The Critical Role of Reagent Integrity in Bioconjugation
This compound is a member of the N-aryl maleimide class of reagents, which are pivotal in the fields of bioconjugation and drug development. These compounds serve as highly efficient Michael acceptors, reacting selectively with thiol groups (e.g., from cysteine residues in proteins) to form stable covalent bonds. The trifluoromethyl substituent on the phenyl ring is known to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of therapeutic agents and diagnostic tools.[1][2]
However, the very reactivity that makes maleimides useful also renders them susceptible to degradation, primarily through hydrolysis. The integrity of the maleimide ring is paramount; its cleavage results in a non-reactive species, leading to failed conjugations, inaccurate quantitation, and irreproducible experimental outcomes. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven storage and handling protocols to ensure its optimal performance.
Physicochemical Profile
A foundational understanding of the compound's properties is essential for developing appropriate storage and handling strategies.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 54647-09-5[3] |
| Molecular Formula | C₁₁H₆F₃NO₂[3] |
| Molecular Weight | 241.17 g/mol [3] |
| Appearance | Typically a pale yellow or white solid[4] |
Core Stability Drivers & Degradation Pathways
The stability of an N-aryl maleimide is not absolute but is governed by its environment. The principal factors influencing the degradation of this compound are moisture, pH, and light.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant vulnerability of the maleimide functional group is its susceptibility to hydrolysis.[5] In the presence of water, the five-membered pyrrole-2,5-dione ring can undergo cleavage to form the corresponding N-aryl maleamic acid. This ring-opened product is incapable of participating in the desired Michael addition reaction with thiols, effectively rendering the reagent inert for bioconjugation purposes.[6][7]
The rate of this hydrolysis is highly dependent on pH. Both acidic and, more significantly, basic conditions can catalyze the ring-opening reaction. This is a critical consideration when preparing solutions for conjugation, as many biological buffers are maintained at neutral or slightly alkaline pH (e.g., pH 7.4). Studies on related maleimides have shown that hydrolysis can be a competing process during conjugation reactions, reducing yields.[6]
Caption: Primary hydrolytic degradation of the active maleimide reagent.
Photostability and Thermal Considerations
Aromatic and conjugated systems, such as the one present in this molecule, have the potential to absorb UV and visible light, which can lead to photodegradation. Safety data for related compounds often indicate light sensitivity, necessitating protection from light sources during storage and handling. The trifluoromethyl (CF₃) group can, in some molecular contexts, enhance stability, but this does not preclude the need for caution.[2]
While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures should be avoided. Thermal energy can increase the rate of all degradation reactions, including hydrolysis, and may lead to other decomposition pathways, generating irritating or toxic gases.[8]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to preserve the integrity and reactivity of this compound.
Long-Term Storage (Solid Form)
For long-term storage, the compound should be maintained in its solid form under conditions that rigorously exclude moisture and light.
-
Temperature: Store at 2-8°C or, for maximum longevity, at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Container: Use a tightly sealed, opaque or amber vial.[4][8]
-
Environment: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to create a moisture-free environment.
Short-Term and In-Use Handling (Solutions)
Solutions of the maleimide are significantly more prone to degradation than the solid material.
-
Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMF, DMSO, acetonitrile). Ensure the solvent is free of nucleophilic impurities.
-
Preparation: Prepare solutions immediately before use whenever possible.
-
Storage of Solutions: If short-term storage of a stock solution is unavoidable, aliquot the solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Reaction Buffers: When adding the maleimide solution to an aqueous reaction buffer, ensure the pH is optimized for conjugation while minimizing the rate of hydrolysis. A slightly acidic to neutral pH (6.5-7.5) is generally preferred for the thiol-maleimide reaction.
Summary of Recommended Conditions
| Form | Condition | Recommendation | Rationale |
| Solid | Temperature | 2-8°C; -20°C for extended storage | Minimizes thermal degradation |
| Atmosphere | Inert Gas (Argon/Nitrogen) & Desiccated | Prevents hydrolysis and potential oxidation | |
| Container | Tightly sealed, amber vial[4] | Protects from moisture, air, and light | |
| Solution | Solvent | Anhydrous, high-purity grade | Minimizes solvent-induced degradation |
| Preparation | Prepare fresh for each use | Avoids hydrolysis in solution | |
| Storage | Aliquot and store at -20°C to -80°C | Prevents degradation from freeze-thaw cycles |
Safe Handling Procedures
As a laboratory chemical, proper personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle the solid and concentrated solutions in a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protection: Wear appropriate protective gloves, safety goggles, and a lab coat.[4][8]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4]
Experimental Workflow for Stability Assessment
A forced degradation study is a self-validating system to empirically determine the stability of a compound under various stress conditions. This protocol provides a framework for assessing the stability of this compound.[9]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione Derivatives
Introduction: The Significance of Trifluoromethylphenyl Pyrrole-2,5-diones in Modern Chemistry
The 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione scaffold, a derivative of maleimide, represents a cornerstone in contemporary medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring dramatically influences the molecule's physicochemical properties. This is due to the high electronegativity and steric bulk of the trifluoromethyl group, which can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1] These characteristics make trifluoromethyl-substituted compounds highly sought after in drug discovery.[1][2][3][4] For instance, N-substituted maleimides are known to be valuable precursors for a variety of pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.[5][6]
Beyond pharmaceuticals, these derivatives are versatile building blocks in organic synthesis. The electron-deficient alkene of the maleimide core makes them excellent dienophiles in Diels-Alder reactions and reactive Michael acceptors, enabling the construction of complex molecular architectures. This guide provides a detailed examination of the synthesis of this compound, offering both mechanistic insights and a step-by-step protocol for its reliable preparation in a laboratory setting.
Synthetic Strategy: A Two-Step Approach to N-Aryl Maleimides
The most prevalent and reliable method for synthesizing N-arylmaleimides, including the title compound, is a two-step process. This strategy involves:
-
Acylation: The reaction of an aniline derivative with maleic anhydride to form the corresponding N-arylmaleamic acid intermediate.
-
Cyclodehydration: The subsequent ring-closure of the maleamic acid to yield the desired N-arylmaleimide.
This approach is favored for its generally high yields and the accessibility of the starting materials.
Part 1: Synthesis of 4-((Trifluoromethyl)phenyl)maleanilic acid (Intermediate)
The initial step involves the acylation of 4-(trifluoromethyl)aniline with maleic anhydride. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the maleanilic acid intermediate. This reaction is typically fast and proceeds readily at or below room temperature.
Part 2: Cyclodehydration to this compound
The cyclodehydration of the maleanilic acid intermediate is commonly achieved by heating in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically anhydrous sodium acetate.[5][7][8] The acetic anhydride serves to remove the water molecule formed during the intramolecular cyclization, driving the reaction to completion. Sodium acetate acts as a basic catalyst to facilitate the ring closure.
Visualizing the Synthesis
The following diagram illustrates the two-step synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step method for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 2.0 g | ≥99% |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 3.28 g | ≥98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL | ≥99% |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1.0 g | ≥99% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous |
| Cyclohexane | C₆H₁₂ | 84.16 | As needed | Reagent Grade |
| Deionized Water | H₂O | 18.02 | As needed | --- |
Step-by-Step Procedure
Part A: Synthesis of 4-((Trifluoromethyl)phenyl)maleanilic acid
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2.0 g of maleic anhydride in 50 mL of anhydrous diethyl ether.
-
Stir the mixture until all the maleic anhydride has dissolved.
-
In a separate beaker, prepare a solution of 3.28 g of 4-(trifluoromethyl)aniline in 50 mL of diethyl ether.
-
Add the aniline solution to the dropping funnel and add it dropwise to the stirred maleic anhydride solution over 20-30 minutes. A precipitate will form during the addition.
-
After the addition is complete, continue stirring the suspension at room temperature for an additional 1-2 hours.
-
Filter the resulting precipitate using a Büchner funnel and wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the collected white solid, which is the intermediate 4-((trifluoromethyl)phenyl)maleanilic acid, in a vacuum oven at 50-60 °C. The yield should be nearly quantitative.
Part B: Synthesis of this compound
-
In a 100 mL round-bottom flask, combine the dried 4-((trifluoromethyl)phenyl)maleanilic acid from Part A, 1.0 g of anhydrous sodium acetate, and 20 mL of acetic anhydride.
-
Heat the mixture in an oil bath at 80-90 °C with continuous stirring for 2 hours. The solid should dissolve, and the solution will typically change color.
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of an ice-water mixture with vigorous stirring.
-
A solid precipitate of the desired product will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent, such as cyclohexane, to obtain pure, canary-yellow needles of this compound.[7]
-
Dry the purified product in a vacuum oven.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point Determination: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Reaction Mechanism Visualization
The cyclodehydration of the maleanilic acid intermediate proceeds through a nucleophilic acyl substitution mechanism.
Caption: Proposed mechanism for the cyclodehydration step.
Troubleshooting and Expert Insights
-
Low Yield in Step A: Ensure the diethyl ether is anhydrous, as moisture can hydrolyze the maleic anhydride. The dropwise addition of the aniline solution is also crucial to prevent side reactions.
-
Incomplete Cyclization in Step B: The reaction temperature should be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition. Ensure the sodium acetate is anhydrous.
-
Purification Challenges: If the product is oily or difficult to crystallize, try using a different recrystallization solvent or a solvent mixture. Column chromatography can also be employed for purification if necessary.
Conclusion
The synthesis of this compound and its derivatives is a valuable process for obtaining compounds with significant potential in drug discovery and materials science. The two-step method described herein is robust and scalable, providing a reliable route to these important molecular scaffolds. By understanding the underlying reaction mechanisms and adhering to the detailed protocol, researchers can confidently synthesize these valuable compounds for their specific applications.
References
-
ResearchGate. (n.d.). Proposed reaction mechanism for N-aryl maleimides. Retrieved from [Link]
-
Journal of Basrah Researches. (2019). Synthesis and biological activity of some maleimide derivatives. Retrieved from [Link]
-
Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Retrieved from [Link]
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Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of N-substituted maleimides. ACS Fall 2025. Retrieved from [Link]
- Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.
-
PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. Retrieved from [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
- Google Patents. (n.d.). US3850955A - N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides.
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104892484A - Synthesis method for N-phenylmaleimide.
-
National Institutes of Health. (n.d.). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Retrieved from [Link]
-
OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
-
ResearchGate. (2010). Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]
- Google Patents. (n.d.). CN104557657A - One-step synthesis method of N-phenylmaleimide.
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Application Notes & Protocols: Michael Addition with 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Abstract
This document provides a comprehensive guide to the Michael addition reaction utilizing 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione as a key electrophilic substrate. The unique electronic properties conferred by the trifluoromethylphenyl group significantly influence the reactivity of the maleimide core, making it a valuable reagent in bioconjugation, drug discovery, and materials science.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution with common nucleophiles such as thiols and amines, and discuss best practices for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.
Introduction: The Significance of N-(4-(Trifluoromethyl)phenyl)maleimide in Conjugate Addition Chemistry
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis.[4][5] N-substituted maleimides are particularly potent Michael acceptors due to the electron-withdrawing nature of the two carbonyl groups and the inherent strain of the five-membered ring.[6] The subject of this guide, this compound, further enhances this reactivity. The potent electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly increases the electrophilicity of the maleimide double bond, making it highly susceptible to nucleophilic attack.
This enhanced reactivity, coupled with the lipophilic character imparted by the fluorinated substituent, makes this reagent particularly valuable in the synthesis of pharmacologically active compounds and advanced materials.[1] For instance, in drug discovery, the trifluoromethyl group can improve metabolic stability, binding affinity, and cell permeability of a molecule.[1]
Reaction Mechanism and Key Parameters
The Michael addition to this compound proceeds via the nucleophilic attack of a Michael donor (e.g., a thiolate or an amine) on one of the carbons of the double bond in the maleimide ring.[7] This reaction is typically base-catalyzed, as the deprotonation of the nucleophile (e.g., a thiol to a more reactive thiolate) is often the rate-determining step.[7]
Figure 1: Generalized mechanism of the Michael addition to an N-substituted maleimide.
Key Reaction Parameters:
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| pH | 6.5 - 7.5 (for thiols) | This pH range balances the formation of the reactive thiolate anion while minimizing hydrolysis of the maleimide ring. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][7] For amine nucleophiles, a higher pH (8.0-9.0) may be required to ensure a significant population of the deprotonated amine. |
| Temperature | 4°C to 25°C (Room Temperature) | Most reactions proceed to completion within 30 minutes to a few hours at room temperature.[7] For sensitive substrates, conducting the reaction at 4°C overnight can minimize potential side reactions or degradation. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, THF) or aqueous buffers (e.g., PBS, HEPES) | Polar solvents are generally preferred as they can facilitate the formation of the charged nucleophile.[6][8] The choice of solvent will also depend on the solubility of the reactants. |
| Catalyst | Often not required, but can be beneficial | For less reactive nucleophiles, a non-nucleophilic base (e.g., triethylamine, DIPEA) or a phosphine catalyst can be employed to accelerate the reaction.[8] Organocatalysts have also been explored for enantioselective additions.[9][10] |
| Molar Ratio (Maleimide:Nucleophile) | 1:1 to 1.2:1 | A slight excess of the maleimide can be used to ensure complete consumption of the nucleophile, particularly when the nucleophile is the more valuable component. However, for applications like bioconjugation, an excess of the maleimide reagent is often used. |
Experimental Protocols
Protocol 1: Thiol-Michael Addition with this compound
This protocol describes the reaction of this compound with a generic thiol, such as benzyl mercaptan.
Materials:
-
This compound
-
Benzyl mercaptan
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional, as a catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
-
HPLC vials and appropriate mobile phase
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol). Dissolve the maleimide in anhydrous DMF (5 mL).
-
Addition of Nucleophile: Add benzyl mercaptan (1.0 mmol) to the solution via syringe.
-
(Optional) Catalyst Addition: If desired, add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or by taking aliquots for HPLC or NMR analysis.[11] The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: Workflow for the thiol-Michael addition reaction.
Protocol 2: Amine-Michael Addition with this compound
This protocol outlines the reaction with a primary amine, such as benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and stir at room temperature.
-
Nucleophile Addition: Slowly add benzylamine (1.0 mmol) to the stirred solution.
-
Reaction Progress: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting maleimide is consumed.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Work-up and Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with deionized water (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification and Characterization: Purify the crude product by flash chromatography if needed and characterize by spectroscopic methods.
Analytical Techniques for Reaction Monitoring and Characterization
Effective monitoring of the Michael addition is crucial for optimizing reaction conditions and ensuring complete conversion.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of the starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. Online HPLC can be used for real-time reaction monitoring.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for both monitoring the reaction and characterizing the final product.[14] The disappearance of the vinyl protons of the maleimide (typically around 6.8-7.0 ppm in ¹H NMR) is a clear indicator of reaction progression. Online NMR can also be employed for in-situ reaction analysis.[11][14]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.
Potential Side Reactions and Troubleshooting
While the Michael addition to maleimides is generally efficient, some side reactions can occur:
-
Maleimide Hydrolysis: In aqueous solutions, especially at higher pH, the maleimide ring can undergo hydrolysis. It is crucial to maintain the recommended pH range.[7]
-
Retro-Michael Reaction: The thioether bond formed in the thiol-Michael addition can be reversible under certain conditions, which can be a consideration in applications like antibody-drug conjugates.[6]
-
Polymerization: In the presence of certain initiators or under specific conditions, maleimides can polymerize.[15]
Troubleshooting Tips:
-
Slow or Incomplete Reaction: Consider adding a catalyst (e.g., a non-nucleophilic base for thiols), increasing the temperature, or using a more polar solvent.
-
Multiple Products: This may indicate side reactions. Re-evaluate the pH, temperature, and reaction time. Purification by column chromatography is often necessary to isolate the desired product.
-
Low Yield: Ensure all reagents are pure and the solvents are anhydrous (if required). A slight excess of one reagent can sometimes drive the reaction to completion.
Conclusion
This compound is a highly versatile and reactive Michael acceptor. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this reagent in a variety of synthetic applications. By understanding the reaction mechanism and key parameters, and by utilizing appropriate analytical techniques, scientists can efficiently synthesize novel compounds for a wide range of applications in chemistry, biology, and materials science.
References
-
Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Michael addition reaction of aldehydes to different N-substituted maleimide substrates. (n.d.). ResearchGate. Retrieved from [Link]
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“One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers. (2016). eScholarship.org. Retrieved from [Link]
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Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? (2017). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. Retrieved from [Link]
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Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. (2022). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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Synthesis on N-Alkylated Maleimides. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Products obtained in the Michael addition of 9 to N‐substituted... (n.d.). ResearchGate. Retrieved from [Link]
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Phospha-Michael Addition Reaction of Maleimides Employing N-heterocyclic Phosphine-Thiourea as a Phosphonylation Reagent: Synthesis of 1-aryl-2,5-dioxopyrrolidine-3-yl-phosphonate Derivatives. (2016). PubMed. Retrieved from [Link]
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Synthesis of N-substituted maleimides. (2025). American Chemical Society - ACS Fall 2025. Retrieved from [Link]
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Phospha-Michael addition reaction of maleimides employing N-heterocyclic phosphine-thiourea as a phosphonylation reagent. (2016). RSC Publishing. Retrieved from [Link]
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Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. Retrieved from [Link]
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A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
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Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3. Retrieved from [Link]
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). PubMed Central. Retrieved from [Link]
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Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. (2025). ResearchGate. Retrieved from [Link]
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The Intramolecular Michael Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
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An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (n.d.). PubMed Central. Retrieved from [Link]
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Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. (2022). PubMed Central. Retrieved from [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018). PubMed. Retrieved from [Link]
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Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. (n.d.). MDPI. Retrieved from [Link]
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Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. (2022). ResearchGate. Retrieved from [Link]
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Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[7][16]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic... (n.d.). PubMed. Retrieved from [Link]
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Application Note: Leveraging 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione for Stable Bioconjugation via Thiol-Maleimide Click Chemistry
Introduction: Advancing Bioconjugate Stability
The thiol-maleimide reaction, a form of Michael addition, is a cornerstone of bioconjugation, celebrated for its high selectivity, efficiency, and mild reaction conditions.[1][2] Its reliability and rapid kinetics have led to its classification within the broader "click chemistry" toolbox, providing a preferred method for linking peptides, proteins, and small molecules in research and pharmaceutical development.[3][4] This chemistry is pivotal in creating sophisticated therapeutics, most notably Antibody-Drug Conjugates (ADCs).[5][][7]
However, a critical vulnerability exists within the conventional thiol-maleimide linkage: the resulting thiosuccinimide product can undergo a retro-Michael reaction.[2] This reversal, often initiated by endogenous thiols like glutathione, can lead to payload migration and compromised therapeutic efficacy, a significant concern for in-vivo applications.[8][9]
This application note introduces 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione , an advanced maleimide linker designed to overcome this instability. The strategic inclusion of an electron-withdrawing trifluoromethyl group on the N-phenyl substituent dramatically accelerates the hydrolysis of the thiosuccinimide ring post-conjugation.[8][10] This intentional, controlled ring-opening yields a highly stable, irreversible thioether bond, ensuring the integrity of the bioconjugate in demanding physiological environments.[8] Herein, we provide the core principles, detailed experimental protocols, and field-proven insights for employing this next-generation linker in your research and drug development workflows.
Core Principles: From Reversible Reaction to Irreversible Bond
The Thiol-Maleimide Michael Addition
The conjugation process is a nucleophilic Michael addition where a thiolate anion, typically from a cysteine residue on a protein, attacks one of the electron-deficient carbons of the maleimide's double bond.[1][3] This reaction proceeds rapidly under mild physiological conditions (pH 6.5-7.5), forming a covalent thiosuccinimide linkage.[1][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, granting it exceptional chemoselectivity.[4][11]
Caption: Thiol-Maleimide Michael Addition Mechanism.
The Challenge: Retro-Michael Reaction and Linkage Instability
The thiosuccinimide bond, while formed efficiently, is susceptible to reversal. In a biological milieu rich with thiols like glutathione, the original conjugate can act as a Michael acceptor itself. An external thiol can attack the succinimide, leading to the release of the original biomolecule and the transfer of the maleimide-linked payload, causing potential off-target effects.[2]
Caption: Instability via the Retro-Michael Reaction.
The Solution: Trifluoromethyl-Accelerated Hydrolysis for Stabilization
The key to creating a truly stable conjugate lies in eliminating the possibility of the retro-Michael reaction. This is achieved by hydrolysis of the succinimide ring to form a succinamic acid thioether. While this occurs with all maleimide conjugates, the rate is often too slow to prevent thiol exchange in vivo.[8]
The 1-(4-(trifluoromethyl)phenyl) substituent is a powerful electron-withdrawing group. Its presence significantly accelerates the rate of this stabilizing hydrolysis.[8][10] By performing a dedicated hydrolysis step after conjugation (e.g., by a temporary shift to a mildly basic pH), the thiosuccinimide ring is rapidly and efficiently opened. The resulting ring-opened product is no longer a viable Michael acceptor and is exceptionally stable, with studies showing half-lives of over two years, effectively preventing thiol exchange.[8][10]
Caption: Stabilization Pathway via Hydrolysis.
Experimental Protocols & Workflow
This section provides a comprehensive, self-validating protocol for the conjugation of a thiol-containing protein with this compound, followed by the critical stabilization step.
Caption: General Experimental Workflow.
Protocol 1: Protein Conjugation
This protocol is designed for labeling IgG antibodies but can be adapted for other thiol-containing biomolecules.[12]
Causality Behind Choices:
-
Buffer: Phosphate, Tris, or HEPES buffers at pH 7.0-7.5 are used because this range is optimal for selective thiol reactivity while minimizing maleimide hydrolysis before conjugation.[13] Buffers must be free of thiols (e.g., no DTT or BME).[11] Degassing is critical to prevent the re-oxidation of free thiols into disulfide bonds.[14]
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is the recommended reducing agent for cleaving disulfide bonds. Unlike DTT or BME, TCEP is thiol-free and does not need to be removed prior to the maleimide addition, simplifying the workflow.[11]
-
Solvent: Maleimides are susceptible to hydrolysis. Stock solutions must be prepared fresh in an anhydrous aprotic solvent like DMSO or DMF and stored protected from moisture.[13]
Materials:
-
Thiol-containing protein (e.g., IgG)
-
Degassed Conjugation Buffer: 1X PBS or 100 mM phosphate buffer, pH 7.2, containing 5 mM EDTA.
-
TCEP hydrochloride solution (100 mM in water)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): 1 M N-acetylcysteine or L-cysteine
-
Purification tools: Desalting columns (e.g., Sephadex G-25), HPLC system.
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[14]
-
Disulfide Reduction (if necessary): If targeting native cysteines within disulfide bonds, add TCEP to a final 10-fold molar excess over the protein. Incubate for 30 minutes at room temperature under an inert gas like nitrogen or argon.[12]
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide linker in anhydrous DMSO to create a 10 mM stock solution.[15]
-
Conjugation: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of maleimide over the protein.[12][15]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: Remove unreacted maleimide immediately using a desalting column or size-exclusion chromatography (SEC-HPLC), exchanging the buffer back into the degassed Conjugation Buffer.
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This crucial step leverages the linker's design to ensure stability.
Materials:
-
Purified conjugate from Protocol 1
-
Hydrolysis Buffer: 100 mM sodium borate or sodium bicarbonate, pH 9.0
-
Neutralization Buffer: 1 M MES or phosphate buffer, pH 6.0
-
Storage Buffer: 1X PBS, pH 7.4
Procedure:
-
pH Adjustment: To the purified conjugate, add Hydrolysis Buffer to adjust the pH to 9.0.
-
Incubation: Incubate the solution for 1-2 hours at room temperature. This controlled, mildly basic condition is sufficient to drive the hydrolysis of the electron-deficient succinimide ring.
-
Neutralization: Lower the pH back to ~7.4 by adding the Neutralization Buffer.
-
Final Purification: Perform a final buffer exchange into your desired sterile storage buffer (e.g., 1X PBS) using a desalting column or dialysis.
-
Storage: Store the final, stabilized conjugate at 4°C or aliquoted at -80°C.
Protocol 3: Characterization of the Conjugate
Validation is essential to confirm success.
-
Degree of Labeling (DOL): The ratio of linker molecules per protein can be challenging to determine by UV-Vis due to protein absorbance at 280 nm and maleimide absorbance near 302 nm.[16]
-
Mass Spectrometry (MS): The most accurate method. ESI-MS or MALDI-TOF of the intact, deglycosylated protein will show a mass shift corresponding to the covalent addition of the linker. The number of additions can be directly observed.
-
Hydrophobic Interaction Chromatography (HICC): HIC can resolve species with different numbers of conjugated linkers, allowing for quantification of the DOL and assessment of product homogeneity.
-
-
Confirmation of Hydrolysis: Reverse-phase HPLC (RP-HPLC) can often distinguish between the more hydrophobic ring-closed succinimide and the more hydrophilic ring-opened succinamic acid forms, confirming the completion of the stabilization step.
Data and Troubleshooting
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| pH for Conjugation | 6.5 - 7.5 | Maximizes thiol selectivity; reaction is ~1000x faster with thiols than amines.[4] |
| pH for Hydrolysis | 8.5 - 9.0 | Accelerates the stabilizing ring-opening hydrolysis post-conjugation.[8] |
| Reducing Agent | TCEP | Thiol-free; does not require removal before maleimide addition.[11] |
| Maleimide Molar Excess | 10-20x | Drives the reaction to completion. |
| Solvent for Maleimide | Anhydrous DMSO/DMF | Prevents premature hydrolysis and inactivation of the maleimide reagent.[13] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Incomplete disulfide reduction.2. Thiol re-oxidation.3. Premature maleimide hydrolysis. | 1. Increase TCEP concentration or incubation time.2. Ensure buffers are thoroughly degassed; work under inert gas.[14]3. Prepare maleimide stock solution immediately before use in anhydrous solvent.[13] |
| Protein Aggregation | 1. High protein concentration.2. High percentage of organic co-solvent. | 1. Work with protein concentrations ≤ 10 mg/mL.2. Keep the final DMSO/DMF concentration below 10% (v/v) of the total reaction volume.[4] |
| Non-Specific Labeling | 1. Reaction pH is too high (>8.0). | 1. Strictly maintain the conjugation pH between 6.5 and 7.5 to avoid competitive reactions with amines (e.g., lysine).[11] |
| Incomplete Hydrolysis | 1. Insufficient time or pH for hydrolysis step. | 1. Increase incubation time at pH 9.0 to 2 hours. Confirm completion via RP-HPLC or MS. |
Applications in Drug Discovery
The exceptional stability imparted by the this compound linker makes it a superior choice for demanding in-vivo applications.
-
Antibody-Drug Conjugates (ADCs): This is a primary application area. The irreversible linkage prevents premature release of the cytotoxic payload in circulation, reducing off-target toxicity and increasing the therapeutic window.[8][17] The linker is a critical component for ensuring the drug reaches the target cell intact.[7]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins can enhance their solubility and circulation half-life. A stable linker is essential for the longevity of the PEGylated product.[]
-
Advanced Bioconjugates: The maleimide handle can be used to attach a biomolecule to a secondary click chemistry handle, such as an azide or a strained alkyne (e.g., DBCO). This allows for a two-step "click-and-click" strategy, where the stable maleimide-thiol bond is formed first, followed by a highly efficient, copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for subsequent labeling or assembly.[18][19]
Conclusion
This compound represents a significant advancement in bioconjugation technology. By addressing the inherent instability of the traditional thiosuccinimide linkage through a rationally designed, electronically-activated system, it enables the creation of exceptionally robust bioconjugates. The straightforward protocols for conjugation and subsequent stabilization provide researchers and drug developers with a reliable tool to build next-generation therapeutics and research agents with improved in-vivo performance and safety profiles.
References
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Fontaine, S. D., Reid, R. R., Robinson, M. R., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
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Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]
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Zhang, D., et al. (2025). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery, 20(10), 1327-1343. [Link]
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Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemistryOpen, 9(4), 436-440. [Link]
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Gober, I. N., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, e3489. [Link]
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Akbulut, M., & Gumus, F. (2020). The Use of Click Chemistry in Drug Development Applications. Journal of Research in Pharmacy, 24(1), 1-12. [Link]
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Kumar, A., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(12), 6035-6041. [Link]
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Qin, W., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 937-947. [Link]
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Semantic Scholar. (2015). Long-term stabilization of maleimide-thiol conjugates. [Link]
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Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemistryOpen. [Link]
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Taylor & Francis Online. (2025). Advances in click chemistry for drug discovery and development. [Link]
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Northrop, B. H., Frayne, S. H., & Choudhary, U. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415-3430. [Link]
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JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
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ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. [Link]
-
D'Souza, A. A., & Devaraj, N. K. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 24(9), 1546-1552. [Link]
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Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 30(9), 2340-2348. [Link]
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Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43-59. [Link]
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ResearchGate. (2017). Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method. [Link]
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MDPI. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
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National Institutes of Health. (2012). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
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National Institutes of Health. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. [Link]
-
National Institutes of Health. (2020). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. [Link]
-
American Chemical Society. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. [Link]
-
MDPI. (2016). Antibody–Drug Conjugates for Cancer Therapy. [Link]
-
National Institutes of Health. (2018). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. [Link]
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The Strategic Application of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in the field of drug discovery. This N-aryl maleimide derivative stands at the intersection of two powerful concepts in medicinal chemistry: the reactive potential of the maleimide ring and the advantageous physicochemical properties imparted by the trifluoromethylphenyl moiety. Herein, we delve into the rationale behind its use, detailing its role as a versatile scaffold for developing novel therapeutics, a tool for bioconjugation, and a potential inhibitor of key biological targets. This document serves as a practical resource, offering detailed protocols for its synthesis and application in cytotoxicity screening, enzyme inhibition assays, and bioconjugation, thereby empowering researchers to harness its full potential in their drug development endeavors.
Introduction: A Molecule of Strategic Importance
The landscape of drug discovery is in a perpetual state of evolution, demanding molecular entities with enhanced specificity, stability, and efficacy. This compound, an N-substituted maleimide, emerges as a compound of significant interest due to its unique structural features. The maleimide core is a well-established reactive moiety, primarily known for its highly selective Michael addition reaction with sulfhydryl groups of cysteine residues in proteins.[1][2] This reactivity forms the basis of its utility in creating covalent inhibitors and in the construction of antibody-drug conjugates (ADCs).
The strategic incorporation of a 4-(trifluoromethyl)phenyl group onto the maleimide nitrogen is a key design element. The trifluoromethyl (-CF3) group is a powerhouse in medicinal chemistry, known to enhance a molecule's metabolic stability by blocking potential sites of oxidation.[3] Furthermore, its high electronegativity and lipophilicity can significantly improve a compound's membrane permeability and binding affinity to biological targets.[4][5] This synergistic combination of a reactive warhead and a property-enhancing substituent makes this compound a compelling starting point for a multitude of drug discovery campaigns.
Synthesis and Characterization
The synthesis of this compound is a straightforward two-step process, beginning with the formation of the corresponding maleamic acid, followed by cyclization.[6]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of (Z)-4-oxo-4-((4-(trifluoromethyl)phenyl)amino)but-2-enoic acid (N-(4-Trifluoromethylphenyl)maleamic acid)
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in anhydrous diethyl ether.
-
While stirring, slowly add a solution of 4-(trifluoromethyl)aniline (1 equivalent) in anhydrous diethyl ether dropwise to the maleic anhydride solution.
-
A thick suspension will form. Continue stirring at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath to 15-20°C.
-
Collect the precipitated product by vacuum filtration and wash with cold diethyl ether.
-
Dry the resulting white solid, which is the intermediate maleamic acid, under vacuum.
Step 2: Cyclization to this compound
-
In an Erlenmeyer flask, suspend the dried maleamic acid from Step 1 in acetic anhydride.
-
Add anhydrous sodium acetate (catalytic amount).
-
Gently heat the mixture on a steam bath with swirling for approximately 30 minutes, or until the solid dissolves.
-
Cool the reaction mixture to near room temperature and then pour it into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with petroleum ether.
-
Dry the crude product. Recrystallization from a suitable solvent like cyclohexane can be performed for further purification.
Characterization
The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrole-2,5-dione ring and the trifluoromethylphenyl group. The two protons on the maleimide ring will appear as a singlet due to symmetry. The aromatic protons will show a characteristic splitting pattern for a para-substituted benzene ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the trifluoromethylphenyl group, including the characteristic signal for the trifluoromethyl carbon. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the imide group, C=C stretching of the alkene, and C-F stretching of the trifluoromethyl group. |
| Mass Spec | The molecular ion peak corresponding to the calculated molecular weight of C₁₁H₆F₃NO₂ (241.17 g/mol ). |
Applications in Drug Discovery
The unique chemical properties of this compound open up several avenues for its application in drug discovery.
As a Scaffold for Novel Covalent Inhibitors
The electrophilic nature of the maleimide ring makes it an excellent "warhead" for designing covalent inhibitors that target cysteine residues in enzymes. Many enzymes, including certain kinases and proteases, have functionally important cysteine residues in or near their active sites. By covalently modifying these residues, it is possible to achieve potent and prolonged inhibition. The trifluoromethylphenyl group can be strategically utilized to enhance binding affinity and selectivity for the target enzyme.
Workflow for Developing Covalent Inhibitors
Caption: Workflow for covalent inhibitor development.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a cysteine-containing enzyme.
Materials:
-
Purified target enzyme with a known cysteine residue.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4).
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate the plate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.
Cytotoxic Agent and Anticancer Drug Development
The reactivity of the maleimide moiety can also be harnessed to induce cytotoxicity by reacting with essential cellular thiols, such as glutathione or cysteine residues in critical proteins, leading to cellular stress and apoptosis. Derivatives of pyrrole-2,5-dione have shown promise as anticancer agents.[7] The trifluoromethylphenyl group can enhance the cellular uptake and overall potency of the compound.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway Perturbation by Maleimides
Caption: Potential mechanism of maleimide-induced cytotoxicity.
Bioconjugation and the Development of Antibody-Drug Conjugates (ADCs)
The high selectivity of the maleimide-thiol reaction makes this compound an excellent reagent for bioconjugation.[1][2] It can be used to attach small molecule drugs, fluorescent dyes, or other payloads to proteins and peptides containing cysteine residues. A particularly exciting application is in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The N-aryl nature of this compound can influence the stability of the resulting thioether bond, a critical parameter for the in vivo efficacy of an ADC.
Protocol 4: Bioconjugation to a Cysteine-Containing Peptide
This protocol describes the conjugation of this compound to a model cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide.
-
This compound.
-
Degassed conjugation buffer (e.g., phosphate buffer, pH 7.0-7.5, containing EDTA).
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine).
-
DMSO or DMF.
-
Analytical HPLC.
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer. If the peptide has disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce them.
-
Maleimide Solution: Prepare a stock solution of this compound in DMSO or DMF.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the maleimide solution to the peptide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Monitor the progress of the reaction by analytical HPLC.
-
Purification: Once the reaction is complete, purify the conjugate from unreacted peptide and excess maleimide reagent using preparative HPLC.
-
Characterization: Confirm the identity of the conjugate by mass spectrometry.
Conclusion and Future Perspectives
This compound is a molecule with significant and versatile potential in drug discovery. Its rational design combines a reactive maleimide core with a trifluoromethylphenyl group that imparts favorable physicochemical properties. This guide has outlined its synthesis, characterization, and key applications, providing detailed protocols to facilitate its use in research settings.
Future investigations will likely focus on exploring the full range of biological targets susceptible to covalent modification by this compound and its derivatives. The development of more complex analogs, where the trifluoromethylphenyl moiety is further functionalized, could lead to inhibitors with even greater potency and selectivity. Furthermore, a deeper understanding of the stability and cleavage characteristics of bioconjugates formed with this reagent will be crucial for its successful application in the next generation of targeted therapies, including ADCs. The principles and protocols detailed herein provide a solid foundation for researchers to unlock the full therapeutic potential of this promising chemical entity.
References
-
Inno Pharmchem. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Retrieved from [Link]
- Jeter, C., Liu, B., & Liu, H. (2023).
- Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. V. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
JoVE. (2022, February 19). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry [Video]. YouTube. [Link]
- Singh, R. (1994). A sensitive assay for maleimide groups.
- Muccioli, G. G., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4818–4827.
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
- Firke, S. D., et al. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(18), 6073–6081.
-
SpectraBase. (n.d.). 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and free radical polymerization of n- [4-fluoro phenyl] maleimide and study of properties of polymers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
-
Firke, S. D., et al. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of n-phenyl maleimide. Retrieved from [Link]
-
Faulkner, S., et al. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
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- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 5. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jelsciences.com [jelsciences.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Developing PARP Inhibitors with a 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the DNA Damage Response in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA damage response (DDR) network.[1] Activated by DNA single-strand breaks (SSBs), PARP synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting the machinery needed for repair.[2][3][4] In many cancers, other key DNA repair pathways, such as homologous recombination (HR) for double-strand break (DSB) repair, are compromised due to mutations in genes like BRCA1 and BRCA2.[5] This dependency creates a vulnerability.
The inhibition of PARP in HR-deficient cancer cells is a prime example of synthetic lethality .[6][7] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs. In normal cells with functional HR, these DSBs can be repaired. However, in BRCA-mutated cancer cells, the inability to repair these DSBs leads to genomic instability and cell death.[5][8][9] This targeted approach forms the basis for several clinically approved PARP inhibitors.[2][10]
This guide focuses on the development of novel PARP inhibitors based on the 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione scaffold. This maleimide-containing core represents a promising chemical starting point for potent and selective PARP inhibition.
Scientific Rationale: The Pyrrole-2,5-dione Scaffold
The this compound scaffold possesses several features that make it an attractive candidate for PARP inhibition:
-
Nicotinamide Mimicry: The core structure can mimic the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to compete for the NAD+ binding site in the catalytic domain of PARP.
-
Structural Rigidity and Planarity: The pyrrole-2,5-dione (maleimide) ring provides a rigid, planar structure that can be appropriately functionalized to achieve specific interactions within the PARP active site.
-
Chemical Tractability: The synthesis of this scaffold is relatively straightforward, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR).
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group on the phenyl ring is a strong electron-withdrawing group that can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving cell permeability and target engagement.
The overall goal is to optimize this core structure to achieve high potency, selectivity (PARP1 vs. other PARP family members), and favorable pharmacological properties.
Chemical Synthesis of the Lead Scaffold
The synthesis of this compound is a foundational step. This protocol outlines a reliable method.
Protocol 3.1: Synthesis of this compound
-
Causality: This protocol utilizes a classical condensation reaction between an aniline and maleic anhydride. The reaction is typically straightforward and high-yielding, making it ideal for scaffold generation.
Materials:
-
4-(Trifluoromethyl)aniline
-
Maleic anhydride
-
Glacial acetic acid
-
Sodium acetate, anhydrous
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(Trifluoromethyl)aniline (1.0 eq) and maleic anhydride (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Addition of Catalyst: Add anhydrous sodium acetate (0.3 eq) to the mixture. This acts as a catalyst for the subsequent dehydration step.
-
Reflux: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biochemical Evaluation: In Vitro PARP Inhibition
The first critical step in biological evaluation is to determine the direct inhibitory effect of the synthesized compounds on PARP enzyme activity. A fluorometric assay measuring the consumption of NAD+ is a common and reliable method.[11]
Protocol 4.1: Fluorometric PARP1 Enzymatic Assay
-
Causality: This assay quantifies PARP1 activity by measuring the amount of its substrate, NAD+, consumed.[12] A decrease in NAD+ consumption in the presence of the inhibitor indicates its potency. The use of activated DNA is crucial as PARP1 is activated by DNA breaks.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+
-
Synthesized inhibitor compound (dissolved in DMSO)
-
PARP Assay Buffer (e.g., Tris-HCl based with MgCl2)
-
NAD+ detection kit (fluorescent)
-
384-well black assay plates
-
Multimode plate reader
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer containing a constant final DMSO concentration (e.g., 1%).
-
Enzyme Preparation: Prepare a working solution of PARP1 enzyme and activated DNA in cold assay buffer. The optimal concentration of each should be determined empirically but is often in the low nanomolar range for the enzyme.[13]
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor serial dilutions to the wells of the assay plate.
-
Include "No Inhibitor" controls (assay buffer with DMSO) and "No Enzyme" controls.
-
-
Enzyme Addition: Add 10 µL of the PARP1/activated DNA mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the β-NAD+ solution to each well.[14]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's protocol.
-
Data Acquisition: Read the fluorescence on a plate reader (e.g., Ex/Em ~540/590 nm).
-
Data Analysis: Convert fluorescence values to percent inhibition relative to the "No Inhibitor" control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Scaffold Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Lead-001 | 1-(4-(CF3)phenyl)-1H-pyrrole-2,5-dione | 150.5 | 4520.1 | ~30-fold |
| Analog-A | Addition of piperazine at C3 | 10.2 | 550.8 | ~54-fold |
| Analog-B | Addition of cyclopropyl at C3 | 75.8 | 3200.4 | ~42-fold |
| Olaparib | Reference Compound | 5.1 | 1.2 | ~0.2-fold |
Cell-Based Evaluation: Assessing Cellular Activity
Demonstrating enzyme inhibition is not sufficient; the compound must be able to enter cells and engage its target in a complex biological environment.
Mechanism Confirmation: Cellular PAR Assay (Western Blot)
-
Causality: This assay directly measures the product of PARP activity (PAR chains) inside the cell. A potent inhibitor will prevent the formation of these chains after DNA damage is induced.
Protocol 5.1: Western Blot for Poly(ADP-ribose) (PAR) levels
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient line (e.g., MCF7)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Methyl methanesulfonate - MMS or H₂O₂)
-
Inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) for 2 hours.
-
DNA Damage Induction: Induce DNA damage by adding a low dose of MMS (e.g., 0.01%) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them. Quantify protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with anti-PAR primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.[14]
-
Strip and re-probe the membrane for PARP1 and β-actin to confirm target presence and equal loading.
-
-
Analysis: A dose-dependent decrease in the PAR signal in inhibitor-treated cells confirms cellular target engagement.
Quantifying DNA Damage: The Comet Assay
-
Causality: The Comet Assay (Single Cell Gel Electrophoresis) provides a direct visualization of DNA damage. By inhibiting PARP, SSBs accumulate, which are converted to DSBs. Under alkaline electrophoresis conditions, this fragmented DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[15][16]
Protocol 5.2: Alkaline Comet Assay
Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436)
-
Inhibitor compound
-
CometAssay® slides or equivalent
-
Low Melting Point Agarose (LMA)
-
Lysis Solution
-
Alkaline Unwinding and Electrophoresis Solution (pH > 13)
-
Neutralization Buffer
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with analysis software
Procedure:
-
Cell Treatment: Treat cells with the inhibitor for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest cells and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS.
-
Embedding: Combine cell suspension with molten LMA (at 37°C) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C.[15]
-
Lysis: Immerse slides in pre-chilled Lysis Solution for at least 60 minutes at 4°C.[17] This removes cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Immerse slides in alkaline solution for 20-60 minutes at room temperature to unwind the DNA.[18]
-
Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., ~1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer, then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using specialized software to quantify the % DNA in the tail (a measure of damage).
Assessing Long-Term Viability: Clonogenic Survival Assay
-
Causality: This assay is the gold standard for measuring the reproductive viability of cells after treatment.[19][20] It determines the ability of a single cell to proliferate and form a colony. A successful PARP inhibitor will selectively kill BRCA-deficient cells, resulting in a significantly lower number of surviving colonies compared to BRCA-proficient cells.[21]
Protocol 5.3: Clonogenic Survival Assay
Materials:
-
Matched pair of cell lines: BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF7)
-
Complete cell culture medium
-
Inhibitor compound
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest cells and count them accurately. Seed a precise number of cells (e.g., 200-1000 cells/well, determined empirically) into 6-well plates.
-
Treatment: Allow cells to attach for 24 hours, then treat with a range of inhibitor concentrations for an extended period (e.g., 7-14 days), refreshing the media with the inhibitor every 3-4 days.
-
Colony Formation: Incubate the plates until the untreated control wells have formed colonies of at least 50 cells (typically 10-21 days).[19][21]
-
Fixation and Staining:
-
Aspirate the medium and wash the wells gently with PBS.
-
Fix the colonies with a fixation solution for 10-15 minutes.
-
Remove the fixative and stain with crystal violet solution for at least 30 minutes.[22]
-
-
Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Plot the Surviving Fraction against inhibitor concentration to generate survival curves and demonstrate selective killing of the BRCA-deficient cell line.
-
Visualization of Key Concepts and Workflows
Signaling Pathway: PARP's Role in DNA Repair
Caption: PARP1 activation at SSBs and its inhibition leading to DSBs.
Experimental Workflow: From Synthesis to Cellular Assays
Caption: High-level workflow for developing novel PARP inhibitors.
Logical Diagram: The Principle of Synthetic Lethality
Caption: Synthetic lethality in BRCA-deficient cells treated with PARP inhibitors.
References
-
The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. EMBO Molecular Medicine. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
-
Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]
-
The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. [Link]
-
PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
PARP inhibitors induce synthetic lethality in BRCA deficient cells. ResearchGate. [Link]
-
Comet Assay Protocol. McGill University. [Link]
-
What are PARP inhibitors and how do they work? Patsnap Synapse. [Link]
-
PARP inhibitors: Synthetic Lethality. theGIST. [Link]
-
What are PARP inhibitors? MD Anderson Cancer Center. [Link]
-
Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol. [Link]
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]
-
Clonogenic Assay. Bio-protocol. [Link]
-
Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. McGill University. [Link]
-
Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. [Link]
-
Enzolution PARP1 Assay System. BellBrook Labs. [Link]
-
Video: Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. [Link]
-
Clonogenic Cell Survival Assay. Springer Nature Experiments. [Link]
-
An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry. [Link]
Sources
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- 3. drugtargetreview.com [drugtargetreview.com]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
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- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 8. researchgate.net [researchgate.net]
- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 10. annualreviews.org [annualreviews.org]
- 11. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
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- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Video: Clonogenic Assay: Adherent Cells [jove.com]
Application Notes & Protocols: A Guide to the Synthesis of Pyrrole-2,5-Dione Derivatives
Introduction: The Versatility and Significance of the Pyrrole-2,5-dione Scaffold
Pyrrole-2,5-diones, commonly known as maleimides, represent a highly valuable class of heterocyclic compounds. Their rigid, planar structure and reactive carbon-carbon double bond make them indispensable building blocks in a multitude of scientific disciplines. In medicinal chemistry, the maleimide motif is a privileged scaffold found in a range of therapeutic agents, including anticonvulsants, antipsychotics, and aldose reductase inhibitors.[1] Furthermore, their role as potent Michael acceptors allows for their widespread use in bioconjugation, enabling the site-specific modification of proteins and other biomolecules.[2][3] In materials science, maleimide-based polymers are prized for their high thermal stability, making them suitable for applications in aerospace and electronics.[4][5]
This comprehensive guide provides an in-depth exploration of the experimental setups for synthesizing pyrrole-2,5-dione derivatives. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to aid researchers, scientists, and drug development professionals in their endeavors.
Core Synthetic Strategies: From Classical Approaches to Modern Innovations
The synthesis of pyrrole-2,5-dione derivatives can be broadly categorized into several key methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
The Cornerstone of Maleimide Synthesis: Reaction of Maleic Anhydride with Primary Amines
The most traditional and widely employed method for the preparation of N-substituted maleimides involves a two-step sequence starting from maleic anhydride and a primary amine.[4][5][6][7] This approach is valued for its simplicity, cost-effectiveness, and broad substrate scope.
Mechanism and Rationale:
The reaction proceeds through two distinct stages:
-
Step 1: Maleamic Acid Formation: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate maleamic acid. This step is typically fast and proceeds readily at room temperature.
-
Step 2: Dehydrative Cyclization: The maleamic acid is then subjected to dehydration to facilitate an intramolecular cyclization, forming the stable five-membered imide ring. This is the most challenging step of the synthesis.[5] The choice of dehydrating agent and reaction conditions is critical to ensure high yields and prevent side reactions. Acetic anhydride in the presence of a base like sodium acetate is a classic combination for this transformation.[8] The acetic anhydride activates the carboxylic acid group, making it a better leaving group, while the sodium acetate acts as a catalyst.
Visualizing the Workflow: From Maleic Anhydride to N-Substituted Maleimide
Caption: General workflow for the synthesis of N-substituted pyrrole-2,5-diones.
Detailed Experimental Protocol: Synthesis of N-Phenylmaleimide
This protocol provides a step-by-step guide for the synthesis of N-phenylmaleimide, a common and versatile pyrrole-2,5-dione derivative.[8]
Materials and Reagents:
-
Maleic anhydride
-
Aniline
-
Ethyl ether (anhydrous)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ice
-
Petroleum ether
Instrumentation:
-
Three-necked round-bottom flask
-
Stirrer (paddle-type)
-
Reflux condenser
-
Dropping funnel
-
Erlenmeyer flask
-
Steam bath
-
Suction filtration apparatus
Procedure:
Part A: Synthesis of Maleanilic Acid
-
In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.
-
Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.
-
A thick suspension will form. Stir the mixture at room temperature for 1 hour.
-
Cool the flask in an ice bath to 15-20°C.
-
Collect the product by suction filtration. The resulting fine, cream-colored powder is maleanilic acid, which can be used in the next step without further purification. The expected yield is 97-98%.
Part B: Synthesis of N-Phenylmaleimide
-
In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.
-
Add the 316 g of maleanilic acid obtained in Part A.
-
Heat the suspension on a steam bath for 30 minutes, swirling to dissolve the solids.
-
Cool the reaction mixture in a cold water bath until it is almost at room temperature.
-
Pour the mixture into 1.3 L of ice water.
-
Collect the precipitated product by suction filtration.
-
Wash the solid product three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.
-
Dry the product. The expected yield of crude N-phenylmaleimide is 75-80%. Recrystallization from cyclohexane will yield canary-yellow needles.
Table 1: Summary of Reaction Conditions and Yields for N-Phenylmaleimide Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
| Maleanilic Acid Formation | Maleic anhydride, Aniline | Ethyl ether | Room Temperature | 1 hour | 97-98 |
| N-Phenylmaleimide Formation | Maleanilic acid, Acetic anhydride, Sodium acetate | Acetic anhydride | Steam Bath | 30 min | 75-80 (crude) |
Diels-Alder Reactions: Constructing Complexity
The electron-deficient nature of the double bond in maleimides makes them excellent dienophiles in Diels-Alder reactions.[4] This [4+2] cycloaddition is a powerful tool for the construction of complex, bicyclic structures.
Causality in Experimental Design:
-
Diene Selection: The choice of diene is crucial and dictates the structure of the resulting adduct. Furans, pyrroles, and thiophenes are common dienes used in these reactions.[9]
-
Solvent and Temperature: The reaction conditions, including solvent and temperature, can influence the reaction rate and the stereochemical outcome (endo vs. exo selectivity). For instance, reactions with furan at elevated temperatures tend to favor the exo adduct.[9]
Visualizing the Diels-Alder Reaction
Caption: Schematic of a Diels-Alder reaction involving a pyrrole-2,5-dione.
Modern Synthetic Approaches: Catalysis and Multi-Component Reactions
Recent advancements in organic synthesis have led to the development of more efficient and selective methods for preparing pyrrole-2,5-dione derivatives.
-
Palladium-Catalyzed Oxidative Carbonylation: This method allows for the synthesis of substituted maleimides from alkynes, amines, and carbon monoxide using a palladium catalyst and air as a green oxidant.[10] This approach offers a broad substrate scope and good to high yields.[10]
-
Rhodium(III)-Catalyzed Reactions: Rhodium catalysis has been employed for the 1,4-addition of maleimides to N-aryl indazol-3-ols, providing succinimide-bearing indazol-3-ol scaffolds with high regioselectivity.[1][11]
-
Three-Component Reactions: Catalyst-free, three-component coupling reactions have been developed for the synthesis of amidinomaleimides from secondary amines, aldehydes, and azidomaleimides.[12] These one-pot reactions are often mild, modular, and high-yielding.[12]
Table 2: Comparison of Modern Synthetic Methods
| Method | Starting Materials | Catalyst/Conditions | Key Advantages |
| Palladium-Catalyzed Carbonylation | Alkynes, Amines, CO | PdCl₂, Toluene, 120°C, Air | Broad substrate scope, good yields, green oxidant |
| Rhodium(III)-Catalyzed 1,4-Addition | Maleimides, N-aryl indazol-3-ols | [RhCp*Cl₂]₂, Additive, 80°C | High regioselectivity, good functional group tolerance |
| Three-Component Amidinomaleimide Synthesis | Secondary amines, Aldehydes, Azidomaleimides | Catalyst-free, mild conditions | Modular, high-yielding, one-pot |
Conclusion: A Versatile Scaffold with Diverse Synthetic Access
The synthesis of pyrrole-2,5-dione derivatives is a well-established field with a rich history and a vibrant present. From the classical reaction of maleic anhydride with amines to modern catalytic and multi-component strategies, researchers have a diverse toolbox at their disposal. Understanding the underlying mechanisms and the rationale behind experimental choices is paramount to successfully accessing these valuable compounds for applications in medicine, biology, and materials science. This guide serves as a foundational resource to empower researchers in their synthetic endeavors with this important class of molecules.
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- Synthesis of new functionalized maleimides and phthalimides from maleimide, phthalimide, acetylenicesters, and phosphorus nucleophiles.Taylor & Francis Online.
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- Enantiomeric Synthesis of Succinimides Via Organocatalytic Michael Addition of Ketones to Maleimides.
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogen
- On the use of water as a solvent - simple and short one- step synthesis of maleimides.Arkivoc.
- Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors.
- (A) Preparation of N‐substituted maleimides from maleic anhydrides and...
- Synthesis of new functionalized maleimides and phthalimides from maleimide, phthalimide, acetylenicesters, and phosphorus nucleophiles.Taylor & Francis.
- N-Phenylmaleimide.Organic Syntheses Procedure.
- Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
- A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata.
- Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III)
- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
- Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
- Mechanism of formation of the functionalized maleic anhydride 3
- Palladium-catalyzed cross-dehydrogenative coupling of maleimides with simple arenes: A fast track to highly substituted maleimides.
- Preparation process of N-substituted maleimides.
- Process for the preparation of N-substituted maleimides.
- Simple Path to Substituted Maleimides.ChemistryViews.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- Diels-Alder reactions of five-membered heterocycles containing one hetero
- Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatiz
- Recent synthetic and medicinal perspectives of pyrroles: An overview.Allied Academies.
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- Intramolecular Diels-Alder Chemistry of Pyrroles.J. Chem. Soc., Chem. Commun.
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- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflamm
- Next generation maleimides enable the controlled assembly of antibody-drug conjugates via n
- Diels-Alder reaction of pyrroles (30, 34, or 35) with 37.
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Application Note: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in Advanced Polymer Synthesis
<
Introduction: A Gateway to High-Performance Polymers
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a derivative of N-phenylmaleimide, serves as a critical monomer in the development of high-performance polymers. These polymers are distinguished by their remarkable thermal stability, chemical inertness, and valuable optoelectronic characteristics. The presence of the electron-withdrawing trifluoromethyl group is instrumental; it modulates the reactivity of the maleimide's carbon-carbon double bond and confers unique properties to the resultant polymers. This guide offers a detailed exploration of this monomer's role in polymer synthesis, with a focus on actionable protocols and the fundamental chemical principles involved. We will delve into its application in both homopolymerization and copolymerization, providing the groundwork for synthesizing advanced materials for challenging applications in sectors such as electronics, aerospace, and biomedicine.[1][2]
Monomer Profile: Physicochemical Properties
A comprehensive grasp of the monomer's characteristics is foundational for effective polymerization and process optimization.
| Property | Value | Significance in Polymerization |
| Molecular Formula | C₁₁H₆F₃NO₂ | Determines stoichiometric calculations and repeat unit molecular weight. |
| Molecular Weight | 241.17 g/mol | Crucial for precise molar ratio control in copolymerization reactions. |
| Appearance | Off-white to yellow crystalline powder | A visual indicator of purity; contaminants can act as inhibitors or chain transfer agents. |
| Melting Point | ~163-167 °C | Influences the choice of polymerization temperature and appropriate solvents. |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMAc, DMSO, THF) | Essential for maintaining a homogeneous reaction environment to ensure uniform polymer growth. |
| Purity | >98% | High purity is critical to avert premature chain termination and undesirable side reactions. |
Polymerization Strategies and Mechanisms
This compound is amenable to several polymerization techniques, most notably free-radical and anionic polymerization.[3] Its electron-deficient double bond also renders it an exceptional dienophile for Diels-Alder polymerizations and a prime candidate for Michael addition polymerization reactions.[4][5][6][7][8]
Free-Radical Polymerization
This is a widely employed and robust method for polymerizing N-substituted maleimides.[9][10] The trifluoromethyl group enhances the monomer's susceptibility to radical attack, facilitating polymerization.
Mechanism Overview:
Caption: Workflow for free-radical polymerization.
Protocol: Synthesis of Poly(this compound)
-
Materials:
-
This compound (10.0 g, 41.4 mmol)
-
Azobisisobutyronitrile (AIBN) (0.068 g, 0.41 mmol, 1 mol%) or Benzoyl Peroxide (BPO)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Methanol (500 mL, for precipitation)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer in anhydrous DMF.
-
To remove dissolved oxygen, which can inhibit the polymerization, purge the solution with dry nitrogen or argon for 30 minutes.
-
Under a positive pressure of the inert gas, add the AIBN initiator.[1]
-
Seal the flask and place it in a preheated oil bath at 70 °C.
-
Let the reaction proceed for 24 hours. A noticeable increase in the solution's viscosity indicates polymer formation.
-
After allowing the flask to cool to room temperature, precipitate the polymer by slowly adding the viscous solution to a beaker containing vigorously stirred methanol.
-
Use vacuum filtration to collect the resulting white, fibrous precipitate.
-
Wash the collected polymer extensively with fresh methanol to eliminate any residual monomer or initiator fragments.
-
Dry the polymer in a vacuum oven at 60 °C overnight, or until a constant weight is achieved.
-
Causality and Insights:
-
Inert Atmosphere: The presence of oxygen can lead to the formation of peroxides and other species that can terminate the growing polymer chains. Therefore, a thorough de-gassing is crucial for achieving a high molecular weight polymer.
-
Initiator Choice and Concentration: The concentration of the initiator (e.g., AIBN at 1 mol%) is a critical parameter. A higher concentration will result in a faster reaction rate but may lead to a lower average molecular weight due to an increased number of initiation events.
-
Solvent Purity: The use of anhydrous DMF is recommended as it effectively dissolves both the monomer and the resulting polymer, which is essential for a homogeneous reaction. The presence of water can interfere with the free-radical process.
Copolymerization for Tailored Functionality
This monomer is often copolymerized with other vinyl monomers, such as styrene or methyl methacrylate, to fine-tune the properties of the final material.[11][12][13] The inclusion of the N-substituted maleimide unit typically enhances the thermal stability of the resulting copolymer.[14][15][16]
Protocol: Radical Copolymerization with Styrene
-
Materials:
-
This compound (5.0 g, 20.7 mmol)
-
Styrene (2.16 g, 20.7 mmol), freshly distilled
-
AIBN (0.034 g, 0.21 mmol, 0.5 mol% of total monomers)
-
Anhydrous Toluene (40 mL)
-
Methanol (400 mL)
-
-
Procedure:
-
In a Schlenk flask, combine the maleimide monomer, styrene, and anhydrous toluene.
-
For complete oxygen removal, de-gas the solution using three freeze-pump-thaw cycles.
-
Introduce the AIBN under an inert atmosphere.
-
Heat the reaction mixture to 75 °C for 18 hours.
-
Precipitate, filter, and dry the copolymer following the same procedure as for the homopolymer.
-
Self-Validating System: The successful synthesis of the polymer can be confirmed using standard characterization techniques:
-
¹H NMR Spectroscopy: To verify the incorporation of both monomer units into the polymer backbone and to ascertain the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI). A narrow PDI suggests a well-controlled polymerization.
-
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): To assess the thermal properties, including the glass transition temperature (Tg) and decomposition temperature (Td), which are anticipated to be high for these types of polymers.[17][18][19][20][21]
Advanced Applications: Diels-Alder Polymerization
The electron-deficient nature of the maleimide's double bond makes it an ideal dienophile for step-growth polymerization with bis-dienes. This reaction yields polymers with rigid backbones and high thermal stability.[4][5][6][8]
Reaction Scheme:
Caption: Diels-Alder step-growth polymerization.
This synthetic route is particularly advantageous for creating thermosetting polymers and polyimides with precisely defined architectures. The polymerization can often be carried out at elevated temperatures without the need for an initiator.
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
All manipulations of the monomer and solvents should be performed in a well-ventilated fume hood.
-
Before commencing any work, consult the Safety Data Sheet (SDS) for comprehensive hazard information.
-
AIBN is thermally sensitive and can undergo exothermic decomposition. It should be stored under refrigeration and handled with care to avoid exposure to high temperatures or friction.
Conclusion
This compound is a highly adaptable and valuable monomer for the synthesis of high-performance polymers. The distinctive electronic properties imparted by the trifluoromethyl group result in materials with enhanced thermal and chemical resilience. The protocols detailed in this document offer a robust starting point for researchers to investigate the potential of this monomer in the creation of next-generation materials for sophisticated technological applications. A successful outcome hinges on a solid understanding of the polymerization mechanisms and scrupulous attention to experimental detail, especially with regard to maintaining an inert reaction atmosphere.
References
- Fujita, T., Okuda, Y., Yoshihara, M., & Maeshima, T. (1988). Free-Radical Polymerization of Maleimide Derivatives in the Presence of Chiral Substances. Journal of Macromolecular Science: Part A - Chemistry, 25(3), 327-337.
- Matsumoto, A., Kubota, T., & Otsu, T. (1990). Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules, 23(20), 4508–4513.
- Bastin, L. D., Nigam, M., Martinus, S., Maloney, J. E., Benyack, L. L., & Gainer, B. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135.
- Fujita, T., Okuda, Y., Yoshihara, M., & Maeshima, T. (2006). Free-Radical Polymerization of Maleimide Derivatives in the Presence of Chiral Substances. Journal of Macromolecular Science: Part A - Chemistry, 25(3).
- Guo, W., Zhang, X., Zhang, C., & Zhang, X. (2024). Free radical copolymerization of 1,3-cyclooctadiene with maleic anhydride or N-substituted maleimides. RSC Advances.
- Meena, S. K., et al. (2023). Recently Synthesis of N-Phenylmaleimide Polymer and Application in Medical Sciences. International Journal of Scientific Research in Medical and Biological Sciences, 23(4), 58-68.
- Bastin, L. D., Nigam, M., Martinus, S., Maloney, J. E., Benyack, L. L., & Gainer, B. (2024).
- Chen, Y., et al. (2018). P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. Polymers, 10(11), 1289.
- Morariu, S., & Hulubei, C. (2006). Radical Copolymerization of Functional N-Substituted Maleimides with N-Vinyl-2-Pyrrolidone. High Performance Polymers, 18(2), 143-154.
- Bastin, L. D., et al. (2019).
- Bastin, L. D., et al. (2019).
- Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
- N/A. (2013). N-phenylmaleimide-Derived Polymers(Microspheres)
- Al-Kindi, G. A., et al. (2022). Polymerization of N-phenylmaleimide Using Different Catalysts. Journal of Chemical and Pharmaceutical Research, 11(9), 1-8.
- N/A. (2017). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- N/A. (2022).
- N/A. (2016). Thermal properties of polymers.
- N/A. (N.D.). Thermal Prop of Polymers. Scribd.
- N/A. (N.D.). Thermal-Properties-Of-Polymers Chart. Scribd.
- Bruma, M., Damaceanu, M.-D., Constantin, C.-P., & Belomoina, N. M. (2013). Study of fluorinated polyimides containing fused aromatic rings. Revue Roumaine de Chimie, 58(2-3), 117-125.
- N/A. (2015).
- Butar-butar, M. E. T., & Chaerunisaa, A. Y. (2022).
- N/A. (2018).
- N/A. (2025). 1-phenyl-1H-pyrrole-2,5-dione. ChemSynthesis.
- Otsuka, M., Matsuoka, K., Takemoto, K., & Imoto, M. (1970). Copolymerization of Vinyl Chloride With N-(4-Substituted Phenyl)maleimide. The Journal of the Society of Chemical Industry, Japan, 73(5), 1062-1066.
- Nair, C. P. R., et al. (1999). Free radical copolymerisation of N-(4-hydroxy phenyl) maleimide with vinyl monomers: solvent and penultimate-unit effects. European Polymer Journal, 35(10), 1849-1861.
- N/A. (N.D.). Studies on the Sequence Structure of Vinyl Monomer-N-phenylmaleimide Copolymers. wflc.ac.cn.
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Application Note & Protocol: Cysteine-Specific Peptide Functionalization using 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Precision in Peptide Functionalization
Peptides have emerged as highly specific and potent therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their utility, however, is often enhanced through chemical modification—a process known as functionalization. This process can improve pharmacokinetic profiles, introduce imaging agents, or attach cytotoxic payloads for targeted delivery, as seen in peptide-drug conjugates.[2][3] The key to successful functionalization lies in achieving site-specificity to ensure a homogeneous product with predictable activity.
The thiol group of cysteine residues is an ideal target for such specific modifications due to its relatively low abundance and unique nucleophilicity.[4] The maleimide functional group is a premier tool for cysteine-specific conjugation, reacting under mild, biocompatible conditions with high efficiency.[4][5]
This guide provides a detailed technical overview and a robust protocol for the functionalization of cysteine-containing peptides using 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione . We will explore the underlying chemical principles, provide a step-by-step experimental workflow, and detail the necessary characterization techniques to validate the final conjugate. The inclusion of the trifluoromethylphenyl group on the maleimide reagent offers potential advantages, such as increased metabolic stability and altered lipophilicity, which can be crucial for drug development.[6][7]
The Chemistry: Thiol-Maleimide Michael Addition
The cornerstone of this functionalization strategy is the thiol-maleimide reaction , a specific type of Michael addition.[8][9] This reaction is highly efficient and selective for sulfhydryl groups within a specific pH range, making it a "click chemistry" type of reaction.[9][10]
Mechanism: The process involves the nucleophilic attack of a thiol (from a cysteine side chain) on one of the electron-deficient double bond carbons of the maleimide ring.[8] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[8][11]
Key Reaction Parameters:
-
pH: This is the most critical parameter. The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[8][10][11] Within this window, the cysteine's thiol group is sufficiently deprotonated (thiolate anion) to be highly nucleophilic, while primary amines (like the side chain of lysine) remain protonated and largely unreactive.[8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8][11] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive, and the potential for side reactions with amines increases.[8][10]
-
Temperature: The reaction is typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[8]
-
Stoichiometry: A slight excess of the maleimide reagent (1.1 to 1.5 equivalents) is often used to drive the reaction to completion, but a large excess should be avoided to minimize off-target modifications and simplify purification.
The Role of the 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the phenyl ring can influence the electronic properties of the maleimide. Furthermore, the CF3 group is known to enhance metabolic stability and lipophilicity in drug candidates, which can translate to improved pharmacokinetic properties of the final peptide conjugate.[6][7]
Caption: Cysteine-maleimide Michael addition reaction.
Detailed Experimental Protocol
This protocol outlines the functionalization of a generic cysteine-containing peptide. Researchers must adapt buffer components and purification methods based on the specific properties of their peptide.
Materials and Reagents
-
Peptide: Lyophilized, purified peptide containing at least one cysteine residue.
-
Maleimide Reagent: this compound.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Phosphate buffer (100 mM), pH 7.0, containing 1-2 mM EDTA.
-
Scientist's Note: EDTA is crucial for chelating trace heavy metal ions that can catalyze the oxidation of thiols, leading to disulfide bond formation and reducing the yield of the desired conjugate.
-
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Scientist's Note: TCEP is a stable, odorless reducing agent that is effective at reducing disulfide bonds back to free thiols. Unlike DTT, it does not contain a thiol and will not compete in the maleimide reaction.[4]
-
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[12][13]
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) system.[14]
Experimental Workflow
Caption: Experimental workflow for peptide functionalization.
Step-by-Step Procedure
Step 1: Peptide Preparation
-
Accurately weigh the cysteine-containing peptide.
-
Dissolve the peptide in the Reaction Buffer (pH 7.0) to a final concentration of 1-5 mg/mL.
-
(Optional but Recommended) If the peptide has been stored for a long time or if dimerization is suspected, add TCEP to a final concentration of 10-fold molar excess over the peptide. Incubate for 30-60 minutes at room temperature to ensure all cysteine residues are in their reduced, thiol form.
-
Scientist's Note: It is not necessary to remove the TCEP before proceeding, as it lacks a thiol group and will not react with the maleimide.[4]
-
Step 2: Maleimide Reagent Preparation
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A concentration of ~10 mg/mL is typical.
-
Calculate the volume of the maleimide stock solution needed to achieve a 1.2-fold molar excess relative to the peptide.
-
Scientist's Note: Maleimides can hydrolyze in aqueous solutions.[10] Preparing the stock solution in an anhydrous organic solvent and adding it to the aqueous peptide solution just before the reaction minimizes this side reaction. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v) to avoid peptide precipitation.
-
Step 3: Conjugation Reaction
-
Add the calculated volume of the maleimide stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide plus the mass of the maleimide reagent.
Step 4: Purification by RP-HPLC
-
Once the reaction is complete, the conjugate can be purified from excess reagent and unconjugated peptide using RP-HPLC.[12][13]
-
A C18 column is typically used for peptide purification.[13]
-
The mobile phases usually consist of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[12]
-
-
Elute the conjugate using a linear gradient of increasing Solvent B. The functionalized peptide will be more hydrophobic than the starting peptide and should elute later.
-
Collect fractions and analyze them by analytical HPLC or LC-MS to identify those containing the pure conjugate.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.[12]
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the functionalized peptide.
Primary Technique: Mass Spectrometry (MS) Mass spectrometry is the most definitive method for confirming successful conjugation.[14]
-
Calculate the Expected Mass:
-
Mass of Peptide (MH+) = X Da
-
Mass of Maleimide Reagent (this compound) = 255.18 Da
-
Expected Mass of Conjugate (MH+) = X + 255.18 Da
-
-
Analysis:
-
Use an ESI-MS (Electrospray Ionization Mass Spectrometry) coupled with LC.
-
The mass spectrum of the purified product should show a major peak corresponding to the calculated expected mass of the conjugate.
-
The absence or significant reduction of the peak corresponding to the starting peptide confirms high reaction efficiency.
-
Data Presentation: Expected Analytical Results
| Analyte | Retention Time (RP-HPLC) | Expected Mass (m/z) | Observed Mass (m/z) | Purity (%) |
| Starting Peptide | ~15.2 min | 2500.0 | 2500.1 | >98% |
| Peptide Conjugate | ~18.5 min | 2755.18 | 2755.2 | >95% |
| Maleimide Reagent | ~22.0 min | 256.18 | - | - |
Note: Retention times are hypothetical and will vary based on the peptide sequence and HPLC conditions.
Applications and Field Insights
The functionalization of peptides is a critical step in the development of advanced therapeutics and research tools.[1][15][16]
-
Antibody-Drug Conjugates (ADCs) & Peptide-Drug Conjugates: The maleimide chemistry described here is a cornerstone for creating ADCs, where cytotoxic drugs are attached to antibodies for targeted cancer therapy.[8][11] This same principle applies to creating peptide-drug conjugates, leveraging the peptide's targeting ability.[2]
-
Protein and Peptide Labeling: This method is widely used to attach fluorescent tags, biotin, or other probes for use in diagnostics and proteomics research.[11]
-
Surface Functionalization: Peptides modified with this reagent can be used to functionalize nanoparticles, liposomes, or other drug delivery carriers to improve targeting and cellular uptake.[11][15][16]
Expert Insight: While the thioether bond formed is generally stable, some studies have noted its potential for reversibility in the presence of excess free thiols (retro-Michael reaction).[17] For applications requiring absolute long-term stability in a reducing biological environment, this should be a consideration. However, for most applications, the stability is more than sufficient.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | 1. Peptide's thiol group is oxidized (disulfide).2. pH of the reaction buffer is incorrect.3. Maleimide reagent has hydrolyzed. | 1. Pre-treat the peptide with a reducing agent like TCEP.2. Verify the buffer pH is between 6.5 and 7.5.3. Prepare the maleimide stock solution fresh in anhydrous solvent immediately before use. |
| Multiple Product Peaks in LC-MS | 1. Peptide has multiple cysteine residues.2. Off-target reaction with other nucleophiles (e.g., amines at high pH).3. Incomplete reaction. | 1. This is expected. Use HPLC to separate the different species.2. Ensure the reaction pH does not exceed 7.5.3. Increase reaction time or the molar excess of the maleimide reagent. |
| No Reaction Occurs | 1. Inactive (hydrolyzed) maleimide reagent.2. Absence of a free thiol on the peptide. | 1. Use a fresh bottle of the maleimide reagent.2. Confirm the peptide sequence and pre-treat with TCEP. |
References
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024). Vertex AI Search.
- An In-Depth Technical Guide to the Maleimide-Thiol Conjug
- The Thiol-Maleimide Reaction: A Guide. (2022). Bachem.
- Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applic
- Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applic
- Maleimide-based method for elaboration of cysteine-containing peptide phage libraries. (2015). Methods in Molecular Biology.
- One‐Step Maleimide‐Based Dual Functionaliz
- Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry.
- Maleimide Reaction Chemistry. Vector Labs.
- Peptide Purific
- Peptide Purification Process & Methods: An Overview. Bachem.
- Efficient Site-Specific Labeling of Proteins via Cysteines. PMC - NIH.
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjug
- Peptides in Therapeutic Applic
- Emerging Therapeutics: The Role of Peptides in Drug Development. Drugs in News.
- Peptide-Functionalized Iron Oxide Nanoparticles for Cancer Therapy: Targeting Strategies, Mechanisms, and Transl
- Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. Semantic Scholar.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - NIH.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
Sources
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- 2. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
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- 15. mdpi.com [mdpi.com]
- 16. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Safe Handling of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of structurally similar compounds and established laboratory safety principles. A specific Material Safety Data Sheet (MSDS) for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione was not available at the time of publication. Therefore, this compound should be handled with the utmost care, assuming it possesses hazards similar to or greater than its analogs.
Section 1: Introduction and Scope
This compound is a specialized chemical compound with potential applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of bioactive molecules.[1] Its structure, featuring a reactive maleimide group and a trifluoromethylphenyl moiety, suggests its utility in bioconjugation and as a building block in medicinal chemistry. The maleimide group is a known thiol-reactive agent, making it a point of chemical reactivity that requires careful handling to avoid unintended reactions with biological molecules or reagents.[2]
These application notes provide a detailed protocol for the safe handling, storage, and disposal of this compound in a laboratory setting. The protocols are designed to be self-validating by explaining the rationale behind each step, ensuring a comprehensive understanding of the associated risks and mitigation strategies.
Section 2: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, a hazard assessment can be extrapolated from data on analogous compounds such as N-phenylmaleimide and other substituted pyrrole-2,5-diones.
Primary Hazards:
-
Skin and Eye Irritation: Maleimide derivatives are known to cause skin and eye irritation.[3][4] Direct contact with the solid or solutions of the compound should be avoided.
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[5][6]
-
Toxicity: Analogous compounds are reported to be toxic if swallowed.[3][7]
-
Reactivity: The maleimide group is susceptible to hydrolysis, especially at higher pH, which can render the compound unreactive for its intended purpose.[2][8] It can also react with primary and secondary amines and thiols.[8]
Physical and Chemical Properties Summary:
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 54647-09-5 | [9] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [10] |
| Molecular Weight | 241.17 g/mol | [10] |
| Appearance | Likely a solid (e.g., pale yellow solid, yellow crystalline powder) based on analogs.[3][5] | [3][5] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like DMSO and DMF, similar to related maleimides.[3][8] | [3][8] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is crucial to prevent the inhalation of any dust or aerosols.[11]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[12]
Personal Protective Equipment (PPE) Protocol:
| PPE Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes and dust.[7][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5][13] After handling, hands should be thoroughly washed.[11] |
| Body Protection | A lab coat or chemical-resistant apron must be worn to prevent skin contact.[5] For larger quantities or in case of a spill, a complete protective suit may be necessary.[11] |
| Respiratory Protection | If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[5] |
Section 4: Step-by-Step Handling and Storage Protocols
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound.
Caption: General workflow for handling this compound.
Detailed Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[14] Verify that the chemical fume hood is operational.
-
Handling:
-
Avoid all personal contact with the compound, including inhalation.[13]
-
When weighing the solid, do so within the fume hood to contain any dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. For long-term storage of solutions, use a dry, water-miscible solvent such as DMSO or DMF.[8] Aqueous solutions should be prepared immediately before use.[8]
-
-
Post-Handling:
Storage Protocol
Proper storage is critical to maintain the stability and reactivity of the compound.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3] A recommended storage temperature for maleimide-containing products is -20°C.[2]
-
Container: Keep the container tightly closed to protect from moisture and light.[2][3]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[7]
Section 5: Emergency Procedures
Spill Management Protocol
In the event of a spill, follow these steps immediately.
Caption: Spill response protocol for this compound.
Detailed Protocol:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform them of the spill.[13]
-
Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.[5]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Dispose: All spill cleanup materials should be disposed of as hazardous chemical waste in accordance with local regulations.[15]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][11]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Containers: Use clearly labeled, sealed containers for waste.[15]
-
Segregation: Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[15]
-
Disposal: Arrange for waste pickup through your institution's EHS office or a licensed chemical waste disposal contractor.[15]
Section 7: References
-
Benchchem. (n.d.). Safety and handling of Maleimide-NODA-GA. Retrieved from
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. Retrieved from
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrole. Retrieved from
-
CymitQuimica. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]-1h-pyrrole-2,5-dione. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Maleimide Safety Data Sheet. Retrieved from
-
Vector Labs. (n.d.). Maleimide Reaction Chemistry. Retrieved from
-
Aaronchem. (2024). Safety Data Sheet - 1H-Pyrrole-2,5-dione, 1-(2,3,5,6-tetrafluorophenyl)-. Retrieved from
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Pyrrole. Retrieved from
-
TCI America. (2025). SAFETY DATA SHEET - Pyrrole. Retrieved from
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione. Retrieved from
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from
-
Parchem. (n.d.). N-Phenylmaleimide. Retrieved from
-
Fisher Scientific. (2010). SAFETY DATA SHEET - N-Phenylmaleimide. Retrieved from
-
Fisher Scientific. (2010). SAFETY DATA SHEET - N-Phenylmaleimide. Retrieved from
-
University of Nebraska-Lincoln. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from
-
ChemicalBook. (2025). 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE. Retrieved from
-
BLDpharm. (n.d.). This compound. Retrieved from
-
Benchchem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Retrieved from
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione - NIST WebBook. Retrieved from
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Maleimide. Retrieved from
-
Szabo-Scandic. (n.d.). N-Phenylmaleimide Safety Data Sheet. Retrieved from
-
PubChem. (n.d.). 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl-. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. Retrieved from
-
Autech. (2025). This compound. Retrieved from
-
Echemi. (n.d.). 1-((4-trifluoromethylphenyl)methyl)-1h-pyrrole-2,5-dione. Retrieved from
-
Apollo Scientific. (n.d.). N-(4-Fluoro-phenyl)maleimide. Retrieved from
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from
-
PubChem. (n.d.). N-Phenylmaleimide. Retrieved from
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- 3. N-Phenylmaleimide [intersurfchem.net]
- 4. fishersci.com [fishersci.com]
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- 10. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Incorporation of N-(4-(Trifluoromethyl)phenyl)maleimide in Advanced Materials: A Guide for Researchers
Introduction: Unveiling the Potential of a Fluorinated Maleimide
In the relentless pursuit of high-performance materials, the strategic incorporation of fluorine-containing moieties has emerged as a powerful tool for tailoring polymer properties. This guide focuses on the synthesis, characterization, and application of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione , more commonly known as N-(4-(Trifluoromethyl)phenyl)maleimide . This monomer serves as a critical building block in the development of advanced polymers with exceptional thermal, dielectric, and mechanical properties, making it a subject of significant interest for researchers in material science, particularly in the fields of microelectronics, aerospace, and advanced coatings.
The presence of the trifluoromethyl (-CF3) group on the phenyl ring is not a trivial substitution. This electron-withdrawing group imparts a unique combination of characteristics to the resulting polymers. The high bond energy of the C-F bond contributes to enhanced thermal stability, while the bulkiness and electronegativity of the fluorine atoms disrupt polymer chain packing, leading to improved solubility, reduced dielectric constants, and low moisture absorption.[1][2] This guide provides a comprehensive overview of the practical applications and detailed protocols for leveraging the unique attributes of N-(4-(Trifluoromethyl)phenyl)maleimide in your research and development endeavors.
Core Applications in Material Science: Beyond the Basics
The primary utility of N-(4-(Trifluoromethyl)phenyl)maleimide lies in its role as a monomer for the synthesis of specialty polymers. The maleimide group, with its reactive double bond, readily undergoes polymerization, particularly free-radical polymerization, to form homopolymers or copolymers.[3][4] Its most significant application, however, is in the creation of fluorinated polyimides (FPIs).[1]
FPIs are a class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical and dielectric properties.[1][2] The incorporation of the trifluoromethylphenyl moiety into the polyimide backbone significantly enhances these properties.
Key Advantages of Incorporating the Trifluoromethylphenyl Moiety:
-
Enhanced Thermal Stability: The rigid, planar five-membered maleimide ring, coupled with the strong C-F bonds of the trifluoromethyl group, contributes to polymers with high glass transition temperatures (Tg) and thermal degradation temperatures.[2][3] This makes them suitable for applications requiring stability at elevated temperatures.
-
Improved Solubility: The presence of bulky trifluoromethyl groups disrupts the close packing of polymer chains, reducing intermolecular forces and thereby increasing solubility in common organic solvents.[5] This is a significant advantage for processing and fabrication of thin films and coatings.
-
Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume within the polymer matrix due to the bulky -CF3 groups lead to a significant reduction in the dielectric constant and dielectric loss.[2][6] This is a critical property for materials used in high-frequency microelectronics and advanced packaging.
-
Hydrophobicity and Low Moisture Absorption: The fluorinated surface imparts a high degree of hydrophobicity, leading to materials with low moisture absorption.[3][6] This is crucial for applications where performance can be compromised by environmental moisture.
-
Optical Transparency: The introduction of fluorine can reduce charge-transfer complex formation within the polymer chains, leading to improved optical transparency and lower color intensity in the resulting films.[1][7][8]
Experimental Protocols: From Monomer Synthesis to Polymer Characterization
The following sections provide detailed, step-by-step methodologies for the synthesis of N-(4-(Trifluoromethyl)phenyl)maleimide and its subsequent polymerization to form a homopolymer.
Protocol 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleimide
This protocol describes a common two-step synthesis involving the formation of a maleamic acid intermediate, followed by cyclodehydration.
Materials:
-
4-(Trifluoromethyl)aniline
-
Maleic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Sodium acetate
-
Diethyl ether
-
Deionized water
Instrumentation:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Step-by-Step Procedure:
-
Formation of the Maleamic Acid Intermediate:
-
In a round-bottom flask, dissolve 4-(Trifluoromethyl)aniline (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add maleic anhydride (1 equivalent) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a precipitate (the maleamic acid) may be observed.
-
-
Cyclodehydration to the Maleimide:
-
To the reaction mixture containing the maleamic acid, add acetic anhydride (2-3 equivalents) and sodium acetate (0.5 equivalents).
-
Heat the mixture to 80-90°C and maintain for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with deionized water, and then with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude N-(4-(Trifluoromethyl)phenyl)maleimide from a suitable solvent system, such as ethanol/water or toluene/hexane, to obtain a purified crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using Fourier-Transform Infrared (FTIR) spectroscopy (observing characteristic imide C=O stretches) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of N-(4-(Trifluoromethyl)phenyl)maleimide.
Protocol 2: Free-Radical Homopolymerization
This protocol outlines the synthesis of poly(N-(4-(Trifluoromethyl)phenyl)maleimide) via free-radical polymerization.
Materials:
-
N-(4-(Trifluoromethyl)phenyl)maleimide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
Instrumentation:
-
Schlenk flask or reaction tube with a magnetic stirrer
-
Oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filter flask
-
Vacuum oven
-
Gel Permeation Chromatography (GPC) for molecular weight determination
-
Thermogravimetric Analyzer (TGA) for thermal stability analysis
Step-by-Step Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve N-(4-(Trifluoromethyl)phenyl)maleimide and a catalytic amount of AIBN (typically 0.5-1 mol% relative to the monomer) in anhydrous THF.
-
De-gas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 60-70°C.
-
Allow the polymerization to proceed with stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Assess the thermal stability of the polymer by determining its glass transition temperature (Tg) and decomposition temperature (Td) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Confirm the polymer structure using FTIR and NMR spectroscopy.
-
Diagram of the Polymerization Process:
Caption: Schematic of the free-radical polymerization workflow.
Data Presentation: Expected Properties of Fluorinated Polymers
The incorporation of N-(4-(Trifluoromethyl)phenyl)maleimide into polymer backbones leads to a predictable enhancement of certain properties. The following table summarizes typical data for fluorinated polyimides compared to their non-fluorinated analogues.
| Property | Non-Fluorinated Polyimide | Fluorinated Polyimide (with -CF3 groups) | Reference |
| Glass Transition Temperature (Tg) | 300-350 °C | 350-420 °C | [2] |
| 5% Weight Loss Temperature (Td5%) | ~500 °C | 520-580 °C | [2][7] |
| Dielectric Constant (at 1 MHz) | > 3.0 | 2.3 - 2.9 | [2][6] |
| Moisture Absorption | 1-3 % | < 0.5 % | [1][6] |
| Solubility | Limited to polar aprotic solvents | Soluble in a wider range of organic solvents | [5][8] |
| Optical Transmittance (at 450 nm) | Lower | Higher | [7][9] |
Note: The values presented are representative and can vary depending on the specific co-monomers and polymer architecture.
Conclusion: A Versatile Building Block for Future Materials
N-(4-(Trifluoromethyl)phenyl)maleimide is a powerful and versatile monomer for the development of advanced materials. Its trifluoromethylphenyl moiety provides a reliable means to enhance thermal stability, processability, and dielectric performance of polymers. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in creating next-generation materials for a wide array of demanding applications. The continued exploration of copolymers and composites based on this fluorinated maleimide will undoubtedly lead to further innovations in material science.
References
- Synthesis, characterization and applications of fluorine containing maleimide polymers.
- 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione | CAS 68255-58-3 | SCBT. Santa Cruz Biotechnology.
- Application Notes & Protocols: Synthesis of Fluorinated Polyimides Incorporating Trifluoromethylphenyl Moieties. Benchchem.
- 1-((4-trifluoromethylphenyl)methyl)-1h-pyrrole-2,5-dione. Echemi.
- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflamm
- N-(4-Fluorophenyl)maleimide.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
- Advancing Material Science with 1-(4-Hydroxyphenyl)pyrrole-2,5-dione: A Key Heterocyclic Compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Polyimide resins with superior thermal stability, dielectric properties, and solubility obtained by introducing trifluoromethyl and diphenylpyridine with different bulk pendant groups.
- Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Prepar
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. NIH.
- Fluorinated Polyimides Based on 3,3-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]phthalide.
- Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)
- Studies on Thermal and Microbial Resist PolyN-[(4- Chloro, 2-(Phenylcarbonyl)
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- 9. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key building block in medicinal chemistry and materials science. This document provides in-depth, field-proven insights to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields. We will address specific experimental issues in a direct question-and-answer format, explaining the causality behind our recommendations.
The synthesis of N-arylmaleimides is a robust and well-documented two-step process.[1] It begins with the acylation of an aniline by maleic anhydride to form an intermediate maleamic acid, followed by a cyclodehydration to yield the final maleimide product.[2][3] While straightforward in principle, optimizing this synthesis requires careful attention to reaction conditions and purification strategies to mitigate side reactions and maximize yield.
Overall Synthesis Scheme
The reaction proceeds as follows:
-
Step 1: Maleamic Acid Formation. 4-(Trifluoromethyl)aniline reacts with maleic anhydride in a suitable solvent to form N-(4-(Trifluoromethyl)phenyl)maleamic acid.
-
Step 2: Cyclodehydration. The intermediate maleamic acid is cyclized using a dehydrating agent, typically acetic anhydride with a sodium acetate catalyst, to form the target compound, this compound.
Experimental Workflow
The following diagram outlines the standard laboratory workflow for this synthesis.
Caption: Standard two-step workflow for N-arylmaleimide synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for N-phenylmaleimide synthesis and is optimized for this specific derivative.[2][3]
Part A: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleamic Acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of anhydride).
-
Reagent Addition: Dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the aniline solution dropwise to the stirred maleic anhydride solution over 20-30 minutes at room temperature. A thick, off-white precipitate will form.
-
Completion: After the addition is complete, continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the N-(4-(Trifluoromethyl)phenyl)maleamic acid intermediate under vacuum. The yield for this step should be nearly quantitative.
Part B: Synthesis of this compound
-
Setup: To a 100 mL round-bottom flask, add the dried maleamic acid from Part A (1.0 eq), anhydrous sodium acetate (0.3-0.5 eq), and acetic anhydride (approx. 5 mL per gram of maleamic acid).[2]
-
Reaction: Heat the slurry in an oil bath at 80-100 °C with vigorous stirring for 1-2 hours.[4] The solid should dissolve, and the solution may turn yellow or orange. Monitor the reaction's progress by TLC (e.g., using a 1:1 hexane:ethyl acetate solvent system) to confirm the disappearance of the maleamic acid spot.[1]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a large beaker containing 200 mL of an ice-water slurry while stirring vigorously. A solid product will precipitate.
-
Isolation: Allow the precipitate to fully form by stirring in the ice bath for 15-20 minutes. Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold deionized water to remove acetic acid and sodium acetate.
-
Purification: The crude solid can be purified by recrystallization. Ethanol or cyclohexane are often effective solvents.[2][3] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.
-
Drying & Characterization: Collect the purified crystals by filtration and dry them under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.[4]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is very low (<50%). What is the most likely cause?
A: Low yield in this synthesis almost always points to an inefficient cyclodehydration step (Part B). The formation of the maleamic acid in Part A is typically very high-yielding.[3] The primary culprits for a poor second step are:
-
Presence of Water: The cyclization reaction involves the removal of a water molecule. Any moisture present in your reagents (maleamic acid, sodium acetate) or solvent (acetic anhydride) will inhibit the reaction. Ensure you use anhydrous sodium acetate and properly dried maleamic acid.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating (temperature too low) or insufficient time. We recommend a reaction temperature of at least 80 °C and monitoring by TLC to ensure the starting maleamic acid is fully consumed.[2]
-
Sub-optimal Catalyst Amount: Sodium acetate acts as a catalyst. Too little may result in a sluggish reaction. A range of 0.3 to 0.5 molar equivalents relative to the maleamic acid is generally effective.[2]
Sources
common side reactions in N-aryl maleimide synthesis and how to avoid them
Welcome to the technical support center for N-aryl maleimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial chemical intermediates. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My yield of N-aryl maleimide is consistently low, and I'm recovering a significant amount of the N-arylmaleamic acid precursor. What is causing this incomplete reaction?
A1: This is a classic issue of incomplete cyclodehydration. The conversion of the N-arylmaleamic acid intermediate to the final N-aryl maleimide is an equilibrium-driven cyclization that requires the efficient removal of water.
-
Causality: The reaction is typically performed using a chemical dehydrating agent, most commonly acetic anhydride with a sodium acetate catalyst.[1][2] If the reagents are not anhydrous, or if the reaction temperature and time are insufficient, the cyclization will not proceed to completion. The N-arylmaleamic acid is a stable intermediate, and without sufficient energy and dehydration, the equilibrium will favor the open-chain form.
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous acetic anhydride and anhydrous sodium acetate. Even small amounts of water can inhibit the reaction.
-
Optimize Reaction Temperature: The reaction typically requires heating. A common condition is refluxing in acetic anhydride at 100°C for 45-90 minutes.[1][3] For less reactive anilines (those with electron-withdrawing groups), you may need to increase the temperature or extend the reaction time. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting maleamic acid spot disappears.
-
Choice of Dehydrating Agent: While acetic anhydride is standard, other methods like using phosphorus pentoxide (P₂O₅) or azeotropic distillation with a Dean-Stark trap in a solvent like toluene can also be effective, particularly for sensitive substrates.[4]
-
Q2: During the aqueous workup, my product yield drops significantly, and TLC analysis shows a new, highly polar byproduct. What is this compound and how can I avoid its formation?
A2: You are likely observing the hydrolysis of your N-aryl maleimide product back to the N-arylmaleamic acid. The maleimide ring is susceptible to nucleophilic attack by water, a reaction that is accelerated at higher pH.[5][6]
-
Causality: The maleimide functional group contains two electrophilic carbonyl carbons. In aqueous solutions, particularly under neutral to alkaline conditions (pH > 7), water or hydroxide ions can attack one of these carbonyls, leading to ring-opening and the formation of the corresponding maleamic acid.[7][8] This byproduct is unreactive and represents a loss of your desired product.[5] The susceptibility to hydrolysis increases with rising pH.[5]
-
Troubleshooting & Prevention:
-
Control pH During Workup: When quenching the reaction mixture (often containing acetic anhydride and sodium acetate), pour it into a mixture of ice and water to keep the temperature low and minimize hydrolysis rates. Avoid prolonged exposure to neutral or basic conditions. If a basic wash is necessary to remove acetic acid, use a weak, cold base solution (e.g., 5% NaHCO₃) and work quickly.
-
Solvent Choice for Storage: Do not store maleimides in aqueous buffers for extended periods. For long-term storage, keep the maleimide as a solid powder at low temperatures. If a solution is required, use a dry, aprotic organic solvent like DMSO or DMF and store it at -20°C or below.[6]
-
Post-Conjugation Stabilization (For Bioconjugation Applications): Interestingly, this "side reaction" can be used advantageously after a maleimide has been conjugated to a thiol (e.g., on a protein). Raising the pH after conjugation intentionally hydrolyzes the resulting thiosuccinimide ring, creating a more stable, ring-opened structure that prevents the reverse Michael reaction.[9]
-
Q3: After purification, my product is an insoluble, glass-like solid that I cannot characterize. What could have caused this?
A3: This is a strong indication of polymerization. The carbon-carbon double bond of the maleimide is electron-deficient and highly susceptible to polymerization, especially under certain conditions.
-
Causality: Maleimides can undergo polymerization through several mechanisms, including free-radical, anionic, or even Diels-Alder pathways.[4][10] This is most often initiated by:
-
High Temperatures: Excessive heat during the reaction, purification (distillation), or drying can initiate thermal polymerization.
-
Radical Initiators: Exposure to light (UV radiation) or the presence of radical impurities can trigger free-radical polymerization.[10]
-
Strong Bases: Anionic polymerization can be initiated by strong nucleophiles or bases.
-
-
Troubleshooting & Prevention:
-
Moderate Temperatures: Avoid overheating during the cyclization step. When removing solvents via rotary evaporation, use a moderate water bath temperature. Dry the final product in a vacuum oven at a mild temperature (e.g., < 60°C).
-
Add a Radical Inhibitor: If thermal polymerization is a persistent issue, consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), during purification or storage, provided it does not interfere with downstream applications.
-
Protect from Light: Store the purified N-aryl maleimide in an amber vial or protected from direct light to prevent photochemical initiation.
-
Q4: My reaction is messy, with multiple byproducts I can't identify. Could other functional groups on my starting aryl amine be causing side reactions?
A4: Yes, absolutely. While the reaction between maleic anhydride and the primary amine is generally clean, the maleimide product itself is a reactive Michael acceptor.[11][12]
-
Causality: The double bond in the maleimide ring is electron-deficient due to the two adjacent carbonyl groups. This makes it a prime target for nucleophilic attack in a Michael addition reaction.[4] If your starting aryl amine contains other nucleophilic groups (e.g., a second amine, a thiol, or a hydroxyl group), these can potentially react with the newly formed maleimide product, leading to oligomerization or undesired byproducts.
-
Troubleshooting & Prevention:
-
Use Protecting Groups: If your aryl starting material contains other reactive nucleophiles, they should be protected before starting the synthesis. For example, a second amine could be protected as a Boc or Cbz carbamate.
-
Control Reaction Stoichiometry: Ensure a 1:1 molar ratio of the aryl amine to maleic anhydride in the initial step to form the maleamic acid. An excess of the amine could lead to side reactions during the subsequent cyclization step.
-
Purification: Careful purification by column chromatography or recrystallization is essential to remove any byproducts formed from these side reactions.[1]
-
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield; starting maleamic acid recovered | Incomplete cyclodehydration | Ensure anhydrous reagents (acetic anhydride, sodium acetate). Increase reaction temperature or time. Monitor by TLC. |
| Product decomposes during aqueous workup | Hydrolysis of the maleimide ring | Perform workup at low temperature (ice/water quench). Minimize time in aqueous solution. Avoid pH > 7.5. |
| Final product is an insoluble, intractable solid | Polymerization of the maleimide | Avoid excessive heat during reaction and drying. Store product away from light. Consider adding a radical inhibitor. |
| Multiple unexpected spots on TLC | Michael addition with other nucleophiles | Protect other nucleophilic functional groups on the starting aryl amine before synthesis. |
| Product is an off-color oil instead of crystals | Impurities present; incomplete reaction | Purify via flash column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol, cyclohexane).[13] |
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations and troubleshooting logic.
Caption: Desired synthesis pathway vs. the hydrolysis side reaction.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. kinampark.com [kinampark.com]
- 4. tandfonline.com [tandfonline.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Michael Addition [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chromatographic Purification of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for the chromatographic purification of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar N-substituted maleimide compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction to the Compound and Its Challenges
This compound is an N-aryl substituted maleimide. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring significantly influences the reactivity and stability of the maleimide moiety.[1][2] While this property can be advantageous in certain applications like bioconjugation, it also presents unique challenges during purification, particularly with silica gel-based chromatography.[3] The primary concerns are the compound's susceptibility to hydrolysis and potential on-column degradation.[1][4]
This guide provides a systematic approach to navigating these challenges, ensuring the successful purification and isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before attempting a large-scale chromatographic purification?
A1: Before committing to a large-scale purification, it is crucial to perform small-scale analytical experiments to determine the optimal conditions.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing solvent systems. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent such as ethyl acetate.[5][6] The goal is to achieve a retention factor (Rƒ) value between 0.2 and 0.4 for the target compound to ensure good separation on a column.
-
Solubility Testing: Determine the solubility of your crude product in various organic solvents. This will inform your choice of loading solvent for column chromatography. Dichloromethane or a mixture of hexane and ethyl acetate are often suitable choices.
-
Stability on Silica: It is essential to check the stability of your compound on silica gel.[4] This can be done by spotting a solution of the compound on a TLC plate, allowing it to sit for an extended period (e.g., 1-2 hours), and then developing the plate. If streaking or the appearance of new spots is observed, it may indicate on-column degradation.
Q2: My compound appears to be degrading on the silica gel column. What can I do to minimize this?
A2: Degradation on silica gel is a common issue with sensitive compounds like N-substituted maleimides.[4] The acidic nature of silica can catalyze hydrolysis of the maleimide ring.[1]
Here are several strategies to mitigate this:
-
Deactivation of Silica Gel: You can neutralize the acidic sites on the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the chosen mobile phase and add 1-2% triethylamine.
-
Use of Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4]
-
Swift Chromatography: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to expedite elution, and apply positive pressure (flash chromatography) to increase the flow rate.
Q3: I'm observing peak tailing in my HPLC analysis. What are the likely causes and solutions?
A3: Peak tailing in HPLC can be caused by several factors.[7] For N-substituted maleimides, interactions with residual silanols on the column are a frequent cause.
| Potential Cause | Troubleshooting Solution |
| Secondary Interactions with Silanols | Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase can also help. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Mismatched Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase. |
| Column Void or Contamination | A void at the head of the column can cause peak distortion. If the column is old or has been used with crude samples, it may be contaminated. Try back-flushing the column or, if necessary, replace it.[7] |
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: The synthesis of this compound typically involves the cyclization of the corresponding maleamic acid.[8]
Common impurities may include:
-
Unreacted Starting Materials: Such as 4-(trifluoromethyl)aniline and maleic anhydride.
-
N-(4-(Trifluoromethyl)phenyl)maleamic Acid: The intermediate in the synthesis. This is a more polar impurity and can often be removed by a simple aqueous wash of the crude product before chromatography.
-
Polymerization Products: Maleimides can undergo polymerization, especially at elevated temperatures.[9]
A well-optimized column chromatography protocol should effectively separate these impurities. The maleamic acid, being more polar, will have a lower Rƒ value and elute later than the desired product.
Troubleshooting Guide: Column Chromatography
This section provides a systematic approach to troubleshooting common issues encountered during the column chromatography purification of this compound.
Workflow for a Successful Column Chromatography Purification
Caption: A workflow diagram for column chromatography with integrated troubleshooting steps.
Problem: The compound is not eluting from the column.
-
Cause: The mobile phase may be too non-polar.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. It is advisable to do this in a stepwise manner to avoid eluting impurities along with your product.[4]
Problem: All the compounds are eluting together at the solvent front.
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane.
Problem: The separation between my product and an impurity is poor.
-
Cause: The chosen solvent system may not be optimal for resolving the mixture.
-
Solution:
-
Fine-tune the mobile phase: Small adjustments to the solvent ratio can significantly improve separation.
-
Try a different solvent system: Consider replacing one of the solvents with another of similar polarity but different chemical properties. For example, you could substitute ethyl acetate with dichloromethane.
-
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of 1 gram of crude this compound.
Materials:
-
Glass chromatography column (40-60 mm diameter)
-
Silica gel (230-400 mesh)
-
Sand
-
Hexane
-
Ethyl acetate
-
Compressed air or nitrogen for flash chromatography
-
Collection tubes
Procedure:
-
Preparation of the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
HPLC Method Development
For high-purity applications, such as in drug development, High-Performance Liquid Chromatography (HPLC) is the preferred method of purification.
Recommended Starting Conditions for HPLC:
| Parameter | Recommendation |
| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: For mass spectrometry (MS) compatible methods, it is important to use a volatile acid like formic acid instead of phosphoric acid in the mobile phase.[10][11]
References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). AppliedChem, 3(2), 273-286. [Link]
-
Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. Restek. [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. (2020). Peptide Science, 112(5), e24183. [Link]
-
Troubleshooting Guide. Agilent Technologies. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Thin-Layer Chromatography of the N-Substituted Maleimides and Chlorosuccinanils on Silica Gel. Stereochemical Factors. (1968). Separation Science, 3(1), 43-52. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. [Link]
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015). Bioconjugate Chemistry, 26(10), 2086–2093. [Link]
-
Long-term stabilization of maleimide-thiol conjugates. (2015). Bioconjugate Chemistry, 26(2), 252-257. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
- Purification method of n-substituted maleimide. (2018).
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. (2018). UCL Discovery. [Link]
-
Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. (1983). Biochemical Journal, 211(1), 195-200. [Link]
-
One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (2016). Royal Society of Chemistry. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2015). ResearchGate. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). ChemMedChem, 15(23), 2217-2220. [Link]
-
Impurities and Degradation products. ArtMolecule. [Link]
-
Hydrolysis of some N-alkylmaleimides. (1987). Journal of the Chemical Society, Perkin Transactions 2, 12, 1855-1858. [Link]
- Method for purifying n-substituted maleimide. (2021).
-
Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (2010). Supporting Information. [Link]
-
Chemical Properties of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. Cheméo. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (2015). International Journal of Chemical and Bological Sciences, 2, 1-4. [Link]
-
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST WebBook. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society, 77(7), 895-906. [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2012). Molecules, 17(9), 10562-10573. [Link]
-
Chemical Properties of 1H-Pyrrole-2,5-dione. Cheméo. [Link]
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2020). Molbank, 2020(3), M1149. [Link]
-
Hydrolysis of N-Phenyl-3,4,5,6-tetrahydrophthalimide. (1989). ResearchGate. [Link]
-
N-Phenylmaleimide. Organic Syntheses. [Link]
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]
-
Separation of 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Hydrolysis of N-Phenyl-3, 4, 5, 6-tetrahydrophthalimide. (1989). ResearchGate. [Link]
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- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. phenomenex.com [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 10. Separation of Maleimide, N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Reactivity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this compound in their experiments. Here, we address specific issues in a question-and-answer format, providing in-depth technical guidance and field-proven insights to help you troubleshoot and optimize your reactions.
Introduction: Understanding the Reactivity Paradox
This compound, an N-aryl maleimide, features a potent electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring. From a chemical principles standpoint, this substitution should render the maleimide's carbon-carbon double bond highly electrophilic and, therefore, exceptionally reactive toward nucleophiles in Michael additions and as a dienophile in Diels-Alder reactions.[1][2] Reports of "low reactivity" are thus counterintuitive and likely stem from experimental parameters rather than the inherent electronic nature of the molecule. This guide will deconstruct the potential root causes of diminished reactivity and provide actionable solutions.
Section 1: Troubleshooting Michael Addition Reactions
The Michael addition, particularly with thiols, is a cornerstone application for maleimides, forming stable thioether linkages crucial in bioconjugation and materials science.[3][4]
Question 1: My thiol-maleimide conjugation is sluggish or incomplete. Why is this happening with such an activated maleimide?
Answer: Several factors related to your reaction setup are the likely culprits. Let's break them down in a logical troubleshooting workflow.
Workflow for Troubleshooting Low Michael Addition Reactivity
Caption: Troubleshooting workflow for Michael additions.
1. Solubility Issues: Highly fluorinated compounds can exhibit poor solubility in common organic solvents.[5] Visual inspection is key; if you observe any precipitate or cloudiness, your reaction is heterogeneous, and the effective concentration of the maleimide is significantly lower than calculated.
-
Solution: While specific solubility data for this compound is not extensively published, related fluorinated maleimides show good solubility in polar aprotic solvents.[6]
-
Recommended Solvents: Switch to or increase the proportion of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution of the maleimide in anhydrous DMSO or DMF to add to your reaction mixture.[3]
-
2. Suboptimal pH: The thiol-maleimide reaction is highly pH-dependent. The reactive species is the thiolate anion (-S⁻).[4]
-
Below pH 6.5: The concentration of the thiolate anion is too low, leading to a slow reaction.
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, competing reactions with other nucleophiles, such as amines, become more prevalent.[7]
-
Solution: Maintain a reaction pH between 6.5 and 7.5. Use a well-buffered system (e.g., phosphate-buffered saline, PBS) for aqueous reactions.
3. Inactive Nucleophile (Thiol): The thiol group must be in its reduced form (-SH) to be reactive.
-
Problem: Thiols can oxidize to form disulfide bonds (-S-S-), especially in the presence of oxygen or metal ions.
-
Solution: If working with proteins or peptides, ensure complete reduction of disulfide bonds using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is ideal as it does not contain a thiol and does not need to be removed before adding the maleimide.[3] If Dithiothreitol (DTT) is used, it must be thoroughly removed (e.g., via dialysis or size-exclusion chromatography) as it will compete for the maleimide.[3]
4. Competing Side Reactions: The highly electrophilic nature of this maleimide also makes its carbonyl carbons more susceptible to nucleophilic attack, leading to hydrolysis of the succinimide ring after conjugation. While this is a stability issue of the product, hydrolysis of the starting maleimide can also occur, especially at pH > 7.5, which would present as low reactivity.[1][2]
-
Solution:
-
Prepare aqueous solutions of the maleimide immediately before use.[7]
-
Maintain the optimal pH range (6.5-7.5).
-
Monitor the reaction by LC-MS to check for the mass corresponding to the hydrolyzed, unreactive maleamic acid.
-
Protocol: General Procedure for Thiol-Maleimide Conjugation
-
Prepare the Thiol:
-
Dissolve your thiol-containing molecule (e.g., peptide, small molecule) in a reaction buffer (e.g., PBS, pH 7.2). If necessary, include a reducing agent like TCEP to ensure the thiol is in its free form.
-
-
Prepare the Maleimide:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Initiate the Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the thiol solution with gentle mixing.[3]
-
-
Incubate:
-
Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. Protect the reaction from light.[3]
-
-
Monitor and Quench:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once complete, quench any unreacted maleimide by adding a small molecule thiol like 2-mercaptoethanol or N-acetyl-cysteine.
-
-
Purify:
-
Purify the conjugate using standard techniques such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[7] |
| Solvent | Aqueous buffer with co-solvent (DMSO/DMF) | Ensures solubility of the fluorinated maleimide.[6] |
| Temperature | 4°C - 25°C | Lower temperatures can reduce hydrolysis but may slow the reaction rate.[3] |
| Maleimide:Thiol Ratio | 10:1 to 20:1 | A molar excess drives the reaction to completion.[3] |
Section 2: Troubleshooting Diels-Alder Reactions
As a dienophile, this compound is electron-poor, making it an excellent candidate for normal electron-demand Diels-Alder reactions with electron-rich dienes like furans or cyclopentadienes.[8][9] Low reactivity in this context is also likely due to experimental conditions.
Question 2: My Diels-Alder reaction with a furan derivative is not proceeding to completion. What should I change?
Answer: The Diels-Alder reaction is a reversible equilibrium. Apparent low reactivity is often due to an unfavorable equilibrium position or slow kinetics under the chosen conditions.
Logical Flow for Diels-Alder Troubleshooting
Caption: Troubleshooting workflow for Diels-Alder reactions.
1. Reaction Equilibrium and Concentration: The furan-maleimide Diels-Alder reaction is often reversible.[10][11] To favor the product, you can manipulate the equilibrium based on Le Chatelier's principle.
-
Solution: Increase the concentration of your reactants. Running the reaction under neat conditions (no solvent) or at the highest possible concentration can significantly improve yields. If one reactant is more accessible, use it in large excess.
2. Solvent Effects: The choice of solvent can dramatically influence both the rate and equilibrium of a Diels-Alder reaction.
-
Solution: For reactions involving furan and maleimide, water is an excellent solvent. The hydrophobic effect can accelerate the reaction and favorably influence the equilibrium.[9] If your substrates are not water-soluble, polar protic solvents can also be beneficial.
3. Temperature Optimization: Temperature has a dual effect. Higher temperatures increase the reaction rate but can shift the equilibrium back towards the starting materials (retro-Diels-Alder), as the reaction is typically entropically disfavored.[11]
-
Solution: There is an optimal temperature for yield. Start at room temperature and gradually increase it, monitoring for product formation and the appearance of starting materials (indicating the retro reaction). For some furan-maleimide systems, 60°C has been shown to be effective.
4. Diene Reactivity: While your dienophile is highly activated, the reactivity of the diene is also crucial. Electron-rich furans are more reactive.
-
Solution: If you have flexibility in your experimental design, consider using a more electron-rich furan derivative. For example, 2,5-dimethylfuran is more reactive than furan itself.
Protocol: Thermally Induced Diels-Alder Reaction of Furan with N-Aryl Maleimide
This protocol is adapted from general procedures for furan-maleimide cycloadditions.[12]
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and your furan derivative (1-5 equivalents) in a minimal amount of a suitable solvent (e.g., toluene, or for a green chemistry approach, water).
-
-
Reaction Conditions:
-
Stir the mixture at a controlled temperature (start with room temperature and incrementally increase to 50-80°C if needed).
-
-
Monitoring:
-
Follow the disappearance of the starting materials and the appearance of the product by Thin Layer Chromatography (TLC), GC-MS, or ¹H NMR. The characteristic olefinic protons of the maleimide will disappear upon adduct formation.
-
-
Work-up and Purification:
-
Once the reaction has reached equilibrium or completion, cool the mixture.
-
If the product precipitates, it can be collected by filtration.
-
Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or silica gel column chromatography.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Could the -CF3 group be sterically hindering the reaction? A: This is unlikely. The -CF3 group is located on the phenyl ring, which is relatively distant from the reactive double bond of the maleimide. The N-phenyl group can rotate, minimizing any potential steric clash with the incoming nucleophile or diene.
Q2: How can I confirm the identity of my starting material and product? A: Standard analytical techniques are sufficient.
-
¹H NMR: Look for the characteristic singlet of the maleimide protons (around 7.0 ppm). This signal will disappear upon reaction. New signals corresponding to the succinimide ring protons will appear in the Michael adduct, or characteristic bridgehead protons in the Diels-Alder adduct.
-
LC-MS: This is the best method for monitoring reaction progress, allowing you to track the masses of starting materials, products, and potential byproducts like the hydrolyzed maleimide.
-
FT-IR: The C=C stretch of the maleimide will disappear upon reaction.
Q3: Are there any known incompatible reagents or buffers? A: Yes. Avoid buffers containing primary or secondary amines (e.g., Tris) if your reaction pH is above 7.5, as they can act as competing nucleophiles.[7] Also, ensure your reaction medium is free of other thiol-containing species (e.g., DTT, β-mercaptoethanol) unless they are intended to be quenchers.[3]
References
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- The Core Chemistry: Thiol-Maleimide Michael Addition. Benchchem.
- Long-term stabilization of maleimide-thiol conjug
- A Comprehensive Technical Guide to the Maleimide-Thiol Michael Addition Reaction. Benchchem.
- The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides.
- Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Royal Society of Chemistry.
- Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential P
- Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.
- Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. PubMed.
- Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI.
- Fig. S6 Exemplar reaction scheme for thiol-Michael addition reaction...
- Application Notes and Protocols for Diels-Alder Reactions of Furan Deriv
- Maleimide Reaction Chemistry. Vector Labs.
- Thiol Michael Addition Reaction: A facile Tool for Introducing Peptides into Polymer-based Gene Delivery Systems.
- N-(4-Fluorophenyl)maleimide. Chem-Impex.
- Buy N-Phenylmaleimide | 941-69-5. Smolecule.
- N-Phenylmaleimide | 941-69-5. ChemicalBook.
- N-Phenylmaleimide - the NIST WebBook. National Institute of Standards and Technology.
- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines.
- Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). Cheméo.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
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- 10. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing polymerization of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Technical Support Center: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this reagent: unwanted polymerization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this valuable compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it useful?
This compound is an N-aryl maleimide derivative. The maleimide group is a highly efficient Michael acceptor, making it exceptionally useful for bioconjugation, particularly for forming stable covalent bonds with thiol groups found in cysteine residues of proteins and peptides.[1][2] The N-aryl substitution, in this case, a trifluoromethylphenyl group, confers specific properties to the molecule. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group enhances the reactivity of the maleimide double bond and has been shown in related N-aryl systems to accelerate the hydrolysis of the initial thiol adduct, leading to a more stable, irreversible linkage compared to N-alkyl maleimides.[3][4][5] This increased stability is critical in applications like the development of antibody-drug conjugates (ADCs).[1]
Q2: Why is this compound prone to polymerization?
The very features that make the maleimide group reactive and useful—an electron-deficient double bond—also make it susceptible to polymerization. This can occur through two primary mechanisms:
-
Free-Radical Polymerization: Initiated by heat, light (UV), or trace radical species, this process involves the opening of the double bond to form a propagating radical chain.[6][7] N-substituted maleimides are known to undergo free-radical homopolymerization.[8][9]
-
Anionic Polymerization: This is a critical and often overlooked pathway for maleimides.[10] It is initiated by nucleophiles or bases. The electron-withdrawing trifluoromethylphenyl group increases the electrophilicity of the double bond, making it particularly vulnerable to attack by nucleophiles, which can initiate a chain-growth polymerization.[11][12][13] Common laboratory reagents, including amines (e.g., lysine/histidine residues in proteins, or amine-containing buffers), can trigger this process.[10]
Q3: What does polymerization look like in the lab?
Polymerization can manifest in several ways:
-
During Storage: The solid reagent may appear clumpy, discolored, or as a solid mass that is difficult to dissolve.
-
In Solution: A solution may become viscous, cloudy, or form a precipitate or gel over time.
-
During a Reaction: You may observe a sudden increase in viscosity, formation of an insoluble solid, and consequently, a very low yield of the desired product.
Mechanistic Overview: Pathways to Polymerization
Understanding the initiation mechanisms is key to prevention. The diagram below illustrates the two main pathways leading to the unwanted polymerization of the maleimide monomer.
Caption: Dual pathways for the polymerization of N-aryl maleimides.
Troubleshooting Guide: Preventing Polymerization
This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: The solid reagent has polymerized or discolored during storage.
-
Potential Cause A: Thermal or Light-Induced Radical Polymerization.
-
Explanation: Maleimides can undergo thermal self-polymerization, a process accelerated by elevated temperatures.[14] Light, especially UV, can also generate free radicals that initiate polymerization.
-
Solution:
-
Procurement: When possible, purchase the reagent with a pre-added radical inhibitor.
-
Storage Environment: Always store the solid reagent at low temperatures, preferably -20°C or below, in an amber vial or a container protected from light.[15]
-
Inhibitor Addition: If the reagent is supplied without an inhibitor, consider adding one upon receipt for long-term storage. See Table 2 for recommendations.
-
-
-
Potential Cause B: Contamination with Moisture or Other Initiators.
-
Explanation: Moisture can lead to hydrolysis over time, but other atmospheric contaminants could potentially initiate degradation or polymerization pathways.
-
Solution:
-
Inert Atmosphere: Store the solid under an inert atmosphere (argon or dry nitrogen) to minimize exposure to moisture and oxygen (unless an oxygen-dependent inhibitor is used).
-
Handling: Open the container only when it has fully warmed to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Reduces thermal energy, slowing kinetic processes like radical self-initiation.[16] |
| Atmosphere | Dry Argon or Nitrogen | Prevents moisture ingress and oxidation. Note: Some inhibitors require O2. |
| Light | Protect from light (Amber Vial) | Prevents photochemical initiation of free radicals. |
| Inhibitor | Add 100-200 ppm of BHT or MEHQ | Scavenges free radicals to prevent polymerization during storage.[14] |
| Table 1: Recommended storage conditions for this compound. |
Problem 2: My reaction fails, and a precipitate/gel forms in the reaction vessel.
-
Potential Cause A: Anionic Polymerization Initiated by Reaction Components.
-
Explanation: This is highly probable if your reaction involves nucleophiles, especially at a pH above 7.5.[17][18] Amines (e.g., from buffers like Tris, or protein side chains like lysine) are common culprits that can initiate anionic polymerization.[10]
-
Solution:
-
pH Control: Maintain a reaction pH between 6.5 and 7.5. This range is optimal for the selective reaction with thiols while minimizing both maleimide hydrolysis and reaction with amines.[18][19]
-
Buffer Choice: Use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES. Avoid primary amine buffers like Tris if possible.
-
Order of Addition: If possible, add the maleimide solution to the reaction mixture last, in a dropwise manner, to maintain a low instantaneous concentration.
-
Advanced Strategy (Diels-Alder Protection): For reactions that must be run under basic conditions, consider a temporary protection strategy for the maleimide. The maleimide can be reacted with a furan (e.g., 2,5-dimethylfuran) to form a stable Diels-Alder adduct. This adduct is unreactive towards polymerization but can release the active maleimide in situ via a retro-Diels-Alder reaction at elevated temperatures.[10]
-
-
-
Potential Cause B: Free-Radical Polymerization at Elevated Temperatures.
-
Explanation: If your reaction requires heating, you may be initiating thermal free-radical polymerization.[14]
-
Solution:
-
Add an Inhibitor: If compatible with your reaction chemistry, include a free-radical inhibitor like BHT in the reaction mixture.
-
Lower Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Degas Solvents: Remove dissolved oxygen by sparging with an inert gas, as oxygen can sometimes participate in complex radical initiation cycles. This is particularly important if you are not using an oxygen-dependent inhibitor like TBC.
-
-
| Inhibitor | Abbreviation | Typical Conc. (ppm) | Mechanism & Notes |
| Butylated Hydroxytoluene | BHT | 100 - 1000 | Phenolic radical scavenger. Volatile. Good for organic media. |
| 4-Methoxyphenol | MEHQ | 50 - 500 | Phenolic radical scavenger. Less volatile than BHT.[14] |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Highly effective phenolic inhibitor. Requires molecular oxygen to function. [16] Not ideal for anaerobic reactions. |
| Phenothiazine | PTZ | 100 - 1000 | Acts as a true inhibitor, effective at high temperatures. |
| Table 2: Common free-radical inhibitors for preventing monomer polymerization. |
Troubleshooting Workflow
Use this decision tree to diagnose and solve polymerization issues.
Caption: A decision tree for troubleshooting polymerization issues.
Experimental Protocols
Protocol 1: Standard Protocol for Handling and Storage
-
Receiving: Upon receipt, immediately inspect the material for any signs of clumping or discoloration. If it appears pristine, transfer it to a long-term storage location.
-
Inhibitor Addition (for long-term storage): If the material was supplied without an inhibitor, prepare a 1% (w/w) stock solution of BHT in a volatile, anhydrous solvent (e.g., dichloromethane). Add the appropriate volume to the solid monomer to achieve a final concentration of 100-200 ppm. Gently mix and then remove the solvent under a gentle stream of nitrogen.
-
Aliquoting & Storage: For ease of use, aliquot the solid into smaller quantities in separate amber glass vials. Backfill each vial with argon or dry nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with paraffin film.
-
Final Storage: Place the sealed vials in a freezer at -20°C or below, inside a secondary container with desiccant.
-
Usage: When you need to use the reagent, remove one aliquot vial and allow it to warm completely to room temperature on the benchtop before opening to prevent moisture condensation.
Protocol 2: Inhibitor Removal Prior to Polymerization-Sensitive Reactions
Note: This is only necessary if the inhibitor interferes with your downstream application. For most bioconjugation reactions, ppm levels of phenolic inhibitors do not interfere.
-
Column Preparation: Prepare a small column or plug of basic alumina in a Pasteur pipette. The amount should be roughly 10-20 times the weight of the maleimide compound.
-
Elution: Dissolve the maleimide reagent containing the inhibitor in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Filtration: Pass the solution through the basic alumina plug. The phenolic inhibitor will be adsorbed by the alumina. Collect the eluent.
-
Solvent Removal: Remove the solvent from the eluent under reduced pressure.
-
Immediate Use: The resulting inhibitor-free maleimide is now highly active and prone to polymerization. It should be used immediately. Do not attempt to store it for any significant length of time.
References
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. [Link]
-
Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]
-
Otsu, T., et al. (2000). Asymmetric anionic polymerization of maleimides bearing bulky substituents. Journal of Polymer Science Part A: Polymer Chemistry, 38, 310–320. [Link]
-
Hagiwara, T., et al. (1998). Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes. Macromolecules, 31(18), 6036-6040. [Link]
-
MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(19), 6599. [Link]
-
ResearchGate. (2019). (A) Radical, thermal, and anionic homopolymerizations of maleimide. [Link]
-
Semantic Scholar. (2008). The theoretical study on anionic polymerization mechanism of maleimide: Chain propagation by p‐π conjugation process. [Link]
-
Hagiwara, T., et al. (1988). Anionic polymerization of N-substituted maleimide. 4. "Living" characteristics of anionic polymerization of N-phenylmaleimide. Macromolecules, 21(11), 3324-3328. [Link]
-
Lyon, R. P., & Nudelman, Z. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1553-1559. [Link]
-
Shell Chemicals. (n.d.). Styrene Monomer Product Stewardship Summary. [Link]
-
Slideshare. (n.d.). Safe handling and storage of styrene monomer. [Link]
-
Westlake Chemical. (2015). Styrene Monomer, Stabilized - Safety Data Sheet. [Link]
-
U.S. Hazmat Storage. (n.d.). Build a Better Tomorrow With Compliant Styrene Monomer Storage. [Link]
-
Frontiers. (2020). Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers. Frontiers in Chemistry, 8, 603. [Link]
-
ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe handling and storage of Monomers: The Crucial Role of Inhibitor 701. [Link]
-
MDPI. (2023). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 15(17), 3534. [Link]
-
De Clercq, A., et al. (2025). Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization. International Journal of Biological Macromolecules, 284, 147291. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
-
Chen, C. C. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 519. [Link]
-
D'Elios, S., & de la Torre, B. G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work?. YouTube. [Link]
-
ResearchGate. (2021). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Patel, M. P., & Patel, R. G. (2010). Preparation, polymerization and characterization of some new maleimides. E-Journal of Chemistry, 7(4), 1335-1342. [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. [Link]
-
CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 6(1), 947-951. [Link]
-
MDPI. (2020). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage?. Molecules, 26(1), 2230. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7349. [Link]
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- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
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- 6. Frontiers | Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers [frontiersin.org]
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- 8. [PDF] Preparation, polymerization and characterization of some new maleimides | Semantic Scholar [semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric anionic polymerization of maleimides bearing bulky substituents | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The theoretical study on anionic polymerization mechanism of maleimide: Chain propagation by p‐π conjugation process | Semantic Scholar [semanticscholar.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Conjugation Reactions with 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for optimizing conjugation reactions involving 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible conjugation outcomes.
Introduction: The Chemistry of Thiol-Maleimide Conjugation
The conjugation of this compound to thiol-containing molecules, such as cysteine residues in proteins and peptides, is a widely utilized bioconjugation technique.[1][2] The reaction proceeds via a Michael addition, where the thiol group acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[3][4] This results in the formation of a stable thioether bond.[5] The trifluoromethylphenyl group on the maleimide can enhance its reactivity and provides a useful analytical handle for characterization.
This guide will walk you through the critical parameters for optimizing this reaction, common pitfalls, and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction?
The optimal pH range for the reaction between a thiol and this compound is between 6.5 and 7.5 .[3][6][7] Within this pH range, the reaction is highly chemoselective for thiols.[3][7] At a pH below 6.5, the reaction rate significantly decreases. Conversely, at a pH above 7.5, the maleimide becomes increasingly susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6][7]
Q2: My maleimide reagent appears to be inactive, leading to low or no conjugation. What could be the cause?
The most common reason for inactive maleimide is hydrolysis of the maleimide ring, which forms an unreactive maleamic acid derivative.[6][7] This can happen if the maleimide is exposed to moisture or stored improperly.
-
Storage: Store the solid this compound reagent in a desiccator at the recommended temperature, typically -20°C.
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7][8] These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]
-
Working Solutions: Aqueous solutions of the maleimide should be prepared immediately before use.[7][9] Do not store maleimides in aqueous buffers for extended periods.[7][8]
Q3: My conjugate is unstable and appears to be losing its payload over time. What is happening and how can I fix it?
The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in a cellular environment.[3][6] This can lead to the transfer of the conjugated molecule to other thiols, resulting in off-target effects.[6]
To enhance the stability of the conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring. By raising the pH of the solution to 8.5-9.0 after the initial conjugation, the ring will open to form a stable succinamic acid derivative that is not prone to the retro-Michael reaction.[6][8]
Q4: I am observing protein aggregation during my conjugation reaction. What are the likely causes and how can I prevent it?
Protein aggregation during conjugation can be caused by several factors:
-
Over-modification: Attaching too many hydrophobic maleimide molecules to a protein can alter its surface properties and lead to aggregation.[9] It is crucial to optimize the molar ratio of the maleimide reagent to the protein. A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent.[2][9]
-
Presence of Reducing Agents: While reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often necessary to reduce disulfide bonds and expose free thiols, residual reducing agents can interfere with the conjugation.[9] DTT, in particular, must be completely removed before adding the maleimide.[9] TCEP does not contain a thiol and does not directly react with maleimides, making it a preferable reducing agent.
-
Reaction Buffer: The choice of buffer is important. Use buffers such as phosphate-buffered saline (PBS), Tris, or HEPES within the recommended pH range of 6.5-7.5.[8][9] Ensure the buffer is free of extraneous thiols and primary or secondary amines.[7][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed Maleimide: The maleimide reagent has been inactivated by moisture. 2. Incorrect pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. 3. Oxidized Thiols: The thiol groups on the biomolecule are in the form of disulfide bonds. | 1. Use a fresh, properly stored maleimide reagent. Prepare aqueous solutions immediately before use.[8] 2. Verify the pH of your reaction buffer with a calibrated pH meter.[8] 3. Reduce disulfide bonds using a reducing agent like TCEP prior to conjugation.[1][2][8] |
| Conjugate Instability / Payload Loss | 1. Retro-Michael Reaction: The thioether bond is reversing in the presence of other thiols. | 1. After the conjugation reaction, raise the pH to 8.5-9.0 to hydrolyze the thiosuccinimide ring to a more stable succinamic acid derivative.[6][8] |
| Protein Aggregation | 1. Over-modification: Too many maleimide molecules are attached to the protein. 2. Residual Reducing Agent: DTT has not been fully removed. 3. Suboptimal Buffer Conditions: Incorrect buffer or pH. | 1. Optimize the molar ratio of the maleimide to the protein. Start with a 10:1 to 20:1 excess and titrate down.[2][9] 2. Ensure complete removal of DTT using size-exclusion chromatography (desalting column) before adding the maleimide.[9] Consider using TCEP instead of DTT. 3. Use a suitable buffer (PBS, Tris, HEPES) at pH 6.5-7.5.[8][9] |
| Side Reactions with Other Residues | 1. High pH: The reaction pH is above 7.5, leading to reaction with amines (e.g., lysine). 2. N-terminal Cysteine: The maleimide is reacting with an N-terminal cysteine, leading to thiazine rearrangement. | 1. Maintain the reaction pH between 6.5 and 7.5.[6][7] 2. If working with a peptide with an N-terminal cysteine, be aware of the potential for thiazine rearrangement.[4][6] Consider alternative conjugation strategies if this is a concern. |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[1] The protein concentration should typically be between 1-10 mg/mL.[1]
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[1][2] Incubate for 20-30 minutes at room temperature.[2]
-
-
Maleimide Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted maleimide using a desalting column (size-exclusion chromatography), dialysis, or HPLC.[1]
-
Protocol 2: Post-Conjugation Stabilization
-
Initial Conjugation and Purification: Follow Protocol 1 for the initial conjugation and purification of the conjugate.
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium phosphate).[8]
-
-
Incubation:
-
Incubate the solution at room temperature or 37°C.
-
-
Monitoring and Neutralization:
Visualization of Key Processes
Caption: Desired reaction and common side reactions in maleimide conjugation chemistry.
Analytical Characterization of Conjugates
Accurate characterization of the final conjugate is critical. Key parameters to determine include the degree of labeling (DOL), purity, and stability.
| Analytical Technique | Information Provided | Considerations |
| UV/Vis Spectroscopy | Degree of Labeling (DOL) | Requires knowledge of the extinction coefficients for the protein at 280 nm and the maleimide at its λmax. [10] |
| Mass Spectrometry (MS) | Confirmation of conjugation, DOL, and identification of side products. | Can be used to monitor the progress of the reaction and post-conjugation hydrolysis. [10] |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of unreacted components, and detection of aggregates. | Hydrophobic Interaction Chromatography (HIC) can be particularly useful for separating species with different DOLs. [10] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Assessment of molecular weight and purity. | Can provide a visual confirmation of conjugation through a shift in molecular weight. [10] |
References
-
Shen, Y., et al. (2012). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC - NIH. Retrieved from [Link]
-
Ishii, Y., et al. (1981). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ResearchGate. (2016, January 24). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. Retrieved from [Link]
-
Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. bachem.com [bachem.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
dealing with solubility issues of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in aqueous media
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Introduction: Understanding the Challenge
Welcome to the technical support guide for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (CAS 54647-09-5). This N-aryl maleimide derivative is a valuable reagent in organic synthesis and bioconjugation. However, its utility is often hampered by a significant experimental hurdle: extremely low solubility in aqueous media. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, formulation protocols, and answers to frequently asked questions to overcome these solubility challenges.
The core reason for the poor aqueous solubility lies in its molecular structure. The trifluoromethylphenyl group is highly lipophilic (hydrophobic), dominating the compound's physical properties and driving it to precipitate out of polar solvents like water or buffered solutions. This guide will walk you through the causality behind these issues and provide field-proven methods to ensure your experiments are successful, reproducible, and valid.
Frequently Asked Questions (FAQs)
Q1: Why won't my compound dissolve in water or phosphate-buffered saline (PBS)? A1: The compound's structure, specifically the electron-withdrawing and hydrophobic trifluoromethylphenyl group, makes it highly nonpolar. Water and PBS are polar solvents. Following the principle of "like dissolves like," there is a significant energy barrier to solvating this hydrophobic molecule in an aqueous environment, leading to insolubility or precipitation.
Q2: What is the recommended solvent for making a stock solution? A2: A dry, water-miscible, biocompatible organic solvent is required. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective choices for creating high-concentration stock solutions. It is critical to use anhydrous (dry) solvents, as the maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH.[1][2]
Q3: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. What's happening? A3: This is a classic precipitation issue known as "crashing out." When you add the DMSO stock to the aqueous buffer, you are rapidly changing the solvent environment from organic to aqueous. The buffer cannot maintain the solubility of the hydrophobic compound once the DMSO concentration is diluted below a certain threshold (typically >95-99% aqueous).[3] The compound then aggregates and precipitates.
Q4: Is the maleimide group stable in aqueous solutions? A4: The maleimide ring is susceptible to hydrolysis (ring-opening), a reaction that increases with higher pH (above 7.5).[1][2] If the ring opens before the intended reaction (e.g., with a thiol), the resulting maleic amide is unreactive.[1] Therefore, aqueous solutions of the compound should be prepared immediately before use and maintained at a pH between 6.5 and 7.5 for optimal stability and reactivity.[1][4]
Q5: What is the maximum final concentration of DMSO I can use in my cell-based assay? A5: While cell-line dependent, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered non-toxic for most cell-based experiments. However, it is crucial to always run a vehicle control (media with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the experimental outcome.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter and provides a logical path to resolving them.
Problem 1: Persistent Cloudiness or Visible Precipitate in Final Solution
-
Underlying Cause: The final concentration of the compound exceeds its solubility limit in the final aqueous medium, even with a small percentage of co-solvent like DMSO.
-
Solutions & Scientific Rationale:
-
Decrease Final Concentration: The most straightforward solution is to lower the target concentration of the compound in your experiment.
-
Increase Co-solvent Percentage: If your experimental system (e.g., a biochemical assay) can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) can enhance solubility. Be mindful of the impact on protein stability or cell viability.[5]
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid mixing and can prevent localized high concentrations that initiate precipitation.
-
Utilize a Carrier/Solubilizer: For highly challenging cases, advanced formulation strategies may be necessary. These are detailed in the Protocols section below and include:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[6][7] They can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[7][8]
-
Surfactants or Polymeric Micelles: Biocompatible surfactants (e.g., Tween®, Pluronic®) or block copolymers (e.g., PEG-PLA) can form micelles that entrap the hydrophobic compound in their core, allowing for dispersion in water.[10][11][12]
-
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
-
Underlying Cause: This often stems from incomplete dissolution of the stock solution or micro-precipitation in the final assay plates, leading to variability in the actual compound concentration.
-
Solutions & Self-Validation:
-
Ensure Complete Stock Dissolution: After adding DMSO to your compound, vortex thoroughly and then sonicate the vial for 5-10 minutes in a water bath to break up any microscopic aggregates. Visually inspect the solution against a light source to ensure it is perfectly clear.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of the compound. Due to the maleimide's instability and the potential for precipitation over time, always prepare fresh working solutions from the DMSO stock for each experiment.[1]
-
Pre-warm Aqueous Media: Warming your buffer or cell culture media to 37°C before adding the compound stock can slightly increase solubility and prevent precipitation caused by temperature shock.
-
Final Quality Control: Before proceeding with your assay, visually inspect your final solution (e.g., in the multi-well plate). If any cloudiness or precipitate is observed, the results from that well or plate will be unreliable.
-
Visualization of Key Workflows
To aid in experimental design, the following diagrams illustrate the recommended workflow for solubilization and a decision tree for troubleshooting.
Caption: Standard workflow for preparing and diluting the compound.
Caption: Decision tree for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Standard Solubilization using a Co-Solvent
This protocol is the first-line approach for most applications.
-
Prepare Stock Solution (10-50 mM in DMSO): a. Accurately weigh the required amount of this compound in a sterile microcentrifuge or glass vial. b. Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration. c. Vortex the vial for 2-3 minutes. d. Place the vial in a sonicator water bath for 10 minutes to ensure complete dissolution. e. Visually confirm that the solution is clear and free of any particulates. f. Store this stock solution at -20°C, protected from light and moisture.
-
Prepare Working Solution (Serial Dilution): a. Pre-warm your final aqueous buffer (e.g., PBS, HEPES, or cell culture medium) to 37°C. b. Set a vortex mixer to a medium-high speed. c. While the aqueous buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the center of the vortex. This ensures rapid dispersion. d. Continue vortexing for another 30 seconds. e. Use this freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.
Protocol 2: Advanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Use this method when the standard protocol fails or when the required aqueous concentration is high. Cyclodextrins form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[6][7][8]
-
Prepare Cyclodextrin Vehicle Solution (e.g., 20% w/v HP-β-CD): a. Weigh 2g of HP-β-CD powder. b. Add it to a final volume of 10 mL of your desired aqueous buffer (e.g., PBS). c. Stir or vortex until the HP-β-CD is fully dissolved. This may take some time. Gentle warming (40-50°C) can accelerate dissolution. d. Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
-
Formulate Compound-Cyclodextrin Complex: a. Prepare a high-concentration stock of your compound in a minimal amount of a volatile organic solvent like methanol or acetone (e.g., 10 mg in 100 µL). b. In a clean glass vial, add the desired amount of the compound stock solution. c. Add the prepared HP-β-CD vehicle solution to the vial. The volume will depend on the target final concentration. d. Vortex the mixture vigorously for 30-60 minutes at room temperature. e. To ensure maximum complexation and remove the organic solvent, place the vial in a sonicator bath for 30 minutes, followed by stirring overnight at 4°C. f. The resulting clear solution contains the compound-cyclodextrin inclusion complex, which is now soluble in the aqueous buffer. This solution can be used for your experiments.
Solubility Strategy Comparison
| Strategy | Principle | Pros | Cons |
| Co-Solvent (DMSO) | Reduces interfacial tension between the hydrophobic drug and the aqueous medium.[13][14] | Simple, fast, widely used. | Limited effectiveness at low %; potential for compound precipitation; solvent toxicity. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule within its non-polar cavity.[6][9] | Significant increase in solubility; reduces toxicity; protects compound.[8][15] | Requires formulation development; may alter drug-target binding kinetics. |
| Polymeric Micelles | Entraps the compound within the hydrophobic core of self-assembled polymer micelles.[10] | High loading capacity; can be used for drug delivery systems. | More complex formulation; potential immunogenicity of polymers. |
References
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Vertex AI Search.
- Co-solvency and anti-solvent method for the solubility enhancement. Vertex AI Search.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- 1-[4-(Trifluoromethoxy)phenyl]-1h-pyrrole-2,5-dione. CymitQuimica.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- CYCLODEXTRINS IN DRUG FORMULATIONS: PART I.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
- Maleimide Reaction Chemistry. Vector Labs.
- BDP R6G Maleimide Stability in Aqueous Buffers: A Technical Support Center. Benchchem.
- Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- How to dissolve hydrophobic drug.......
- This compound. BLDpharm.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique characterization challenges presented by this class of compounds. The presence of the electron-withdrawing trifluoromethyl group, the aromatic system, and the reactive maleimide ring creates a unique set of analytical hurdles that require specialized approaches.
This document is structured as a dynamic resource, moving from common troubleshooting scenarios to broader frequently asked questions to provide solutions and deepen your understanding of the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the observed problem and a detailed protocol for its resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows unexpectedly complex and broad signals in the aromatic region, not the clean doublets I predicted. What's happening?
Answer: This is a classic issue when working with trifluoromethyl-substituted phenyl rings. The complexity arises from long-range coupling between the fluorine atoms of the -CF₃ group and the protons on the aromatic ring.
-
Causality: The three equivalent fluorine atoms couple to the aromatic protons over multiple bonds. This is typically a four-bond coupling (⁴JHF) to the protons meta to the -CF₃ group and a five-bond coupling (⁵JHF) to the protons ortho to the -CF₃ group. These small coupling constants (typically 1-4 Hz) superimpose on the expected proton-proton (³JHH) coupling, converting what should be simple doublets into complex multiplets or "quartets of doublets" that are often poorly resolved, leading to signal broadening. The delocalized electron density of the aromatic system enhances the sensitivity of these nuclei to their environment[1].
Troubleshooting Protocol: Signal Simplification and Assignment
-
Run a ¹⁹F-Decoupled ¹H NMR Experiment: This is the most direct solution. By irradiating the fluorine frequencies, you will remove all H-F coupling. The complex multiplets in the aromatic region should collapse into the expected clean doublets, confirming that the complexity was due to fluorine coupling.
-
Acquire a ¹⁹F NMR Spectrum: A standard proton-coupled ¹⁹F NMR will show a singlet for the -CF₃ group (as all three fluorines are equivalent). Its chemical shift is highly sensitive to the electronic environment, providing a valuable confirmation of the structure[2][3].
-
Utilize 2D NMR Spectroscopy:
-
¹H-¹³C HSQC: To definitively assign which protons are attached to which carbons.
-
¹H-¹³C HMBC: This is crucial for identifying the quaternary carbons and confirming the connectivity across the molecule. Look for correlations from the aromatic protons to the maleimide carbonyl carbons and the carbon bearing the -CF₃ group.
-
¹H-¹⁹F HOESY: If available, this through-space correlation experiment can confirm the proximity of the ortho-protons to the -CF₃ group.
-
Question 2: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum, especially the carbon attached to the -CF₃ group.
Answer: The carbon directly bonded to the trifluoromethyl group presents a unique signature that can be leveraged for its identification.
-
Causality: The carbon of the -CF₃ group itself will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to the large one-bond C-F coupling (¹JCF), typically around 275 Hz[4]. The aromatic carbon directly attached to the -CF₃ group will also appear as a quartet due to two-bond coupling (²JCF), but with a smaller coupling constant (around 35 Hz)[4]. This distinctive splitting pattern is a reliable diagnostic tool.
Workflow for Quaternary Carbon Assignment
Expected NMR Data Summary
| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| ¹H | Maleimide (vinylic) | 6.8 - 7.2 (singlet) | - |
| Aromatic (ortho to N) | 7.4 - 7.6 (doublet or multiplet) | ³JHH ≈ 8-9 Hz; ⁵JHF ≈ 1-2 Hz | |
| Aromatic (meta to N) | 7.7 - 7.9 (doublet or multiplet) | ³JHH ≈ 8-9 Hz; ⁴JHF ≈ 2-4 Hz | |
| ¹³C | Maleimide (C=C) | 134 - 136 | - |
| Maleimide (C=O) | 168 - 172 | - | |
| Aromatic (C-N) | 130 - 135 | ³JCF ≈ 6 Hz[4] | |
| Aromatic (CH) | 126 - 128 (quartet) | ³JCF ≈ 4-6 Hz | |
| Aromatic (C-CF₃) | 128 - 132 (quartet) | ²JCF ≈ 30-35 Hz[4] | |
| CF₃ | 122 - 125 (quartet) | ¹JCF ≈ 270-280 Hz[4] | |
| ¹⁹F | CF₃ | -60 to -65 (singlet) | Referenced to CFCl₃ |
Mass Spectrometry (MS)
Question 3: My mass spectrum shows several major fragment ions and I'm not sure how to interpret the fragmentation pattern. What are the expected cleavage pathways?
Answer: The fragmentation of this compound derivatives under electron ionization (EI) or collision-induced dissociation (CID) is dictated by the relative stabilities of the resulting ions. The most common pathways involve the trifluoromethylphenyl moiety and the maleimide ring.
-
Causality: The primary fragmentation points are the bonds adjacent to the aromatic ring and the maleimide ring itself. Benzylic-type cleavage (even though there's a nitrogen atom) and the loss of stable neutral molecules like CO are common[5]. The strong C-F bonds make the loss of a single fluorine atom unlikely; instead, the entire •CF₃ radical is a potential loss[6].
Common Fragmentation Pathways
Table of Common Mass Fragments
| m/z Value (Relative) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| M | [C₁₁H₆F₃NO₂]˙⁺ | - | Molecular Ion |
| M - 69 | [C₁₀H₆NO₂]⁺ | •CF₃ | Loss of trifluoromethyl radical[6] |
| 145 | [C₇H₄F₃]⁺ | •C₄H₂NO₂ | Benzylic-type cleavage with loss of maleimide radical |
| 115 | [C₆H₄CF]⁺ | CO | Loss of carbon monoxide from the [C₇H₄F₃]⁺ fragment[6] |
| 96 | [C₄H₂NO₂]⁺ | •C₇H₄F₃ | Cleavage of N-Ar bond, forming maleimide cation |
Troubleshooting Protocol: Confirming Fragmentation
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the parent ion and key fragments. This will confirm their elemental composition and validate the proposed structures.
-
Tandem MS (MS/MS): Isolate the molecular ion ([M]˙⁺) and fragment it. The resulting daughter ions will confirm which fragments originate directly from the parent molecule, helping to piece together the fragmentation cascade.
-
Isotopic Labeling: If synthesis allows, using ¹³C or ¹⁵N labeling can definitively track the fate of specific atoms during fragmentation.
Solubility and Purity Analysis
Question 4: My compound has poor solubility in common chromatography and NMR solvents, making analysis difficult. How can I improve this?
Answer: The planar, rigid structure of the N-aryl maleimide core combined with the lipophilic trifluoromethyl group often leads to poor solubility in both highly polar and non-polar solvents.
-
Causality: Strong intermolecular π-π stacking interactions and crystal lattice energy contribute to low solubility[7]. While the -CF₃ group adds lipophilicity, the polar imide functionality requires a solvent that can accommodate both characteristics.
Strategies for Improving Solubility
-
Solvent Screening: Test a range of solvents. Often, a mixture is required.
-
Good starting points: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
For NMR, deuterated versions like CDCl₃, Acetone-d₆, and DMSO-d₆ are common choices. DMSO-d₆ is often effective for poorly soluble aromatic compounds.
-
-
Use of Co-solvents: For aqueous-based analyses like RP-HPLC, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ACN and then diluting it into the mobile phase is a standard technique[8]. Be mindful of the compound crashing out if the final organic percentage is too low.
-
Temperature: Gently warming the sample can temporarily increase solubility for sample preparation, but be cautious. The maleimide ring can be susceptible to hydrolysis, especially in the presence of nucleophilic solvents or water at elevated temperatures[9].
Question 5: My LC-MS analysis shows a second, more polar peak that grows over time, especially in my sample vial. What is this impurity?
Answer: You are likely observing the hydrolysis of the maleimide ring to the corresponding maleamic acid.
-
Causality: The maleimide ring is an electrophile and is susceptible to nucleophilic attack by water, particularly at non-neutral pH. This reaction opens the ring to form the corresponding N-arylmaleamic acid, which has a free carboxylic acid group and is therefore significantly more polar[9][10]. This is a well-documented reaction, especially in the context of bioconjugation where maleimides react with thiols[11].
Troubleshooting and Prevention
-
Confirm the Hydrolysis Product: The mass of the new peak should correspond to the mass of your parent compound + 18 Da (the mass of H₂O).
-
Control pH: Prepare samples in a slightly acidic, buffered solution (pH 6.0-6.5) if possible, as the hydrolysis rate is often minimized under these conditions. Avoid basic conditions.
-
Use Anhydrous Solvents: For storage and non-aqueous experiments, use high-purity, anhydrous solvents to minimize water exposure[9].
-
Analyze Freshly Prepared Samples: Do not let samples sit in aqueous or protic solvents (like methanol) on an autosampler for extended periods. If you must, consider cooling the autosampler tray to slow the degradation rate.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for these compounds? A1: The most common method is a two-step synthesis. First, the corresponding 4-(trifluoromethyl)aniline is reacted with maleic anhydride in a solvent like diethyl ether or acetic acid to form the intermediate N-(4-trifluoromethylphenyl)maleamic acid. This intermediate is then cyclized to the final maleimide product through dehydration, typically by heating with acetic anhydride and a catalyst like sodium acetate[12][13][14][15].
Q2: Are there any specific challenges in obtaining single crystals for X-ray crystallography? A2: Yes, fluorinated organic molecules can present unique crystallization challenges. The weak and non-directional nature of many fluorine-based intermolecular interactions (like C-F···F-C contacts) can lead to disordered structures or difficulty in forming well-defined single crystals[16]. Fluorination significantly alters the molecule's electrostatic potential, which can disrupt typical packing motifs like π-stacking that might be expected for N-aryl systems[7]. Systematic screening of various solvent systems (e.g., slow evaporation from DCM/hexane or toluene/heptane mixtures) is essential.
Q3: How does the trifluoromethyl group influence the reactivity of the maleimide double bond? A3: The -CF₃ group is a strong electron-withdrawing group. Through the phenyl ring, it withdraws electron density from the nitrogen atom and, by extension, from the entire maleimide system. This makes the double bond of the maleimide even more electron-deficient and thus a more reactive Michael acceptor for nucleophiles (like thiols) compared to N-alkyl or simple N-phenyl maleimides.
Q4: Can I use ¹⁹F NMR to assess the purity of my sample? A4: Absolutely. ¹⁹F NMR is an excellent tool for purity assessment of fluorinated compounds. Since the ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, the technique is very sensitive[17][18]. Your target compound should show a single, sharp singlet for the -CF₃ group. The presence of other signals in the ¹⁹F spectrum indicates fluorine-containing impurities. Integration of these signals against your main peak can provide a quantitative measure of purity, assuming the impurities have a known number of fluorine atoms.
References
- Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 72(1-2), 43-55.
- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem Technical Guides.
- Adcock, W., & Abeywickrema, A. N. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 141-143.
- Krylov, I. I., & Pospelova, T. A. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- Hamdi, S. T., & Jones, J. R. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Chemical Research, Synopses, (1), 26-27.
- Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California.
- ResearchGate. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate.
- Gurbanov, A. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8458-8467.
- Siegmund, K., et al. (2019). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 10(4), 1033-1038.
- Vandell, V. (1994). Synthesis, copolymerization and characterization of novel n-substituted phenyl maleimides. Thesis, Rochester Institute of Technology.
- BenchChem. (2025). Comparative Analysis of N-Substituted Maleimides in Polymerization: A Guide for Researchers. BenchChem Technical Guides.
- University of Glasgow. (2024). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Enlighten: Theses.
- Tanaka, K., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry, 43(9), 1235-1244.
- Richardson, D. R., et al. (2024). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 29(9), 2004.
- Baluja, S., Nandha, K., & Ramavat, P. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66.
- Szafraniec-Gorol, G., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891.
- ResearchGate. (n.d.). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate.
- Hiran, B. L., et al. (2011). Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. Journal of Applicable Chemistry, 1(2), 265-272.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Al‐Azzawi, A. M. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 1-10.
- González López, L. J., et al. (2021). Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry by MALDI-MS and MS/MS. Journal of the American Society for Mass Spectrometry, 32(10), 2716-2725.
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Dudkina, Y. B., et al. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. The Journal of Physical Chemistry C, 123(42), 25614-25623.
- Royal Society of Chemistry. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- BenchChem. (2025). Improving aqueous solubility of 1-[4-fluoro-3-(trifluoromethyl)phenyl]. BenchChem Technical Guides.
- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875-885.
- Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447.
- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
- Cuzzucoli Crucitti, V., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(10), 4847-4864.
- Al-Zaydi, K. M., & El-Gazzar, A. B. A. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 45-49.
- Davari, M. D., et al. (2022). Crystal Structure Evolution of Fluorine under High Pressure. The Journal of Physical Chemistry C, 126(27), 11335-11342.
- Maji, M., & Seidel, D. (2018). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Journal of the American Chemical Society, 140(28), 8754-8758.
- Santa Cruz Biotechnology. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. SCBT.
- Berger, R., et al. (2015). Fluorine in Crystal Engineering – The Little Atom That Could. Angewandte Chemie International Edition, 54(38), 10972-10982.
- Krivdin, L. B. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 22(16), 8887.
- Chemical Science. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps.
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Technical Support Center: Catalyst Selection for Reactions Involving 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions with this versatile reagent.
General FAQs & Key Compound Characteristics
This section addresses overarching questions about the reactivity and stability of N-(4-trifluoromethylphenyl)maleimide, which are critical for catalyst selection and reaction design.
Q1: How does the 4-(trifluoromethyl)phenyl group affect the reactivity of the maleimide double bond?
A1: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. Its presence on the N-phenyl substituent significantly decreases the electron density of the entire maleimide system. This has two major consequences for catalysis:
-
Enhanced Dienophilicity/Michael Acceptance: The carbon-carbon double bond becomes highly electron-deficient, making it an exceptionally reactive dienophile in Diels-Alder reactions and a strong Michael acceptor for nucleophilic additions. This often accelerates reactions but can also increase the likelihood of side reactions if not properly controlled.
-
Increased Susceptibility to Hydrolysis: The electron-withdrawing nature of the N-aryl group can make the succinimide ring more susceptible to hydrolysis, particularly under non-neutral pH conditions.[1] This is a critical consideration for reaction setup and workup procedures.
Q2: My N-(4-trifluoromethylphenyl)maleimide reagent appears to be degrading. How should it be stored and handled?
A2: Given its reactivity and susceptibility to hydrolysis, proper storage is crucial. Low or no yield in subsequent reactions is often linked to reagent degradation.[2]
-
Storage: Store the solid reagent in a tightly sealed container in a desiccator at low temperature (e.g., -20°C).
-
Handling: For preparing solutions, use an anhydrous, aprotic organic solvent such as DMF or DMSO. Prepare stock solutions fresh and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid preparing aqueous stock solutions for long-term storage.[2]
Troubleshooting Guide 1: Catalytic Hydrogenation
The selective reduction of the maleimide C=C double bond to the corresponding succinimide is a common transformation. This section troubleshoots issues related to this process.
Q3: I am trying to selectively hydrogenate the double bond of N-(4-trifluoromethylphenyl)maleimide to the succinimide, but I am seeing low conversion. What catalyst should I use?
A3: Low conversion in catalytic hydrogenation is typically an issue of catalyst choice, activity, or reaction conditions. For this transformation, heterogeneous palladium catalysts are the most common and effective choice.
-
Primary Recommendation: 5% or 10% Palladium on activated carbon (Pd/C) is the standard, general-purpose catalyst for this type of olefin hydrogenation.[3] It is typically robust, efficient, and provides high yields under mild conditions (e.g., H₂ balloon pressure, room temperature).
-
Alternative Catalysts: Other platinum-group metal catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) can also be effective.[3] Homogeneous catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) offer high selectivity but can be more sensitive to substrate purity.
Q4: My hydrogenation reaction has stalled, and I suspect catalyst poisoning. What are common sources of poisoning and how can I mitigate this?
A4: Catalyst poisoning, especially with palladium, is a frequent problem that leads to incomplete reactions. Sulfur compounds are notorious poisons for precious metal catalysts.[4]
-
Source of Contamination: If any reagents or starting materials used in the synthesis of your maleimide contained sulfur (e.g., from thiourea or other sulfur-containing precursors), trace amounts can poison your catalyst.
-
Troubleshooting Steps:
-
Purify the Substrate: Ensure your starting maleimide is highly pure. Recrystallization or column chromatography can remove non-volatile impurities.
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can sometimes overcome the effects of minor impurities.
-
Use a Poison-Resistant Catalyst: Specialized catalysts, such as certain bimetallic formulations (e.g., Pd-Re) or specifically designed commercial catalysts, can exhibit higher tolerance to sulfur.[4][5][6]
-
Data Summary: Hydrogenation Catalyst Performance
| Catalyst System | Typical Loading | Pressure | Temperature | Key Advantages & Considerations |
| 10% Pd/C | 1-5 mol% | 1-4 bar H₂ | 25-50 °C | Industry standard, highly active, cost-effective.[3][7] |
| PtO₂ (Adams') | 1-5 mol% | 1-4 bar H₂ | 25 °C | Very active, may require pre-reduction in situ. |
| 5% Rh/C | 2-5 mol% | 1-5 bar H₂ | 25-60 °C | Effective for aromatic ring hydrogenation, may lead to over-reduction if not controlled.[3] |
| Wilkinson's Catalyst | 1-3 mol% | 1-5 bar H₂ | 25 °C | Homogeneous, high selectivity, sensitive to air and impurities. |
Experimental Protocol: General Hydrogenation of N-(4-trifluoromethylphenyl)maleimide
-
Setup: In an appropriate reaction vessel (e.g., a round-bottom flask or Parr shaker vessel), add N-(4-trifluoromethylphenyl)maleimide (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (e.g., 2 mol%).
-
Solvent: Add a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF) to dissolve the substrate.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or place the vessel in a hydrogenation apparatus. Purge the system with H₂ gas 3-5 times.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated in vacuo to yield the crude product.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling (Heck Reaction)
The electron-deficient double bond of N-(4-trifluoromethylphenyl)maleimide can serve as an acceptor in Mizoroki-Heck reactions to form a C-C bond at one of the vinyl positions.
Q5: I am attempting a Heck reaction between an aryl halide and N-(4-trifluoromethylphenyl)maleimide, but I am observing no product formation. What is the likely issue?
A5: Failure of a Heck reaction can be attributed to several factors within the catalytic cycle. The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[8][9]
-
Catalyst/Ligand Choice: The combination of the palladium precursor and the ligand is critical. For many applications, a simple system of Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (PPh₃) is a good starting point.[8] For less reactive aryl halides (e.g., aryl chlorides), more electron-rich and bulky phosphine ligands (e.g., DavePhos) or N-heterocyclic carbene (NHC) ligands may be required.[10][11]
-
Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. Common inorganic bases include K₂CO₃ or Cs₂CO₃. Organic bases like triethylamine (Et₃N) are also widely used.[8] For challenging couplings, soluble organic ionic bases like tetrabutylammonium acetate (n-Bu₄N⁺OAc⁻) can be highly effective.[11]
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or 1,4-dioxane are typically used. The reaction often requires elevated temperatures (80-140 °C).
Diagram: Troubleshooting the Heck Reaction
The following workflow can help diagnose issues with your Heck coupling reaction.
Caption: Troubleshooting workflow for a failing Heck reaction.
Troubleshooting Guide 3: Lewis Acid-Catalyzed Cycloaddition (Diels-Alder Reaction)
N-(4-trifluoromethylphenyl)maleimide is a potent dienophile. However, unreactive dienes or the need for enhanced stereoselectivity may necessitate the use of a catalyst.
Q6: My Diels-Alder reaction with a less reactive diene (e.g., thiophene) is very slow at room temperature. How can I catalyze this reaction?
A6: The Diels-Alder reaction, a [4+2] cycloaddition, can be significantly accelerated by using a Lewis acid catalyst.[12] The Lewis acid coordinates to one of the carbonyl oxygens of the maleimide, which further withdraws electron density from the double bond, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and increasing its reactivity toward the diene's HOMO (Highest Occupied Molecular Orbital).
-
Recommended Catalysts: Aluminum chloride (AlCl₃) is a powerful and effective Lewis acid for this purpose.[12] Other common Lewis acids include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄).
-
Solvent Choice: The choice of solvent is critical. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred to avoid complexation with the Lewis acid.[13]
Q7: I am getting a mixture of endo and exo stereoisomers in my Diels-Alder reaction. Can a catalyst improve selectivity?
A7: Yes, Lewis acid catalysis can dramatically influence the stereoselectivity of the Diels-Alder reaction. While the non-catalyzed thermal reaction often favors the kinetically controlled endo product due to secondary orbital interactions, Lewis acid catalysis can sometimes favor the thermodynamically more stable exo product, as has been observed in reactions with thiophene.[12] The specific outcome depends on the diene, dienophile, and catalyst used. It is essential to analyze the product mixture carefully to determine the effect of the catalyst in your specific system.
Diagram: Mechanism of Lewis Acid Catalysis
Caption: Lewis acid activation of the maleimide dienophile.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of N-(4-trifluoromethylphenyl)maleimide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.0-1.2 eq) portion-wise or as a solution in DCM. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.0-1.5 eq) dropwise to the cooled, activated maleimide solution.
-
Reaction: Allow the reaction to stir at low temperature and slowly warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Workup: Upon completion, slowly quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃ or Rochelle's salt (for AlCl₃). Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting adduct by column chromatography or recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.
- MDPI. (n.d.). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives.
- Wikipedia. (n.d.). Heck reaction.
- PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).
- MDPI. (n.d.). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- NIH. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer.
- PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.
- MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- ResearchGate. (n.d.). Typical cycloaddition methods for the synthesis of pyrroles.
- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011).
- ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- ChemRxiv. (n.d.). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids.
- Cambridge Open Engage. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids | Catalysis | ChemRxiv.
- ResearchGate. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles.
- ResearchGate. (n.d.). Proposed reaction mechanism for N‐aryl maleimides.
- ResearchGate. (2025). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
- SynArchive. (n.d.). Mizoroki-Heck Reaction.
- MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy.
- MDPI. (n.d.). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance.
- Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020).
- NIH. (n.d.). Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides.
- NE CHEMCAT. (2025). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Ri.
- Benchchem. (n.d.). Technical Support Center: Optimization of Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne.
- Figshare. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
- PubMed. (2025). Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity.
- ResearchGate. (2023). (PDF) Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance.
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Technical Support Center: Byproduct Identification in 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying and troubleshooting byproducts in reactions involving 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. As a senior application scientist, this resource is designed to combine technical accuracy with practical, field-tested insights to address common challenges encountered during synthesis and conjugation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where byproducts are observed with this compound?
A1: this compound, an N-aryl substituted maleimide, is frequently used in two main classes of reactions where byproduct formation can be a concern:
-
Michael Addition Reactions: This is a cornerstone of bioconjugation, where the maleimide reacts with a thiol (e.g., from a cysteine residue in a protein) to form a stable thioether bond.[1][2][3][4][5] Byproducts can arise from side reactions with other nucleophiles or from instability of the initial adduct.
-
Diels-Alder Reactions: The electron-deficient double bond of the maleimide makes it an excellent dienophile for [4+2] cycloaddition reactions with conjugated dienes.[6][7][8][9] Potential byproducts include stereoisomers (endo/exo) and adducts from competing reactions.
Q2: I'm observing a new peak with the same mass as my desired thiol-adduct in my LC-MS analysis. What could it be?
A2: This is a classic sign of isomerization of the thiosuccinimide adduct . After the initial Michael addition of a thiol to the maleimide, the resulting succinimide ring can undergo hydrolysis, particularly when the N-substituent is electron-withdrawing, like the 4-(trifluoromethyl)phenyl group.[1][2] This ring-opening leads to a more stable, acyclic thioether product. While this can be a desired outcome to prevent retro-Michael reactions, it is technically a different chemical entity from the initial cyclic adduct.[1][2]
Q3: My reaction mixture is turning brown, and I'm seeing a complex mixture of products by TLC/LC-MS. What's happening?
A3: Brown coloration and a complex product profile often indicate polymerization of the N-substituted maleimide.[10][11] Maleimides can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators. The trifluoromethyl group can further influence the electronic properties of the maleimide, potentially affecting its propensity to polymerize under certain conditions.
Q4: I'm performing a Diels-Alder reaction and have isolated two products with the same mass. How can I differentiate them?
A4: In Diels-Alder reactions with maleimides, the formation of both endo and exo stereoisomers is common.[7] These diastereomers will have the same mass but different spatial arrangements. They can typically be distinguished and separated using:
-
NMR Spectroscopy: The coupling constants and chemical shifts of the bridgehead protons are often distinct for the endo and exo isomers.[7]
-
Chromatography: Techniques like column chromatography or HPLC can often resolve the two isomers due to their different polarities and interactions with the stationary phase.
Q5: I'm concerned about the stability of my starting material, this compound, during storage. What are the potential degradation products?
A5: The primary degradation pathway for N-substituted maleimides in the presence of moisture is hydrolysis of the imide ring to form the corresponding maleamic acid.[12][13][14][15] This reaction is often accelerated in alkaline conditions.[13][14]
Section 2: Troubleshooting Guides
Issue 1: Unexpected Peaks in Michael Addition Reactions
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Peak with identical mass to the desired product, but different retention time. | Thiosuccinimide ring hydrolysis. The electron-withdrawing trifluoromethyl group can accelerate this process.[1] | 1. Analyze kinetics: Monitor the reaction over time by LC-MS to observe the conversion of the initial adduct to the hydrolyzed form. 2. pH control: Maintain a pH between 6.5 and 7.5 for the conjugation reaction to favor the initial Michael addition.[4] 3. Post-reaction hydrolysis: If a stable, non-reversible conjugate is desired, intentionally hydrolyze the succinimide ring under controlled basic conditions after the initial conjugation.[1] |
| Multiple peaks with higher masses. | Reaction with other nucleophiles or di-addition. If your biomolecule has multiple accessible thiols or other nucleophilic groups (like amines at higher pH), multiple additions can occur. | 1. Stoichiometry control: Use a controlled molar excess of the maleimide. 2. pH optimization: Keep the pH below 7.5 to minimize competitive reactions with amines.[4] 3. Blocking agents: If necessary, use protecting groups for other reactive sites. |
| Broad, unresolved peaks or baseline noise. | Polymerization of the maleimide. | 1. Temperature control: Avoid excessive heating. 2. Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize radical formation from oxygen. 3. Radical inhibitors: Consider adding a small amount of a radical inhibitor like BHT if polymerization is persistent. |
Issue 2: Byproducts in Diels-Alder Reactions
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Two major products with the same mass. | Formation of endo and exo isomers. [7] | 1. Temperature optimization: The ratio of endo to exo products can be temperature-dependent. Lower temperatures often favor the kinetically controlled endo product. 2. Solvent screening: The polarity of the solvent can influence the stereoselectivity of the reaction. 3. Characterization: Use 1H NMR to assign the stereochemistry based on the chemical shifts and coupling constants of the bridgehead protons.[7] |
| Low yield and recovery of starting material. | Retro-Diels-Alder reaction. The cycloaddition may be reversible at the reaction temperature. | 1. Lower reaction temperature: If possible, conduct the reaction at a lower temperature to shift the equilibrium towards the product. 2. Use of a more reactive diene: A more electron-rich diene can lead to a more stable adduct. |
| Product peak corresponding to the maleimide plus water. | Hydrolysis of the starting maleimide. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Identification of Thiol-Adduct Isomerization
-
Reaction Monitoring:
-
Set up the Michael addition reaction at the desired scale.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by acidification or dilution in a suitable solvent).
-
-
LC-MS Analysis:
-
Analyze each quenched aliquot by reverse-phase HPLC coupled with a mass spectrometer.
-
Use a gradient elution method to ensure good separation of the starting materials, the initial adduct, and any subsequent products.
-
Monitor the extracted ion chromatograms for the mass of the expected product.
-
-
Data Interpretation:
-
Plot the peak areas of the initial adduct and the isomer as a function of time. This will reveal the rate of formation of the initial adduct and its subsequent conversion to the hydrolyzed form.
-
Workflow for Byproduct Identification
Caption: Workflow for the isolation and identification of unknown byproducts.
Diagram of Common Side Reactions
Caption: Common side reactions of N-aryl maleimides.
References
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry. [Link]
-
Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules. [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]
-
Diels-Alder reactions of five-membered heterocycles containing one heteroatom. National Institutes of Health. [Link]
-
Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. [Link]
-
Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ResearchGate. [Link]
-
Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. National Institutes of Health. [Link]
-
Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. ResearchGate. [Link]
-
Michael thiol-maleimide addition reaction, rearrangements and products formed. ResearchGate. [Link]
-
Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedures for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione synthesis
Technical Support Center: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleimide
Welcome to the technical support guide for the synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key intermediate for researchers in materials science and drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical workup and purification stages of this synthesis. Our guidance is grounded in established chemical principles to ensure you can confidently navigate experimental challenges and achieve a high-purity final product.
The synthesis of N-aryl maleimides is typically a robust two-step, one-pot procedure involving the formation of a maleanilic acid intermediate from maleic anhydride and a substituted aniline, followed by cyclodehydration to form the imide ring.[1][2] The workup is paramount as it removes unreacted starting materials, the dehydrating agent (commonly acetic anhydride), and reaction byproducts.[3][4]
General Synthesis & Workup Workflow
The following diagram outlines the typical experimental sequence for the synthesis and purification of this compound.
Sources
Technical Support Center: Temperature Control in Reactions of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for managing reactions involving 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione . This resource is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature. Precise thermal management is paramount for achieving high yields, desired selectivity, and minimizing impurities. The powerful electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the maleimide core, making it an excellent dienophile and Michael acceptor, but also more susceptible to temperature-driven side reactions.
This guide provides answers to common issues, troubleshooting workflows, and detailed protocols grounded in established chemical principles.
Core Principles: Why Temperature is a Critical Parameter
Before addressing specific issues, it's essential to understand the fundamental principles governing the impact of temperature on reactions with N-substituted maleimides.
-
Kinetic vs. Thermodynamic Control: Many reactions, particularly cycloadditions like the Diels-Alder reaction, can yield different products depending on the temperature.[1]
-
Kinetic Product: Formed faster at lower temperatures because it has a lower activation energy. For Diels-Alder reactions, this is typically the endo isomer.[1]
-
Thermodynamic Product: More stable but requires higher energy (higher temperatures) to form, often because the reaction becomes reversible, allowing the products to equilibrate to the lowest energy state. For Diels-Alder reactions, this is usually the exo isomer.[2]
-
-
Reaction Rate: As a general rule (the Arrhenius equation), reaction rates increase with temperature. However, this applies to both the desired reaction and undesired side reactions. Finding the optimal temperature is a balance between achieving a practical reaction time and preventing the formation of impurities.
-
Side Reactions: Elevated temperatures can initiate unwanted parallel or subsequent reactions. For maleimides, the most common issues are:
-
Homopolymerization: At high temperatures (often >110-150 °C), maleimide moieties can undergo free-radical polymerization, leading to insoluble materials and reduced yield of the desired product.
-
Retro-Reactions: Reversible reactions, most notably the retro-Diels-Alder reaction, can become significant at higher temperatures, breaking the product back down into its starting materials.[3][4]
-
Degradation: The trifluoromethylphenyl group enhances the thermal stability of the molecule compared to simple alkyl substituents, but all organic molecules will decompose at sufficiently high temperatures.[5]
-
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the synthesis and subsequent reactions of this compound.
Category 1: Synthesis of the Maleimide
Q1: My yield is low during the cyclization of N-(4-(Trifluoromethyl)phenyl)maleanilic acid to form the maleimide. Is my temperature too high or too low?
A1: This is a common issue often related to improper temperature control. The cyclization, typically using a dehydrating agent like acetic anhydride with a catalyst like sodium acetate, is sensitive to heat.
-
Causality:
-
Too Low (<60 °C): The reaction rate will be very slow, leading to incomplete conversion within a practical timeframe.
-
Too High (>90 °C): Overheating can lead to the decomposition of the maleanilic acid precursor or the maleimide product, often characterized by a darkening of the reaction mixture (e.g., turning dark brown or black). This can also promote side reactions, generating impurities that complicate purification.
-
-
Recommendation: Aim for a reaction temperature in the 60–85 °C range. It is crucial to monitor the internal reaction temperature, not just the bath temperature. Use a pre-heated oil bath and add your reagents portion-wise if the initial reaction is exothermic to avoid a sudden temperature spike.
Category 2: Diels-Alder Cycloadditions
Q2: I'm performing a Diels-Alder reaction with a furan or cyclopentadiene derivative and getting a mixture of endo and exo products. How can I control this selectivity?
A2: The endo/exo selectivity of a Diels-Alder reaction is a classic example of kinetic versus thermodynamic control.[1] Your reaction temperature is the primary tool to influence the product ratio.
-
Causality & Explanation:
-
To favor the kinetic (endo) product , which forms faster, use lower reaction temperatures. The trifluoromethyl group makes your dienophile highly reactive, so you may be able to achieve good conversion at or even below room temperature (e.g., 0 °C to 25 °C).[6]
-
To favor the thermodynamic (exo) product , which is more stable, higher temperatures are required. These conditions (e.g., 80 °C or higher) allow the initially formed endo adduct to undergo a retro-Diels-Alder reaction, re-forming the starting materials, which can then re-react to eventually form the more stable exo product.[1]
-
The relationship is visualized in the reaction coordinate diagram below.
Caption: Reaction coordinate diagram for a typical Diels-Alder reaction.
Q3: My Diels-Alder reaction worked initially, but after prolonged heating, the yield decreased and I'm recovering starting materials. What is happening?
A3: You are likely observing the retro-Diels-Alder (rDA) reaction . This is the reverse of the cycloaddition and is favored by higher temperatures. The temperature at which the rDA becomes significant depends on the stability of the adduct. Furan adducts, for example, are known to undergo rDA at much lower temperatures than cyclopentadiene adducts.[1]
-
Recommendation:
-
Lower the Temperature: Find the minimum temperature required for the forward reaction to proceed at an acceptable rate. For a highly activated dienophile like yours, this could be as low as room temperature.[6]
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Unnecessary heating will only promote the reverse reaction.
-
Precipitation: In some cases, if the product is insoluble in the reaction solvent, it may precipitate out as it forms. This can be advantageous as it removes the product from the equilibrium and prevents the retro-reaction.[6]
-
Category 3: Michael Additions & Bioconjugation
Q4: I am reacting my maleimide with a thiol-containing compound (Michael addition) and observing inconsistent results and side products. Can temperature be a factor?
A4: Yes, temperature plays a role, although pH is often the more dominant factor in thiol-Michael additions. The initial thiol-maleimide adduct is generally stable, but the reaction can be reversible under certain conditions, a phenomenon known as a retro-Michael reaction.
-
Causality:
-
Reaction Rate: The forward reaction is typically fast, even at room temperature, especially given the electron-withdrawing trifluoromethyl group which makes the maleimide highly electrophilic.[7]
-
Reversibility: While less common than rDA, the retro-Michael reaction can occur, particularly with excess thiols present in the mixture or at elevated temperatures. This can lead to thiol exchange and a mixture of products.
-
Hydrolysis: At higher temperatures and non-neutral pH, the maleimide ring itself can hydrolyze. If this happens before the thiol addition, the maleimide is inactivated. If it happens after, it forms a stable succinamic acid thioether, which can be beneficial in preventing the retro-reaction.[8]
-
-
Recommendation: For most thiol-Michael additions, conduct the reaction at a controlled temperature between 4 °C and 25 °C and a pH of 6.5-7.5 . Avoid heating unless necessary for solubility, and if so, use the minimum temperature required.
Experimental Protocols & Workflows
Protocol 1: Temperature-Controlled Diels-Alder Reaction
This protocol provides a general method for performing a Diels-Alder reaction with this compound under kinetically controlled conditions to favor the endo product.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile) to dissolve the maleimide.
-
Temperature Equilibration: Place the flask in a cooling bath (e.g., an ice-water bath for 0 °C or a cryocooler for lower temperatures). Allow the solution to stir for 15-20 minutes to ensure it has reached the target temperature. Use a low-temperature thermometer to verify the internal temperature.
-
Reagent Addition: Slowly add the diene (e.g., freshly cracked cyclopentadiene, 1.1-1.5 eq) dropwise to the cooled, stirring solution.
-
Reaction Monitoring: Maintain the reaction at the target temperature. Monitor the progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).
-
Workup: Once the maleimide has been consumed, quench the reaction (if necessary) and proceed with the appropriate aqueous workup and purification. Crucially, perform all workup and purification steps at or below room temperature to prevent equilibration to the thermodynamic product or a retro-Diels-Alder reaction.
Troubleshooting Workflow: Low Yield or Unexpected Products
If your reaction is not performing as expected, use the following workflow to diagnose potential temperature-related issues.
Caption: A workflow for troubleshooting temperature-related issues.
Data Summary Table
The following table summarizes recommended temperature ranges for common reactions and the potential consequences of deviation. These are starting points and may require optimization for your specific substrates.
| Reaction Type | Reagents | Recommended Temp. Range | Consequence of Temp. Too Low | Consequence of Temp. Too High |
| Maleimide Synthesis | N-Aryl Maleanilic Acid, Ac₂O, NaOAc | 60 - 85 °C | Incomplete reaction, very slow rate. | Decomposition, reduced yield, side product formation. |
| Diels-Alder (Kinetic) | Diene (e.g., Furan, Cyclopentadiene) | 0 - 40 °C[6] | Very slow reaction rate. | Loss of selectivity (exo formation), retro-Diels-Alder reaction.[1] |
| Diels-Alder (Thermodynamic) | Diene (e.g., Furan, Cyclopentadiene) | > 80 °C | Reaction may not reach equilibrium, kinetic product dominates. | Potential for maleimide homopolymerization (>150°C), compound degradation. |
| Thiol-Michael Addition | Thiol-containing compound | 4 - 25 °C | Slow reaction rate (unlikely for this activated maleimide). | Potential for retro-Michael reaction, hydrolysis of maleimide ring. |
References
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]
-
Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. PubMed Central. [Link]
-
Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. MDPI. [Link]
-
Characterization and kinetic study of Diels-Alder reaction. Express Polymer Letters. [Link]
-
Synthesis and free radical polymerization of n- [4-fluoro phenyl] maleimide and study of properties of polymers. ResearchGate. [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. [Link]
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. PubMed Central. [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]
- One-step synthesis method of N-phenylmaleimide.
-
PREPARATION OF 2,4,6-TRICHLOROPHENYL FORMATE AND PALLADIUM-CATALYZED CARBONYLATION OF VINYL TRIFLATES. Organic Syntheses. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. National Institutes of Health. [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]
-
3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PubMed Central. [Link]
-
P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. MDPI. [Link]
-
Studies on thermal degradation kinetics of thermal and UV cured N-(4-hydroxy phenyl) maleimide derivatives. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Express Polymer Letters [expresspolymlett.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. As an N-substituted maleimide bearing a potent electron-withdrawing group, its reactivity is highly sensitive to the experimental environment, particularly the choice of solvent. This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you navigate the complexities of its application and achieve reliable, reproducible results.
Section 1: General Handling and Solubility
This section addresses the most common initial hurdles encountered when working with this compound, focusing on proper dissolution and maintaining the reagent's integrity.
Q1: I'm having difficulty dissolving the maleimide. What are the recommended solvents and best practices for preparing stock solutions?
A1: This is a frequent first step where issues can arise. The solubility of this compound is dictated by its relatively non-polar, aromatic structure. It exhibits poor solubility in aqueous buffers alone but is readily soluble in many common organic solvents.
Expertise & Causality: The key to successful experiments is to prepare a concentrated stock solution in an appropriate anhydrous organic solvent, which can then be added in small volumes to your reaction medium. This minimizes the concentration of the organic solvent in the final reaction while ensuring the maleimide is fully solvated. The trifluoromethyl group enhances lipophilicity, favoring non-aqueous solvents.
Recommended Solvents for Stock Solutions: For preparing stock solutions, always use fresh, anhydrous (dry) solvents to prevent premature hydrolysis of the maleimide ring.
| Solvent | Polarity | Dielectric Constant (ε) | Typical Use & Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent solvating power. Ideal for preparing high-concentration stocks. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Similar to DMF, excellent for dissolving a wide range of compounds. Use anhydrous grade and store under inert gas.[1] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good choice for reactions where DMF or DMSO are incompatible. Less viscous and easier to remove under vacuum. |
| Tetrahydrofuran (THF) | Non-polar/Aprotic | 7.6 | Suitable for organic synthesis applications like Diels-Alder reactions. Should be dry and inhibitor-free. |
| Dichloromethane (DCM) | Non-polar/Aprotic | 9.1 | Commonly used for synthesis and workup procedures. Highly volatile. |
| Chloroform (CDCl₃) | Non-polar/Aprotic | 4.8 | Often used as an NMR solvent for characterization.[2][3] |
Troubleshooting Protocol: Preparing a Stable Stock Solution
-
Ensure the maleimide reagent is dry and has been stored in a desiccator.
-
Select an anhydrous-grade solvent (e.g., DMSO or DMF).
-
Weigh the desired amount of maleimide into a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent to achieve the target concentration (e.g., 10-100 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and atmospheric moisture exposure.[1]
Q2: My maleimide reagent appears to degrade in solution, even before I start my reaction. What is happening and how can I prevent it?
A2: The primary degradation pathway for maleimides is the hydrolysis of the imide ring to form the corresponding maleamic acid. This reaction is highly dependent on pH and the presence of nucleophiles, particularly water. The electron-withdrawing trifluoromethyl group on the phenyl ring makes the maleimide carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack.
Mechanism of Degradation: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an inactive maleamic acid derivative. This reaction is significantly accelerated at neutral to high pH (pH > 7).[1][2]
Caption: Maleimide ring hydrolysis pathway.
Preventative Measures & Best Practices:
-
pH Control: The optimal pH for reactions involving maleimides, such as thiol conjugation, is between 6.5 and 7.5.[1] Above pH 7.5, the rate of hydrolysis increases dramatically. Below pH 6.5, the reaction with thiols slows as the thiol becomes protonated.
-
Anhydrous Conditions: As detailed in Q1, always prepare stock solutions in anhydrous organic solvents. Avoid preparing aqueous stock solutions for storage.[1]
-
Buffer Choice: Use well-calibrated buffers like phosphate-buffered saline (PBS) or HEPES within the 6.5-7.5 pH range.
-
Temperature: Perform reactions at room temperature or 4°C. Higher temperatures accelerate hydrolysis.[1]
-
Fresh is Best: Add the maleimide stock solution to the aqueous reaction buffer immediately before starting the experiment.
Section 2: Troubleshooting Michael Addition (Thiol-Maleimide Conjugation)
The reaction of the maleimide with a thiol (e.g., a cysteine residue in a protein) is one of its most important applications. Solvent choice is critical for balancing reactivity with stability.
Q3: I am observing low yields in my thiol-maleimide conjugation reaction. What are the most likely solvent-related causes and how can I improve my results?
A3: Low conjugation efficiency is a common problem that can almost always be traced back to reaction conditions. The solvent plays a pivotal role in balancing three competing factors: reagent solubility, maleimide stability (hydrolysis), and the nucleophilicity of the thiol.
Expertise & Causality: The ideal solvent system must first dissolve the maleimide (see Q1) and the thiol-containing substrate. For biomolecules, this necessitates a predominantly aqueous buffer. The challenge is that the optimal nucleophile for the reaction is the thiolate anion (R-S⁻), which is favored at higher pH. However, higher pH also accelerates the competing hydrolysis of the maleimide. Therefore, the pH range of 6.5-7.5 is a crucial compromise.[1][4]
Troubleshooting Workflow for Low Conjugation Yield:
Caption: Troubleshooting workflow for low yield in thiol-maleimide conjugation.
Solvent System Optimization:
-
Aqueous Buffers: For bioconjugations, the primary solvent will be an aqueous buffer (PBS, HEPES).
-
Organic Co-solvents: If your thiol-containing substrate has poor aqueous solubility, a water-miscible organic co-solvent like DMF, DMSO, or isopropanol can be added. Crucially, keep the organic solvent percentage low (typically <10% v/v) to avoid denaturing proteins or causing precipitation. Always perform a small-scale test to ensure your substrate remains soluble and stable in the final solvent mixture.
Q4: My reaction is complete, but I'm concerned about the stability of the conjugate. Can the solvent influence side reactions after the initial conjugation?
A4: Yes, absolutely. The initial thio-succinimide conjugate is not always the final product. It can undergo a retro-Michael reaction or, in specific cases, a rearrangement. The solvent environment and pH continue to be critical during workup, purification, and storage.
1. Retro-Michael Reaction (Reversibility): The Michael addition is reversible. The thio-succinimide conjugate can revert to the starting thiol and maleimide. This is particularly problematic if other nucleophiles (like free thiols from glutathione in a biological context) are present, leading to thiol exchange.
-
Mitigation: A key strategy to prevent the retro-Michael reaction is to promote the hydrolysis of the newly formed succinimide ring. This hydrolysis opens the ring to form a stable thio-succinamic acid, which is no longer reversible. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete and excess maleimide has been quenched or removed.[1] N-aryl maleimides, like the one , often exhibit faster rates of this stabilizing ring-hydrolysis compared to N-alkyl maleimides.[4]
2. Thiazine Rearrangement: This is a specific side reaction that occurs when the maleimide is conjugated to an N-terminal cysteine . The free N-terminal amine can act as an intramolecular nucleophile, attacking a carbonyl of the succinimide ring, leading to an irreversible rearrangement to a six-membered thiazine ring.[5]
-
Mitigation: This reaction is base-dependent.[5] If you must conjugate to an N-terminal cysteine, perform the reaction and subsequent purification steps at the lower end of the acceptable pH range (pH ~6.5) to keep the N-terminal amine protonated and non-nucleophilic.[5]
Caption: Competing pathways for the thiol-maleimide conjugate.
Section 3: Troubleshooting Diels-Alder Reactions
As a highly electron-deficient alkene, this compound is an excellent dienophile for [4+2] cycloaddition reactions.
Q5: My Diels-Alder reaction is slow and requires high temperatures. How can I use solvent effects to accelerate the reaction?
A5: The Diels-Alder reaction rate is famously sensitive to the solvent environment. The concerted, yet often asynchronous, mechanism proceeds through a transition state that is typically more polar than the ground state reactants. Solvents that stabilize this polar transition state can dramatically accelerate the reaction.
Expertise & Causality:
-
Polar Solvents: Polar solvents can stabilize the charge-separated character of the Diels-Alder transition state, lowering the activation energy and increasing the reaction rate.
-
Hydrogen Bonding: Protic solvents, especially water, can act as hydrogen bond donors to the carbonyl oxygens of the maleimide. This hydrogen bonding increases the electrophilicity of the dienophile and stabilizes the transition state, leading to significant rate acceleration.[6]
-
Hydrophobic Effects: In aqueous solutions, the non-polar diene and dienophile are forced together by hydrophobic packing. This increases the "effective concentration" of the reactants, leading to a large acceleration, a phenomenon sometimes referred to as "on-water" catalysis.[7]
| Solvent Type | Example(s) | Relative Rate | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Diethyl Ether | Slow | Minimal stabilization of the polar transition state. Often used as a baseline or when reactants are sensitive to polar conditions.[3] |
| Polar Aprotic | DMF, Acetonitrile | Moderate | Stabilizes the transition state through dipole-dipole interactions, leading to rate enhancement over non-polar solvents. |
| Polar Protic | Ethanol, Methanol | Fast | Offers both polarity and hydrogen-bonding stabilization of the transition state. |
| Aqueous | Water (as a suspension or with co-solvent) | Very Fast | Combines maximum polarity, hydrogen bonding, and hydrophobic effects to provide the highest rate acceleration.[7] |
Recommendations for Rate Enhancement:
-
Start with Polar Aprotic: If your reactants are soluble, switching from a non-polar solvent like toluene to acetonitrile or DMF is a simple first step.
-
Try Polar Protic: If compatible with your substrates, moving to ethanol or methanol can provide a further boost.
-
Consider Water: For substrates with some water solubility (or using a co-solvent), running the reaction in water can lead to dramatic rate increases. Even running the reaction as a heterogeneous mixture in water can be effective.
Section 4: Protocols and References
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a starting point for the conjugation of this compound to a thiol-containing substrate (e.g., a peptide).
-
Substrate Preparation: Dissolve the thiol-containing substrate in a degassed reaction buffer (e.g., PBS, 100 mM phosphate, 150 mM NaCl, pH 7.2). If the substrate has disulfide bonds, reduce it first using a 5-10 fold molar excess of a reducing agent like TCEP.
-
Maleimide Stock Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide in anhydrous DMSO.
-
Conjugation: Add a 5-20 fold molar excess of the maleimide stock solution to the stirring substrate solution. The final DMSO concentration should ideally be below 10%.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light. Monitor the reaction progress by HPLC-MS if possible.
-
Quenching: Add a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of ~50 mM to quench any unreacted maleimide. Allow to react for 15-30 minutes.
-
Purification: Purify the resulting conjugate from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
Protocol 2: Monitoring Maleimide Hydrolysis by HPLC
This protocol allows you to quantify the stability of the maleimide in your chosen reaction buffer.
-
Instrument Setup: Use a C18 reverse-phase HPLC column with a UV detector set to a wavelength where both the maleimide and its hydrolyzed product have strong absorbance (e.g., ~270-280 nm, determined by a UV scan).
-
Mobile Phase: A typical gradient could be from 95% Water (0.1% TFA) / 5% Acetonitrile (0.1% TFA) to 5% Water / 95% Acetonitrile over 20-30 minutes.
-
Sample Preparation: Prepare a solution of the maleimide in your reaction buffer at the intended reaction concentration.
-
Time-Course Analysis: Immediately inject a sample (t=0). Then, incubate the solution under your proposed reaction conditions (e.g., room temperature). Inject samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Data Analysis: The intact maleimide will have a specific retention time. As hydrolysis proceeds, a new, typically more polar (earlier eluting) peak corresponding to the maleamic acid will appear and grow. Integrate the peak areas to calculate the percentage of hydrolysis over time.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione Experiments
Introduction
Welcome to the technical support resource for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. This N-aryl maleimide is a key reagent for researchers in drug development and chemical biology, primarily utilized for the covalent modification of biomolecules through a thiol-reactive handle. Its trifluoromethylphenyl group enhances the stability of the resulting conjugate, making it a superior choice for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs).[1][2]
This guide is designed to provide practical, field-proven insights into common experimental challenges. Moving beyond simple protocols, we will explore the causality behind each step to empower you to troubleshoot effectively and optimize your results.
Section 1: Compound Profile & Key Properties
This compound belongs to the class of N-substituted maleimides. The core of its reactivity is the electrophilic double bond within the pyrrole-2,5-dione ring, which readily undergoes a Michael addition reaction with nucleophiles, particularly thiols. The electron-withdrawing nature of the N-aryl substituent, further activated by the trifluoromethyl group, influences the reactivity and enhances the stability of the resulting thiosuccinimide bond against retro-Michael reactions.[1][2]
| Property | Value | Source |
| CAS Number | 54647-09-5 | [3] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |
| Molecular Weight | 241.17 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Primary Application | Thiol-reactive crosslinker for bioconjugation | [4] |
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during conjugation experiments in a direct question-and-answer format.
Primary Issue: Low or No Conjugation Yield
Q1: My reaction has failed or produced a very low yield of the desired conjugate. What are the most likely causes?
A1: This is the most prevalent issue and almost always traces back to one of five key areas: maleimide instability, thiol unavailability, incorrect pH, suboptimal stoichiometry, or reagent quality.
-
1. Maleimide Hydrolysis (The Primary Culprit): The maleimide ring is highly susceptible to hydrolysis, especially in aqueous buffers with a pH above 7.5.[5] This reaction opens the ring to form a non-reactive maleamic acid, rendering the reagent useless for thiol conjugation.
-
Causality: The ring strain of the maleimide makes it vulnerable to nucleophilic attack by hydroxide ions present in the buffer.
-
Solution:
-
pH Control: Strictly maintain the reaction pH in the optimal range of 6.5-7.5 .[4][5][6] This range is a critical balance; below 6.5, the thiol is protonated and less reactive, while above 7.5, hydrolysis rapidly accelerates.[6]
-
Fresh Reagents: Always prepare aqueous working solutions of the maleimide immediately before use. Never store maleimides in aqueous buffers.[6]
-
Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store them desiccated at -20°C or -80°C.[4][5]
-
-
-
2. Thiol Unavailability or Oxidation: The conjugation target is a free sulfhydryl group (-SH). If these groups are oxidized and forming disulfide bonds (S-S), the reaction will not proceed.
-
Causality: Cysteine residues in proteins are prone to oxidation, forming disulfide bridges that stabilize protein structure but are unreactive with maleimides.[7]
-
Solution:
-
Reduction Step: Before conjugation, treat your protein or peptide with a reducing agent to cleave any disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is selective and does not contain a thiol that could compete in the subsequent reaction. Dithiothreitol (DTT) can also be used but must be completely removed (e.g., via dialysis or a desalting column) before adding the maleimide.[7]
-
Degas Buffers: To prevent re-oxidation by dissolved oxygen, use buffers that have been degassed by vacuum or by bubbling with an inert gas like argon or nitrogen.[7]
-
-
-
3. Suboptimal Molar Ratio: An insufficient excess of the maleimide reagent can lead to incomplete conjugation.
-
Solution: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point for optimization.[5] The ideal ratio may vary depending on the specific biomolecule and reaction conditions.
-
-
4. Reagent Quality and Storage: Improper storage leads to degradation.
-
Solution: Store the solid reagent and stock solutions in a dry environment, protected from light. Aliquoting stock solutions is highly recommended to avoid multiple freeze-thaw cycles.[5]
-
Secondary Issue: Conjugate Instability
Q2: I successfully formed my conjugate, but it appears to be unstable, showing loss of the attached molecule over time. Why is this happening?
A2: This phenomenon is likely due to a retro-Michael reaction . The thiol-maleimide linkage (a thiosuccinimide) can be reversible, especially in the presence of other competing thiols like glutathione, which is abundant in biological systems.[4]
-
Causality: The thiosuccinimide bond can undergo nucleophilic attack, leading to the release of the original thiol-containing molecule and the formation of a new thiol adduct.
-
Solution & Key Insight:
-
Advantage of N-Aryl Maleimides: You have already made a good choice by using an N-aryl maleimide. Research demonstrates that conjugates formed with N-aryl maleimides are significantly more stable and less prone to this reversal compared to those made with N-alkyl maleimides.[1][2]
-
Hydrolysis for Stability: The thiosuccinimide ring itself can undergo hydrolysis at a slightly elevated pH (e.g., pH 8.5-9.0) after the initial conjugation is complete. This ring-opening event creates a stable, irreversible thioether bond, effectively locking the conjugate and preventing the retro-Michael reaction.[1][5] If maximum stability is required, a post-conjugation high-pH incubation step can be implemented.
-
Common Hurdles: Solubility & Specificity
Q3: I am struggling to dissolve the this compound reagent in my aqueous reaction buffer.
A3: This is expected, as many maleimide derivatives have poor aqueous solubility.[7]
-
Solution: Do not attempt to dissolve the reagent directly in an aqueous buffer. First, prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF. Then, add this stock solution dropwise to your reaction buffer while vortexing to achieve the final desired concentration. The final concentration of the organic solvent in the reaction should typically be kept below 10% (v/v) to avoid denaturing proteins.
Q4: I am observing non-specific labeling on my protein, potentially on lysine residues.
A4: This indicates your reaction pH is too high.
-
Causality: While the thiol-maleimide reaction is highly chemoselective at neutral pH, at pH values above 7.5-8.0, the maleimide can begin to react with primary amines, such as the side chain of lysine.[6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4]
-
Solution: Re-verify your buffer pH using a calibrated meter and ensure it is within the 6.5-7.5 range to maintain high selectivity for thiols.[4][6]
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of Maleimide Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to create a stock solution of 10-100 mM.
-
Vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in low-retention tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Protein-Maleimide Conjugation Workflow
-
Protein Preparation: Prepare the thiol-containing protein in a suitable, amine-free, and thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at a pH of 7.0-7.5. Degas the buffer thoroughly.
-
Disulfide Reduction (if necessary): If the protein contains disulfide bonds, add a 20-fold molar excess of TCEP from a fresh stock solution. Incubate at room temperature for 30-60 minutes.
-
Buffer Exchange (if DTT was used): If DTT was used for reduction, it must be removed. Perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
Conjugation Reaction: While gently stirring the protein solution, add the required volume of the maleimide stock solution (from Protocol 1) to achieve a 10-20 fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if the final conjugate is light-sensitive.
-
Quenching: Add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~10 mM to react with and quench any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Remove the quenched maleimide and other reaction components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Verification (Self-Validation Step): Confirm successful conjugation by analyzing the purified product via SDS-PAGE (which should show a mass shift) and Mass Spectrometry (which will confirm the exact mass addition of the maleimide moiety).
Section 4: Visual Guides & Workflows
Diagram 1: General Thiol-Maleimide Conjugation Workflow
Caption: A typical workflow for bioconjugation using a maleimide reagent.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree to diagnose causes of low conjugation yield.
Section 5: Safety & Handling
As a laboratory chemical, this compound requires careful handling.
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8][9]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[9]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
References
-
Machida, M., Machida, M. I., & Kanaoka, Y. (1977). Hydrolysis of N-Substituted Maleimides: Stability of Fluorescence Thiol Reagents in Aqueous Media. Chemical and Pharmaceutical Bulletin, 25(10). [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. [Link]
-
Streb, H., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 15867-15871. [Link]
-
Glen Research. Product Application Note: Maleimide Click Chemistry. [Link]
-
Serrano-Sevilla, I., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 27(21), 7233. [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
-
Cole-Parmer. Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde, 97%. [Link]
-
Wang, H., et al. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega, 7(40), 35381-35394. [Link]
-
Angene Chemical. (2026). Safety Data Sheet: 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione. [Link]
Sources
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 54647-09-5|this compound|BLD Pharm [bldpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
A Senior Application Scientist's Guide to N-Aryl Maleimides: A Comparative Analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Maleimide Conundrum in Bioconjugation
For decades, the maleimide-thiol reaction has been a workhorse in bioconjugation, prized for its rapid kinetics and high specificity for cysteine residues under physiological conditions.[1][2][3] This Michael addition reaction has been instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1][4] However, the apparent simplicity of this chemistry belies a significant challenge: the stability of the resulting thiosuccinimide adduct.
The primary liability of the maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, which can lead to deconjugation.[5][6] In the thiol-rich environment of the cytoplasm (e.g., high concentrations of glutathione), this reversibility can result in "payload migration," where the conjugated molecule is transferred from its intended target to other biomolecules, leading to off-target toxicity and reduced therapeutic efficacy.[2][4] This guide provides an in-depth comparison of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, an electron-deficient N-aryl maleimide, against traditional N-alkyl and other N-aryl maleimides, focusing on the chemical principles that govern reactivity and conjugate stability.
The Competing Fates of the Thiol-Maleimide Adduct
The stability of a bioconjugate formed via maleimide chemistry is determined by a kinetic competition between two pathways: the undesirable retro-Michael reaction and a desirable, stabilizing hydrolysis of the thiosuccinimide ring.[5]
-
Retro-Michael Reaction (Reversible): The thiosuccinimide adduct can revert to the original thiol and maleimide. This process is accelerated by the presence of other thiols, leading to thiol exchange.[4][5][7]
-
Thiosuccinimide Ring Hydrolysis (Irreversible): The succinimide ring can be hydrolyzed to form a stable succinamic acid derivative.[5][8] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate in place.[6]
The central challenge, therefore, is to design maleimides that favor the hydrolysis pathway over the retro-Michael pathway. This is where the choice of the nitrogen substituent becomes critically important.
Caption: Competing pathways for the thiosuccinimide adduct.
Comparative Analysis: N-Substituent Effects on Performance
The electronic properties of the substituent on the maleimide nitrogen (N-substituent) dictate both the reactivity of the maleimide and the stability of the resulting conjugate.
Reactivity with Thiols
The reaction proceeds via nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond.[3] The rate of this reaction is influenced by the electrophilicity of the double bond.
-
N-Alkyl Maleimides (e.g., N-ethylmaleimide): These are the traditional choice. They exhibit fast reaction kinetics, with second-order rate constants typically in the range of 100-1000 M⁻¹s⁻¹.[9]
-
N-Aryl Maleimides (e.g., N-phenylmaleimide): The aromatic ring is electron-withdrawing compared to an alkyl group. This increases the electrophilicity of the double bond, leading to faster conjugation rates. N-aryl maleimide derivatives have been found to react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[10]
-
This compound: The trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group. Its presence on the N-phenyl ring significantly enhances the electrophilicity of the maleimide. This is expected to result in even faster conjugation kinetics compared to unsubstituted N-aryl maleimides, a desirable quality for time-sensitive applications like radiolabeling.[10]
Stability of the Thiol Adduct
This is the key area where N-aryl maleimides, particularly electron-deficient ones, demonstrate a significant advantage. The stability of the adduct is directly related to the rate of thiosuccinimide ring hydrolysis.
-
N-Alkyl Maleimides: The adducts formed from N-alkyl maleimides undergo very slow ring-opening hydrolysis.[11] This leaves the retro-Michael reaction as the dominant pathway, making these conjugates prone to thiol exchange and payload loss in vivo.[4][11]
-
N-Aryl Maleimides: The electron-withdrawing nature of the N-aryl substituent makes the carbonyl carbons of the succinimide ring more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to a substantially faster rate of stabilizing hydrolysis.[10][12] This strategy of using N-aryl maleimides to accelerate hydrolysis is a recognized method to improve conjugate stability.[11]
-
This compound: The potent electron-withdrawing effect of the -CF₃ group is expected to dramatically accelerate the rate of thiosuccinimide ring hydrolysis, far more than an unsubstituted phenyl group. This rapid and irreversible conversion to the ring-opened form should provide a highly stable bioconjugate that is resistant to the retro-Michael reaction and subsequent thiol exchange.
Caption: Relationship between N-substituent and performance.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics based on established chemical principles. Direct kinetic data for this compound is not extensively published in comparative format, so values are extrapolated from related N-aryl maleimide studies.[10]
| Feature | N-Alkyl Maleimide (e.g., N-ethylmaleimide) | N-Aryl Maleimide (e.g., N-phenylmaleimide) | This compound |
| Thiol Reaction Rate | Fast | Very Fast (~2.5x faster than N-Alkyl)[10] | Exceptionally Fast |
| Adduct Stability | Low (Prone to retro-Michael)[11] | High (Accelerated hydrolysis)[10] | Very High (Rapid hydrolysis) |
| Primary Adduct Fate | Thiol Exchange | Ring-Opening Hydrolysis | Ring-Opening Hydrolysis |
| Suitability for in vivo use | Limited; payload migration is a concern[2] | Good; improved stability[10] | Excellent; designed for maximal stability |
Experimental Protocols
To validate the performance of any maleimide, a series of standardized, self-validating experiments must be performed.
Protocol 1: Determination of Thiol-Maleimide Conjugation Kinetics
This protocol uses HPLC to monitor the consumption of the maleimide starting material over time.
Objective: To determine the second-order rate constant for the conjugation reaction.
Materials:
-
Maleimide of interest (e.g., this compound)
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, degassed.
-
Quenching Solution: 1 M β-mercaptoethanol in water.
-
Anhydrous DMSO or DMF for stock solutions.
-
Reversed-phase HPLC system with a C18 column.
Procedure:
-
Preparation:
-
Prepare a 100 mM stock solution of the maleimide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in degassed reaction buffer.
-
-
Reaction Initiation:
-
To a reaction vial, add the N-acetyl-L-cysteine solution.
-
To initiate the reaction, add the maleimide stock solution to achieve a final concentration of 1 mM (maintaining a 10-fold excess of the thiol to ensure pseudo-first-order kinetics).[10]
-
Start a timer immediately.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched time-point sample by RP-HPLC.
-
Monitor the disappearance of the maleimide peak at a suitable UV wavelength.
-
-
Data Analysis:
-
Plot the natural log of the maleimide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the thiol (k = k' / [Thiol]).
-
Protocol 2: Assessment of Thiosuccinimide Adduct Stability
This protocol evaluates the stability of the formed conjugate in the presence of a competing thiol.
Objective: To measure the rate of retro-Michael reaction/thiol exchange.
Materials:
-
Pre-formed and purified thiosuccinimide adduct.
-
Stability Buffer: PBS, pH 7.4, containing 5 mM glutathione (to mimic intracellular environment).
-
RP-HPLC system with a C18 column.
Procedure:
-
Preparation: Dissolve the purified thiosuccinimide adduct in the stability buffer to a known concentration (e.g., 100 µM).
-
Incubation: Incubate the solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact adduct over time.
-
Simultaneously, monitor the appearance of any new peaks corresponding to the glutathione-exchanged product or the released payload.
-
Plot the percentage of intact adduct remaining versus time to determine the adduct's half-life under these conditions.
-
Caption: General experimental workflow for maleimide bioconjugation.
Conclusion and Expert Recommendation
The choice of a maleimide reagent is a critical design parameter in the development of stable bioconjugates. While traditional N-alkyl maleimides are effective for many in vitro applications, their inherent instability in vivo represents a significant liability for therapeutics. N-aryl maleimides offer a superior alternative by promoting the irreversible, stabilizing hydrolysis of the thiosuccinimide ring.[10][11]
This compound stands out as a state-of-the-art reagent engineered for maximal stability. The potent electron-withdrawing nature of the trifluoromethyl group is rationally designed to achieve two key objectives:
-
Accelerate Conjugation: Increasing the reaction rate for more efficient labeling.
-
Maximize Adduct Stability: Driving the post-conjugation reaction toward rapid and irreversible ring-opening, thereby minimizing the potential for retro-Michael deconjugation.
For researchers and drug developers working on applications requiring the utmost in conjugate stability, such as ADCs or other long-circulating protein therapeutics, electron-deficient N-aryl maleimides like this compound represent the most robust and reliable chemical tool available. The marginal increase in reagent cost is overwhelmingly justified by the significant enhancement in the stability and, consequently, the potential efficacy and safety of the final bioconjugate.
References
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 15867-15871. [Link]
-
Huang, W., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Chemistry, 11, 310–317. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]
-
Zhang, C., et al. (2018). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 140(42), 13816-13824. [Link]
-
Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Semantic Scholar. [Link]
-
Khan, M. N., & Khan, A. A. (1995). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of the Chemical Society, Perkin Transactions 2, (5), 1009-1014. [Link]
-
Fleming, S. A., & Raines, R. T. (2012). Catalysis of imido-group hydrolysis in a maleimide conjugate. FEBS Letters, 586(19), 3021-3024. [Link]
-
Wikipedia. Maleimide. [Link]
-
Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(4), 533-543. [Link]
-
Feniuk, M., et al. (2021). The cytotoxicity of maleimide derivative MI-1, its complex MI-1/M5 with polymeric carrier, free polymeric carrier poly (PEGMA-co-DMM) (M5), doxorubicin (Dox), and solvent DMSO towards pseudo-normal cells: human keratinocytes of HaCaT line and murine fibroblasts of Balb/c 3T3 line. ResearchGate. [Link]
-
da Silva, P. B., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. Bioorganic Chemistry, 72, 199-207. [Link]
-
da Silva, P. B., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. OUCI. [Link]
-
da Silva, P. B., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. ResearchGate. [Link]
-
Kalgutkar, A. S., et al. (1996). Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases. Journal of Medicinal Chemistry, 39(8), 1692-1703. [Link]
-
Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(50), 22728-22732. [Link]
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A Comparative Guide to Cysteine-Reactive Maleimides: N-ethylmaleimide vs. 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of cysteine residues is a cornerstone of modern biochemical research. The choice of a thiol-reactive reagent is critical, directly impacting the efficiency of conjugation, the stability of the resulting adduct, and the overall success of the application, be it in the development of antibody-drug conjugates (ADCs), protein labeling, or proteomics studies. This guide provides an in-depth, objective comparison of two maleimide-based reagents: the traditional N-ethylmaleimide (NEM) and the next-generation 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. We will delve into the chemical principles governing their reactivity and stability, supported by experimental data, to provide a clear rationale for reagent selection in your research.
Introduction: The Thiol-Maleimide Reaction
The reaction between a maleimide and a thiol group, typically from a cysteine residue, proceeds via a Michael addition.[1][2] This reaction is highly favored for bioconjugation due to its rapid kinetics and high selectivity for thiols under mild, near-neutral pH conditions (pH 6.5-7.5).[3][4] At this pH, the more nucleophilic thiolate anion is present in sufficient concentration to react with the electron-deficient double bond of the maleimide, forming a stable thiosuccinimide linkage.[3] However, the stability of this linkage has been a significant area of investigation, as it is susceptible to a retro-Michael reaction, leading to deconjugation.[1][5][6]
N-ethylmaleimide (NEM): The Conventional Standard
N-ethylmaleimide is a widely used, commercially available N-alkyl maleimide that has long served as a benchmark for cysteine modification.[7][8] Its small size and reactivity have made it a staple in various applications, from blocking free thiols in proteomics workflows to its use in the synthesis of bioconjugates.[8]
Reactivity and Kinetics
NEM exhibits rapid reaction kinetics with cysteine thiols, with second-order rate constants in the range of 10^3 M⁻¹s⁻¹.[9] The reaction is typically carried out at a pH between 6.5 and 7.5 to ensure selectivity for thiols over other nucleophilic groups like amines.[3] Above pH 7.5, the reactivity of maleimides with primary amines becomes more competitive.[8]
The Challenge of Stability: Retro-Michael Reaction
A significant drawback of NEM and other N-alkyl maleimides is the reversibility of the thiol-maleimide linkage.[1][5][6] The thiosuccinimide adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment.[10] This can lead to the exchange of the conjugated molecule to other thiol-containing species, resulting in off-target effects and reduced efficacy of the intended conjugate.[5][10]
This compound: A New Generation of Stability
This compound belongs to the class of N-aryl maleimides. The substitution of the alkyl group with an aryl group, particularly one bearing a potent electron-withdrawing substituent like the trifluoromethyl group, has profound and beneficial effects on the reactivity and, most importantly, the stability of the resulting conjugate.[1][5][10][11]
Enhanced Reactivity
N-aryl maleimides have been shown to react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[3][12] This is attributed to the electron-withdrawing nature of the aryl group, which further increases the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack by the thiolate anion.[9]
Superior Stability through Irreversible Hydrolysis
The key advantage of N-aryl maleimides lies in the dramatically increased stability of the resulting adduct.[1][5] This enhanced stability is not due to a stronger initial bond but rather a subsequent, irreversible stabilization step: the hydrolysis of the thiosuccinimide ring.[1][11]
Following the initial Michael addition, the thiosuccinimide adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[1][13] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place.[1][11] The electron-withdrawing N-aryl substituent, such as the 4-(trifluoromethyl)phenyl group, strongly accelerates this hydrolysis step.[10][11][14] This rapid and efficient ring-opening outcompetes the undesirable retro-Michael reaction, leading to a significantly more stable bioconjugate.[1]
Quantitative Comparison: N-Alkyl vs. N-Aryl Maleimides
| Parameter | N-ethylmaleimide (N-Alkyl) | This compound (N-Aryl) (Predicted) |
| Reaction Rate with Thiols | Standard | ~2.5x Faster[3][12] |
| Primary Reaction Product | Thiosuccinimide Adduct | Thiosuccinimide Adduct |
| Adduct Stability | Susceptible to retro-Michael reaction, leading to deconjugation[5][6] | Highly stable due to rapid and irreversible hydrolysis of the thiosuccinimide ring[1][5][11] |
| Deconjugation in Serum (7 days at 37°C) | 35-67%[1][5] | < 20%[1][5] |
| Primary Stabilization Mechanism | Slow hydrolysis of the thiosuccinimide ring | Rapid and efficient hydrolysis of the thiosuccinimide ring[1][11] |
Experimental Protocols
General Protocol for Cysteine Labeling with Maleimides
This protocol provides a general framework for the labeling of cysteine residues in proteins. Optimal conditions, such as pH, temperature, and reagent concentrations, may need to be determined empirically for each specific protein and maleimide.
Materials:
-
Protein containing accessible cysteine residues
-
N-ethylmaleimide (NEM) or this compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced with a suitable reducing agent like TCEP, followed by removal of the reducing agent.
-
Maleimide Solution Preparation: Prepare a stock solution of the maleimide reagent (NEM or this compound) in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined for each specific system.
-
Quenching: Quench any unreacted maleimide by adding a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation and determine the labeling efficiency using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
Protocol for Assessing Conjugate Stability
This protocol allows for the comparative assessment of the stability of maleimide-cysteine conjugates in the presence of a competing thiol.
Materials:
-
Maleimide-protein conjugate (prepared as described above)
-
Stability Buffer: PBS, pH 7.4, containing 5 mM Glutathione (GSH)
-
Analytical HPLC or LC-MS system
Procedure:
-
Incubation: Dilute the maleimide-protein conjugate into the stability buffer to a final concentration of 1 mg/mL.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by analytical HPLC or LC-MS to quantify the amount of remaining intact conjugate.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the rate of deconjugation and the half-life of the conjugate.
Visualizing the Reaction Pathways
Caption: General Experimental Workflow for Cysteine Labeling.
Conclusion and Recommendations
The choice between N-ethylmaleimide and this compound hinges on the specific requirements of the application, with a strong emphasis on the desired stability of the final conjugate.
-
N-ethylmaleimide (NEM) remains a viable option for applications where long-term stability in a thiol-rich environment is not a critical concern, or for simple, cost-effective blocking of cysteine residues in vitro. Its reactivity is well-characterized, and it is readily available.
-
This compound , as a representative of N-aryl maleimides with electron-withdrawing substituents, is the superior choice for applications demanding high stability, such as the development of therapeutic antibody-drug conjugates or long-term in vivo imaging probes. The predicted faster reaction kinetics and, more importantly, the formation of a highly stable, irreversible adduct through rapid hydrolysis, address the primary limitation of traditional N-alkyl maleimides.
For researchers in drug development and those designing sophisticated bioconjugates, the adoption of N-aryl maleimides like this compound represents a significant step towards creating more stable, reliable, and effective molecules. The initial investment in a more advanced reagent is likely to be offset by the improved performance and reduced off-target effects of the final product.
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Validating the Bioactivity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione: A Comparative Guide to Cell-Based Assays
This guide provides a comprehensive framework for validating the bioactivity of the novel compound, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, utilizing a suite of robust cell-based assays. We will objectively compare its performance against a well-characterized inhibitor, Celecoxib, and provide the underlying scientific rationale for our experimental choices, detailed protocols, and illustrative data. This document is intended for researchers, scientists, and professionals in drug development seeking to rigorously assess the therapeutic potential of new chemical entities.
Introduction: Unveiling the Potential of a Novel Pyrrole-2,5-dione Derivative
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory and antitumor properties.[1][2] The introduction of a trifluoromethylphenyl group to this core is hypothesized to modulate its bioactivity, potentially enhancing its potency or altering its mechanism of action. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often improving metabolic stability and receptor binding affinity.[3]
This guide outlines a systematic approach to characterizing the bioactivity of this compound, focusing on three key cellular processes: cytotoxicity, apoptosis, and inflammation. By employing a multi-parametric approach, we aim to build a comprehensive biological profile of this compound.
The Comparator: A Benchmark for Bioactivity
To contextualize the bioactivity of our target compound, we will use Celecoxib as a comparator. Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[4][5] It also exhibits pro-apoptotic and anti-proliferative effects in various cancer cell lines, making it a relevant benchmark for our investigation.
Experimental Validation of Bioactivity: A Multi-Assay Approach
Our experimental workflow is designed to provide a holistic view of the compound's cellular effects, from general toxicity to specific mechanistic insights.
Figure 1: High-level experimental workflow for validating the bioactivity of this compound.
Cytotoxicity Assessment: Establishing a Therapeutic Window
A fundamental first step in characterizing any new compound is to determine its effect on cell viability. This allows us to identify a concentration range where the compound can be studied for its specific bioactivities without confounding effects from overt toxicity. We will employ two complementary assays to assess cytotoxicity.[6][7][8][9]
3.1.1. MTT Assay for Cell Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
3.1.2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[8] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.
Apoptosis Induction Analysis: Unraveling the Mechanism of Cell Death
Should the cytotoxicity assays reveal a dose-dependent decrease in cell viability, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process that is often a desirable outcome for anti-cancer agents.[10][11][12][13][14]
3.2.1. Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
3.2.2. Caspase-3/7 Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[10] Caspases-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.
Anti-inflammatory Potential Evaluation: Targeting a Key Pathological Process
Given that many N-phenylmaleimide derivatives exhibit anti-inflammatory properties, we will investigate the ability of our target compound to modulate inflammatory responses in a relevant cell model.[15] We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted in vitro model of inflammation.[16][17][18]
3.3.1. Nitric Oxide (NO) Production
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. NO levels in the culture supernatant can be quantified using the Griess reagent.
3.3.2. Pro-inflammatory Cytokine Secretion
We will measure the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), into the cell culture supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).[16][17][18]
3.3.3. Cyclooxygenase-2 (COX-2) Activity
As our comparator, Celecoxib, is a known COX-2 inhibitor, we will directly assess the effect of our compound on COX-2 activity. This can be done using a cell-free enzymatic assay or a whole-cell assay that measures the production of prostaglandin E2 (PGE2), a major product of COX-2 activity.[4][5][19]
Figure 2: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Data Summary and Comparison
The following tables present hypothetical data to illustrate the expected outcomes of the described assays.
Table 1: Cytotoxicity and Apoptotic Activity
| Compound | Cell Line | MTT IC50 (µM) | LDH Release EC50 (µM) | Annexin V Positive (%) (at 2x IC50) | Caspase-3/7 Activity (Fold Change) (at 2x IC50) |
| This compound | A549 (Lung Cancer) | 15.2 | > 100 | 65.4 | 4.8 |
| Celecoxib | A549 (Lung Cancer) | 45.8 | > 100 | 42.1 | 2.5 |
| Doxorubicin (Positive Control) | A549 (Lung Cancer) | 0.5 | 5.2 | 85.3 | 8.2 |
Table 2: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
| Compound | NO Production IC50 (µM) | TNF-α Secretion IC50 (µM) | IL-6 Secretion IC50 (µM) | COX-2 Activity IC50 (µM) |
| This compound | 8.5 | 12.3 | 10.1 | 25.6 |
| Celecoxib | > 50 | 35.7 | 41.2 | 0.8 |
Detailed Experimental Protocols
Cell Culture
-
A549 and RAW 264.7 cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay
-
Seed and treat cells as described for the MTT assay.
-
After 48 hours, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
Annexin V/PI Staining
-
Seed cells in a 6-well plate and treat with the test compounds for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caspase-3/7 Activity Assay
-
Seed cells in a white-walled 96-well plate.
-
Treat with the test compounds for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a microplate reader.
Anti-inflammatory Assays
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO measurement: Collect the supernatant and measure NO production using the Griess reagent.
-
Cytokine measurement: Collect the supernatant and measure TNF-α and IL-6 levels by ELISA according to the manufacturer's protocols.
-
COX-2 Activity: Perform a whole-cell or enzymatic assay for COX-2 activity as per commercially available kit instructions.
Conclusion
This guide provides a robust and comprehensive strategy for the initial bioactivity screening and validation of this compound. By systematically evaluating its cytotoxic, apoptotic, and anti-inflammatory properties in comparison to a known standard, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed protocols and illustrative data serve as a practical resource for executing these essential cell-based assays with scientific rigor.
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Cromwell, E., Cho, B., Hoxha, O., Bristol, N., Olsen, C., & Sirenko, O. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. Retrieved from [Link]
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A Senior Application Scientist's Guide to Next-Generation Bioconjugation: Benchmarking 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For researchers, scientists, and drug development professionals, the creation of stable, well-defined bioconjugates is a cornerstone of innovation. From antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging, the covalent linkage's integrity dictates the efficacy, safety, and reliability of the final product. While maleimide-thiol chemistry has long been the workhorse for site-specific cysteine modification, its Achilles' heel—the reversibility of the conjugate bond—has been a persistent challenge.[1][2][3]
This guide provides an in-depth performance comparison of a next-generation N-aryl maleimide, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (TFP-Maleimide) , against traditional N-alkyl maleimides. We will explore the chemical principles that underpin its superior performance, provide supporting data, and offer detailed experimental protocols to validate these findings in your own laboratory.
The Stability Challenge: Understanding the Retro-Michael Reaction
The reaction between a maleimide and a thiol proceeds via a Michael addition to form a thiosuccinimide covalent bond.[4][5] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5-7.5.[4][6][] However, the resulting thiosuccinimide linkage is susceptible to a reverse reaction, known as a retro-Michael reaction.[1][8]
In the thiol-rich environment of biological systems, such as the plasma where glutathione (GSH) is abundant, this reversibility leads to "thiol exchange."[9][10] The conjugated payload can detach from its target protein and subsequently bind to other circulating thiols, like those on serum albumin.[3][4][8] This payload migration compromises the therapeutic window by reducing on-target efficacy and increasing the risk of off-target toxicity.[8][11] Two of the first FDA-approved ADCs, Adcetris® and Kadcyla®, both utilize maleimide-based linkers and have highlighted the clinical relevance of conjugate stability.[9][11][12]
Caption: Reversibility of traditional maleimide-thiol conjugates.
A Superior Solution: N-Aryl Maleimides and the Power of Electronics
To overcome the instability of the thiosuccinimide bond, next-generation maleimides have been developed. A particularly effective strategy involves modifying the nitrogen atom of the maleimide ring.[1][13][14] N-aryl maleimides, such as TFP-Maleimide, leverage electronic effects to create a more stable final product.
The key to their success lies in a two-step process:
-
Rapid Conjugation: Like traditional maleimides, TFP-Maleimide reacts efficiently with thiols to form the initial thiosuccinimide adduct.
-
Irreversible Stabilization: The electron-withdrawing nature of the N-aryl substituent (in this case, a phenyl ring activated by a trifluoromethyl group) significantly accelerates the hydrolysis of the thiosuccinimide ring.[11][12][15] This hydrolysis opens the ring to form a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[2][16] This effectively "locks" the payload in place, ensuring long-term conjugate stability.[11][12]
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
For researchers, scientists, and drug development professionals, the allure of covalent inhibitors lies in their potential for enhanced potency and prolonged duration of action. The N-aryl maleimide scaffold, a key component of many such inhibitors, offers a versatile platform for targeting specific cysteine residues in proteins. In this guide, we delve into a comprehensive strategy for evaluating the cross-reactivity of a specific N-aryl maleimide, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (TFMPP) . While specific biological data for TFMPP is not extensively documented in publicly available literature, its structural features—a reactive maleimide warhead and a trifluoromethyl-substituted phenyl ring—provide a solid foundation for a rigorous and predictive cross-reactivity assessment. This guide will provide the experimental framework to thoroughly characterize its selectivity profile.
The Significance of the Trifluoromethylphenyl Moiety
The trifluoromethyl group on the phenyl ring is a critical feature of TFMPP. This strongly electron-withdrawing group is anticipated to influence the reactivity of the maleimide ring. This can be a double-edged sword: while it may enhance the desired reaction with the intended target, it could also increase reactivity towards off-target cysteine residues, potentially leading to undesired toxicity. Therefore, a thorough investigation of its cross-reactivity is not just a recommendation; it is a necessity for any translational application.
A Tiered Approach to Cross-Reactivity Profiling
A robust assessment of a covalent inhibitor's selectivity should be approached in a tiered manner, moving from broad, proteome-wide screens to more focused biochemical and cell-based assays. This multi-faceted strategy provides a comprehensive picture of both on-target and off-target engagement.
Tier 1: Global Proteomic Profiling
The initial step is to cast a wide net to identify all potential protein targets of TFMPP within a complex biological system. Chemoproteomic platforms, such as Activity-Based Protein Profiling (ABPP), are indispensable tools for this purpose.[1][2][3]
Experimental Workflow: Competitive ABPP
A competitive ABPP experiment is designed to identify the cellular targets of a covalent inhibitor by measuring its ability to compete with a broad-spectrum cysteine-reactive probe.
Caption: Competitive ABPP workflow for identifying TFMPP targets.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line if the intended targets are oncology-related) to ~80% confluency. Harvest the cells and prepare a cell lysate in a suitable buffer (e.g., PBS) via sonication or freeze-thaw cycles. Determine the protein concentration using a BCA assay.
-
Inhibitor Incubation: Aliquot the cell lysate and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to each sample at a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding biotin-azide, copper sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA) to each sample. Incubate for 1 hour at room temperature.
-
Protein Precipitation and Enrichment: Precipitate the proteins using cold methanol. Resuspend the protein pellets in a buffer containing SDS. Add streptavidin-agarose beads to enrich for biotinylated proteins. Incubate with rotation for 1-2 hours at room temperature.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by overnight digestion with trypsin at 37°C.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins that show a dose-dependent decrease in probe labeling in the presence of the inhibitor are considered potential targets.
Tier 2: Biochemical Validation and Selectivity Profiling
The list of potential off-targets identified in the proteomic screen should be validated using orthogonal biochemical assays. This tier focuses on quantifying the binding affinity and kinetics of the inhibitor for both the intended target and high-priority off-targets.
Table 1: Comparison of Biochemical Assays for Cross-Reactivity Profiling
| Assay | Principle | Advantages | Disadvantages |
| Kinase Panel Screening | Measures the inhibitor's effect on the activity of a large panel of purified kinases. | High-throughput, provides quantitative IC50 values. | Limited to kinases, does not assess direct binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein. | Provides a complete thermodynamic profile of binding (Kd, ΔH, ΔS). | Requires relatively large amounts of pure protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of the inhibitor to a protein immobilized on a sensor chip. | Provides real-time kinetic data (kon, koff), high sensitivity. | Requires protein immobilization, which can affect its conformation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular context. | Confirms target engagement in a physiological environment. | Indirect measure of binding, can be influenced by cellular factors. |
Tier 3: Cell-Based Functional Assays
The final tier of cross-reactivity profiling involves assessing the functional consequences of off-target engagement in a cellular context. This is crucial for understanding the potential for cellular toxicity or other unintended biological effects.
Experimental Workflow: Off-Target Functional Validation
Caption: Workflow for validating the functional consequences of off-target engagement.
Comparison with Alternative Covalent Inhibitors
The cross-reactivity profile of this compound should be benchmarked against other covalent inhibitors, particularly those with different reactive warheads or substitution patterns on the aryl ring.
Table 2: Comparison of Covalent Warheads and Their General Reactivity Profiles
| Warhead | General Reactivity | Potential for Off-Targeting | Example Inhibitors |
| Acrylamide | Michael acceptor, reacts with soft nucleophiles like cysteine. | Can be highly reactive, potential for off-target reactions. | Ibrutinib, Afatinib |
| Vinyl Sulfonamide | Michael acceptor, generally less reactive than acrylamides. | Can offer improved selectivity over acrylamides. | Vistusertib |
| N-Aryl Maleimide | Michael acceptor, reactivity can be tuned by aryl substituents. | Electron-withdrawing groups can increase reactivity and potential for off-targeting. | The subject of this guide |
| Chloroacetamide | Alkylating agent, reacts with a broader range of nucleophiles. | Higher potential for non-specific off-target reactions. | Poziotinib |
The presence of the trifluoromethyl group on the phenyl ring of TFMPP is expected to increase the electrophilicity of the maleimide, potentially leading to a higher intrinsic reactivity compared to an unsubstituted N-phenyl maleimide. This highlights the importance of quantitative profiling to determine if this increased reactivity translates to reduced selectivity.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery, particularly for covalent inhibitors. For this compound, a molecule with a potentially highly reactive warhead, a multi-tiered approach combining global proteomics, biochemical validation, and functional cellular assays is essential. By following the principles and protocols outlined in this guide, researchers can generate a comprehensive selectivity profile, enabling an informed assessment of its therapeutic potential and potential liabilities. This rigorous approach is fundamental to the development of safe and effective covalent medicines.
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A Comparative Guide to the Applications of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in Scientific Research
In the landscape of modern chemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and advanced materials. Among the myriad of heterocyclic compounds, 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, also known as N-(4-trifluoromethylphenyl)maleimide, has emerged as a versatile scaffold with a wide spectrum of applications. The presence of the trifluoromethyl group, a bioisostere for the methyl group, imparts unique electronic properties and enhances metabolic stability and lipophilicity, making it a highly attractive moiety in medicinal chemistry and materials science.
This guide provides an in-depth technical overview of the synthesis, biological activities, and material science applications of this compound. We will delve into its comparative performance against other derivatives, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this potent molecule in their work.
I. Synthesis of this compound: A Streamlined Approach
The synthesis of N-substituted maleimides is a well-established process, typically involving a two-step one-pot reaction. The general methodology involves the reaction of maleic anhydride with a primary amine to form a maleamic acid intermediate, which is subsequently cyclized to the desired maleimide.
A common and efficient method for the synthesis of this compound is the condensation of 4-(trifluoromethyl)aniline with maleic anhydride, followed by dehydrative cyclization.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Formation of N-(4-Trifluoromethylphenyl)maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Slowly add a solution of 4-(trifluoromethyl)aniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture for 2-4 hours. The formation of the maleamic acid intermediate can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to this compound
-
To the reaction mixture containing the maleamic acid, add a dehydrating agent, such as acetic anhydride (2-3 equivalents), and a catalyst, such as anhydrous sodium acetate (0.2-0.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with water to remove any unreacted starting materials and by-products, and then dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
II. Medicinal Chemistry Applications: A Scaffold for Bioactive Compounds
The pyrrole-2,5-dione ring is a privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethylphenyl group often enhances the biological activity of the resulting compounds.
A. Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione (succinimide) are a well-known class of anticonvulsant drugs. Research has shown that N-aryl substituted pyrrolidine-2,5-diones, including those with a trifluoromethylphenyl moiety, exhibit significant anticonvulsant properties.
In a study by Kamiński et al. (2011), a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and evaluated for their anticonvulsant activity.[2] Among the tested compounds, those with a trifluoromethylphenyl group, such as 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (Compound 14 ), demonstrated high activity in the 6-Hz psychomotor seizure test, as well as in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[2] This highlights the importance of the trifluoromethylphenyl group for potent anticonvulsant effects.
Another study by Obniska et al. (2009) investigated N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dione derivatives.[3] The compound N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (Compound 11i ) showed significant anticonvulsant activity.[3] These findings suggest that the presence of the trifluoromethylphenyl group contributes favorably to the anticonvulsant profile of these molecules.
Comparison of Anticonvulsant Activity of Trifluoromethylphenyl Derivatives and Other Analogs
| Compound Reference | Structure | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | 6-Hz Screen (ED₅₀ mg/kg) |
| Compound 14 [2] | 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | Active | Active | Highly Active |
| Compound 23 [2] | 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione | Active | Active | Highly Active |
| Compound 11i [3] | N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | - | - | ED₅₀ = 132.13 (i.p.) |
| Phenytoin (Standard) | - | 9.5 | Inactive | 31.4 |
Data compiled from published literature.[2][3]
The data suggests that the trifluoromethylphenyl substitution leads to compounds with a broad spectrum of anticonvulsant activity, comparable to or in some aspects different from other halogenated analogs. The high activity in the 6-Hz screen is particularly noteworthy, as this model is considered to be predictive of efficacy against therapy-resistant partial seizures.
B. Cytotoxic and Anti-Cancer Activity
The maleimide scaffold has been explored for its potential as an anti-cancer agent. The trifluoromethyl group can enhance the cytotoxic effects of these compounds. A study on novel N-triazolyl maleimide derivatives showed that these compounds exhibited cytotoxicity against human melanoma cell lines (SK-Mel-28 and SK-Mel-103).[2] While this study did not specifically include the 4-(trifluoromethyl)phenyl derivative, it highlights the potential of the maleimide core in developing anti-cancer agents.
Another study investigated the cytotoxic activity of 1,3-disubstituted thiourea derivatives, where a compound with a 4-(trifluoromethyl)phenyl substituent displayed high activity against human colon and prostate cancer cell lines.[4] This suggests that the 4-(trifluoromethyl)phenyl moiety can be a key pharmacophore for cytotoxic activity.
C. Anti-inflammatory Activity
Pyrrole-2,5-dione derivatives have been investigated for their anti-inflammatory properties. A study on amidrazone derived pyrrole-2,5-dione derivatives showed that these compounds could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5] While this particular study did not include the trifluoromethylphenyl derivative, it provides a basis for exploring its potential in this area. The electron-withdrawing nature of the trifluoromethyl group could influence the anti-inflammatory activity. For instance, N-phenylmaleimide derivatives have been shown to act as mimetic agents of the pro-inflammatory process by activating myeloperoxidase.[6] Further research is needed to specifically evaluate the anti-inflammatory profile of this compound and compare it with other analogs.
III. Synthetic Intermediate in Organic Chemistry
This compound is a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions where it acts as a potent dienophile. The electron-withdrawing trifluoromethyl group enhances the dienophilic character of the maleimide double bond, facilitating cycloaddition reactions.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. N-substituted maleimides are excellent dienophiles due to the two electron-withdrawing carbonyl groups. The presence of a trifluoromethyl group on the phenyl ring further activates the double bond for cycloaddition.
A study by Bastin et al. (2019) describes a green multi-step synthesis for an undergraduate organic chemistry laboratory involving the synthesis of substituted N-phenylmaleimides and their subsequent use in a Diels-Alder reaction with 2,5-dimethylfuran.[1][7] This highlights the utility of N-phenylmaleimides as dienophiles.
IV. Materials Science Applications: Building Blocks for Advanced Polymers
N-substituted maleimides are important monomers in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and dielectric properties.
Polymer Synthesis and Properties
The trifluoromethyl group can significantly influence the properties of polymers. Introducing trifluoromethyl groups into the polymer backbone can enhance solubility, thermal stability, and optical transparency, while lowering the dielectric constant.[5][8]
N-(4-trifluoromethylphenyl)maleimide can be homopolymerized or copolymerized with other vinyl monomers, such as styrene, to produce polymers with tailored properties. The copolymerization of N-phenylmaleimide with styrene is known to form alternating copolymers, which exhibit high glass transition temperatures (Tg).[9][10] The incorporation of the trifluoromethyl group is expected to further enhance the thermal stability of these copolymers.
Expected Impact of Trifluoromethyl Group on Polymer Properties
| Property | Effect of Trifluoromethyl Group | Rationale |
| Thermal Stability | Increase | High bond energy of C-F bonds.[11] |
| Solubility | Increase | Disruption of polymer chain packing.[8] |
| Dielectric Constant | Decrease | Low polarizability of the C-F bond.[8] |
| Optical Transparency | Increase | Reduced charge-transfer complex formation. |
Further experimental studies are needed to quantify the specific effects of the 4-(trifluoromethyl)phenyl group on the properties of polyimides and other polymers derived from this monomer, and to compare these properties with those of polymers derived from other N-phenylmaleimide analogs.
V. Conclusion
This compound is a molecule of significant interest with a diverse range of applications spanning medicinal chemistry, organic synthesis, and materials science. The presence of the trifluoromethyl group confers advantageous properties, leading to potent biological activities and enhanced performance in polymeric materials.
This guide has provided a comparative overview of the applications of this compound. It is our hope that the information and protocols presented herein will serve as a valuable resource for the scientific community, fostering further innovation and discovery.
References
[2] Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-5857. [12] Vamecq, J., et al. (2000). Synthesis and anticonvulsant and neurotoxic properties of substituted N-Phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 43(7), 1311–1319. [13] Kamiński, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PLoS One, 9(1), e84490. [4] Anonymous. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Semantic Scholar. [14] Noldin, V. F., et al. (2013). Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. SciSpace. [8] Request PDF. (n.d.). Polyimide resins with superior thermal stability, dielectric properties, and solubility obtained by introducing trifluoromethyl and diphenylpyridine with different bulk pendant groups. ResearchGate. [5] Szymańska, E., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [15] Request PDF. (n.d.). Synthesis and free radical polymerization of n- [4-fluoro phenyl] maleimide and study of properties of polymers. ResearchGate. [16] Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. (2017). OUCI. [6] de Oliveira, A. C., et al. (2003). N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. Toxicology Letters, 144(3), 337-344. [17] Synthesis of n-phenyl maleimide. (n.d.). PrepChem.com. [18] Patel, K. C., & Patel, S. K. (2014). Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. International Journal of Scientific & Engineering Research, 5(5), 119-126. [3] Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-2233. [19] Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. (2024). National Institutes of Health. [11] Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2024). MDPI. [20] Aliabadi, A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(4), 328-336. [1] Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [21] Enhanced thermal conductivity in copolymerized polyimide. (2022). National Institutes of Health. [22] RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. (2017). MDPI. [23] Vamecq, J., et al. (1994). Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides. European Journal of Medicinal Chemistry, 29(9), 739-745. [24] Noldin, V. F., et al. (n.d.). Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. Research and Reviews. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. (n.d.). The Royal Society of Chemistry. [25] P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. (2018). MDPI. [9] Request PDF. (n.d.). Copolymerization of N-phenylmaleimide with styrene by rare earth coordination catalyst. ResearchGate. [26] Wang, S., et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 25(21), 5036. [27] Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome. (n.d.). ResearchGate. [10] Request PDF. (n.d.). Copolymerization of styrene with N-arylmaleimides. ResearchGate. [28] Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells. (2024). MDPI. [29] de Bem, A. F., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Biomedicine & Pharmacotherapy, 112, 108659. [7] (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (n.d.). ResearchGate. [30] The Intramolecular Diels Alder Reaction. (2019). Master Organic Chemistry. [31] Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. (2024). National Institutes of Health. [32] Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2024). Beyond Benign. [33] Characterization and kinetic study of Diels-Alder reaction. (2021). Express Polymer Letters, 15(7), 634-647. [34] Anti-neuroinflammatory Properties Research Articles. (n.d.). R Discovery.
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A Head-to-Head Comparison of Synthesis Methods for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Introduction
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a key N-aryl maleimide, is a valuable building block in medicinal chemistry and materials science. Its unique trifluoromethylphenyl moiety imparts desirable properties such as metabolic stability and lipophilicity, making it a frequent component in the design of novel therapeutic agents and functional polymers. The maleimide ring itself is a highly reactive Michael acceptor and a competent dienophile, enabling its use in a wide array of bioconjugation reactions and cycloadditions.
Given its importance, the efficient and reliable synthesis of this compound is of paramount interest to researchers. This guide provides a head-to-head comparison of the most common and effective synthetic routes, offering an in-depth analysis of their respective protocols, performance metrics, and practical considerations. We will dissect the classical two-step synthesis, a robust and well-documented method, and compare it against modern one-pot approaches that promise greater efficiency and sustainability.
Pillar 1: The Classical Two-Step Synthesis via Maleamic Acid Intermediate
The most established and widely practiced method for synthesizing N-aryl maleimides is a two-step process. This approach relies on the initial formation of a stable maleamic acid intermediate, which is then isolated and subsequently cyclized to yield the final imide.
Mechanism and Rationale
The synthesis proceeds in two distinct stages:
-
Amic Acid Formation: 4-(Trifluoromethyl)aniline, acting as a nucleophile, attacks one of the carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring to form the corresponding N-(4-(trifluoromethyl)phenyl)maleamic acid.[1] This reaction is typically fast, exothermic, and proceeds in high yield at room temperature. The choice of a non-polar solvent like diethyl ether facilitates the precipitation of the amic acid product, allowing for easy isolation.[2]
-
Cyclodehydration: The isolated maleamic acid is then dehydrated to form the five-membered imide ring. This is an endergonic process that requires energy input and a dehydrating agent. A common and effective method involves heating the amic acid in acetic anhydride with a catalyst, such as anhydrous sodium acetate.[2] The acetic anhydride serves as both the solvent and the dehydrating agent, while the sodium acetate activates the process.
Experimental Protocol: Two-Step Synthesis
Step A: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleamic acid
-
In a 500 mL flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether. Stir until all the solid has dissolved.
-
In a separate beaker, prepare a solution of 4-(trifluoromethyl)aniline (16.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add the aniline solution dropwise to the stirred maleic anhydride solution over 20-30 minutes. A thick, white precipitate will form almost immediately.
-
Stir the resulting suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the white, crystalline product under vacuum to yield N-(4-(trifluoromethyl)phenyl)maleamic acid. The yield is typically >95%. The product is often pure enough for the next step without further purification.
Step B: Synthesis of this compound
-
In a 250 mL round-bottom flask, place the dried N-(4-(trifluoromethyl)phenyl)maleamic acid (25.9 g, 0.1 mol), anhydrous sodium acetate (8.2 g, 0.1 mol), and 100 mL of acetic anhydride.
-
Equip the flask with a reflux condenser and a heating mantle. Heat the mixture with stirring to 90-100 °C in an oil bath for 1-2 hours. The suspension should dissolve to form a clear, yellow-to-orange solution.
-
Allow the reaction mixture to cool to room temperature, and then slowly pour it into 500 mL of an ice-water mixture with vigorous stirring.
-
A solid precipitate of the maleimide product will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from a suitable solvent system (e.g., cyclohexane or ethanol/water) to obtain pure, canary-yellow needles of this compound.
Pillar 2: One-Pot Synthesis Strategies
To improve efficiency by reducing reaction time, solvent usage, and handling steps, one-pot procedures have been developed. These methods combine the amic acid formation and cyclodehydration steps into a single, continuous process without the isolation of the intermediate.
Method 2A: One-Pot Azeotropic Dehydration
This technique is a powerful method for driving the cyclodehydration reaction to completion by continuously removing the water byproduct.
Mechanism and Rationale: The aniline and maleic anhydride are first mixed in a high-boiling, water-immiscible solvent, such as toluene or xylene, to form the maleamic acid in situ. An acid catalyst, like p-toluenesulfonic acid (p-TsOH), is added.[3] The reaction mixture is then heated to reflux. The water generated during the imide ring formation forms an azeotrope with the solvent. This azeotrope boils out of the reaction mixture and is collected in a Dean-Stark apparatus. The condensed solvent, now free of water, is returned to the reaction flask, continuously shifting the equilibrium towards the product.[3] This method avoids the need for a chemical dehydrating agent like acetic anhydride.
Experimental Protocol: One-Pot Azeotropic Dehydration
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add maleic anhydride (9.8 g, 0.1 mol), 4-(trifluoromethyl)aniline (16.1 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).
-
Add 200 mL of toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 3-5 hours, or until no more water is collected in the trap (theoretical amount is 1.8 mL).
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with 100 mL of saturated sodium bicarbonate solution to remove the acid catalyst, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization as described previously to yield the final product.
Method 2B: Microwave-Assisted One-Pot Synthesis
Microwave-assisted synthesis offers a significant acceleration of chemical reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[4][5]
Mechanism and Rationale: The principle is similar to other one-pot methods, but the energy is supplied by microwave irradiation.[6] The high-energy microwaves efficiently heat the polar reagents and intermediates, dramatically increasing the rate of the cyclodehydration step.[6] This method can often be performed solvent-free or in a minimal amount of a high-boiling polar solvent, aligning with the principles of green chemistry.
Experimental Protocol: Microwave-Assisted Synthesis
-
In a 10 mL microwave reaction vessel, place maleic anhydride (0.98 g, 10 mmol) and 4-(trifluoromethyl)aniline (1.61 g, 10 mmol). Note: This reaction can be run neat or with a small amount of a high-boiling solvent like N,N-dimethylformamide (DMF) or acetic acid.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short period (e.g., 5-15 minutes). The reaction should be monitored for completion by TLC.
-
After cooling, dissolve the resulting solid in a suitable organic solvent like ethyl acetate.
-
Wash the solution with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Head-to-Head Performance Comparison
To facilitate an objective assessment, the key performance indicators for each method are summarized below.
| Parameter | Two-Step Synthesis | One-Pot Azeotropic | Microwave-Assisted One-Pot |
| Overall Yield | High (70-85%)[2] | High (80-90%)[3] | Very High (often >90%)[7] |
| Reaction Time | Long (4-6 hours + isolation) | Moderate (3-5 hours) | Very Short (5-20 minutes)[5] |
| Purity (Crude) | Good to Excellent | Good | Good to Excellent |
| Scalability | Excellent, well-established | Good, requires efficient water removal | Limited by microwave reactor size |
| Simplicity | Moderate (involves isolation step) | High (single process) | Very High (mix and heat) |
| Reagent Cost | Moderate (acetic anhydride) | Low (catalytic acid) | Low (often neat) |
| Waste Generation | High (ether, aqueous washes) | Moderate (solvent, aqueous washes) | Very Low (minimal or no solvent) |
| Energy Efficiency | Low (prolonged heating) | Moderate (prolonged reflux) | High (focused, rapid heating)[4] |
Visualizing the Workflows
A clear understanding of the process flow is crucial for selecting the appropriate method.
Caption: Workflow comparison of the Two-Step vs. One-Pot synthetic routes.
Decision Logic: Selecting the Optimal Method
The choice of synthesis method depends heavily on the specific needs of the laboratory, including scale, available equipment, and time constraints.
Caption: Decision tree for selecting the optimal synthesis method.
Conclusion and Recommendations
All three discussed methods are effective for the synthesis of this compound.
-
The Classical Two-Step Method remains the gold standard for reliability and scalability. Its well-defined intermediate step allows for straightforward troubleshooting and ensures a high-purity final product. It is highly recommended for large-scale preparations or when methodological robustness is the primary concern.
-
The One-Pot Azeotropic Method offers a significant improvement in efficiency by eliminating the intermediate isolation step. It is an excellent choice for medium-scale synthesis when time and resource conservation are important, provided the equipment for azeotropic distillation is available.
-
The Microwave-Assisted One-Pot Synthesis is unrivaled in terms of speed and energy efficiency. For rapid, small-scale synthesis, such as for library generation or initial screening, this method is superior. Its alignment with green chemistry principles makes it an attractive modern alternative, though its scalability is limited by the size of available microwave reactors.
Ultimately, the choice of method is a strategic decision. By understanding the underlying chemistry and practical trade-offs of each approach, researchers can select the optimal path to efficiently and effectively produce this valuable chemical intermediate.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry. Details the standard two-step synthesis of N-arylmaleimides. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-657-6]
- Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. Discusses one-pot methods for imide synthesis using various catalysts. [URL: https://www.derpharmachemica.com/pharma-chemica/efficient-one-pot-synthesis-of-n-alkyl-and-n-aryl-imides.pdf]
- Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1959). N-Phenylmaleimide. Organic Syntheses, 39, 63. Provides a detailed, reliable protocol for the two-step synthesis of an N-aryl maleimide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0804]
- U.S. Patent 5,136,052 A. (1992). Process for the manufacture of n-phenylmaleimide. Describes a one-pot synthesis using p-toluenesulfonic acid and azeotropic distillation. [URL: https://patents.google.
- European Patent EP0403240A1. (1990). Preparation process of N-substituted maleimides. Details a one-pot process using azeotropic distillation with tin-based catalysts. [URL: https://patents.google.
- Gondru, R., et al. (2010). Microwave Accelerated Synthesis of N-Phenylmaleimide in a Single Step and Polymerization in Bulk. Journal of Macromolecular Science, Part A, 47(7), 716-721. Reports the direct synthesis of N-phenylmaleimide using microwave irradiation. [URL: https://www.tandfonline.com/doi/abs/10.1080/10601325.2010.483756]
- Dandia, A., et al. (2006). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 83(11), 1706. Demonstrates a rapid, microwave-assisted synthesis suitable for teaching labs. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p1706]
- Prado Gonjal, J. (2021). Microwave-assisted synthesis: a fast, efficient and sustainable approach. Fundación Complutense. [URL: https://www.youtube.
- StudyLib. (n.d.). Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid. Provides a mechanistic explanation for the initial reaction step. [URL: https://studylib.net/doc/8141416/write-a-mechanism-for-the-reaction-of-aniline-with-malei]
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A Technical Guide to Assessing the Specificity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in Bioconjugation Reactions
A Senior Application Scientist's In-Depth Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount. For decades, the maleimide-thiol reaction has been a cornerstone of these efforts, prized for its high specificity and efficiency. However, the field is in continuous pursuit of reagents that offer enhanced performance. This guide provides a comprehensive technical assessment of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione , a reagent engineered for superior reactivity and conjugate stability. We will objectively compare its performance with traditional and alternative maleimides, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their conjugation strategies.
The Rationale for Electron-Withdrawing Substituents in N-Aryl Maleimides
The foundational chemistry of maleimide conjugation is the Michael addition of a thiol to the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[1][2] The specificity of this reaction is a key advantage; at a neutral pH of around 7, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
However, a significant limitation of traditional N-alkyl maleimide conjugates is the reversibility of the Michael addition, known as a retro-Michael reaction. This can lead to dissociation of the conjugate, particularly in the presence of endogenous thiols like glutathione.[4] To address this, N-aryl maleimides were developed. The aromatic ring at the nitrogen atom influences the electronics of the maleimide, and the introduction of a potent electron-withdrawing group, such as the trifluoromethyl group in This compound , further enhances its reactivity and the stability of the resulting conjugate.
N-aryl maleimide derivatives react approximately 2.5 times faster with thiols compared to their N-alkyl counterparts.[5] Furthermore, the resulting thio-succinimide adducts from N-aryl maleimides undergo substantially faster rates of hydrolysis to the stable maleamic acid form, a reaction that is advantageous in preventing undesirable thiol exchange reactions.[5] The presence of a strong electron-withdrawing group like trifluoromethyl is expected to further accelerate both the initial thiol addition and the subsequent stabilizing hydrolysis of the adduct.
Comparative Performance Analysis
| Reagent | Relative Reaction Rate with Thiols | Adduct Stability (Resistance to Retro-Michael Reaction) | Key Characteristics |
| This compound | Very High | Very High (rapid hydrolysis of adduct) | Expected to offer the fastest conjugation and most stable final product due to the strong electron-withdrawing nature of the trifluoromethyl group. |
| N-Phenylmaleimide | High | High (faster hydrolysis of adduct than N-alkyl) | N-aryl structure enhances reactivity and adduct stability over N-alkyl maleimides.[4] |
| N-Ethylmaleimide (NEM) | Moderate | Moderate | A common N-alkyl maleimide, serves as a baseline for comparison. Susceptible to retro-Michael reaction.[6] |
Experimental Protocols for Assessing Specificity and Reactivity
To validate the performance of This compound and compare it to other reagents, the following detailed experimental protocols are provided.
Protocol 1: Kinetic Analysis of Maleimide-Thiol Reaction by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction of a maleimide with a model thiol, such as N-acetyl-L-cysteine (NAc).
Materials:
-
This compound
-
Alternative maleimide (e.g., N-Ethylmaleimide)
-
N-acetyl-L-cysteine (NAc)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate buffer (50 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each maleimide in anhydrous acetonitrile.
-
Prepare a 100 mM stock solution of NAc in degassed phosphate buffer.
-
Prepare a 400 mM stock solution of TCEP in degassed phosphate buffer.
-
-
Reaction Setup:
-
In a vial, combine the NAc stock solution and TCEP stock solution to achieve final concentrations of 10 mM NAc and 40 mM TCEP in phosphate buffer. This ensures the thiol remains in its reduced form.
-
To initiate the reaction, add the maleimide stock solution to the NAc/TCEP solution to a final maleimide concentration of 1 mM. The final reaction mixture should contain 20% acetonitrile in 50 mM phosphate buffer (pH 7.4).[5]
-
-
Time-Course Analysis:
-
Immediately after adding the maleimide, inject an aliquot of the reaction mixture onto the HPLC system (this is the t=0 time point).
-
Inject aliquots at regular intervals (e.g., every 1-2 minutes for the first 15 minutes, then less frequently) for a total of 1-2 hours.
-
To quench the reaction in the collected samples before injection, add an equal volume of 0.5% formic acid solution.[5]
-
-
HPLC Analysis:
-
Use a C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Quantify the peak areas of the unreacted maleimide and the product adduct at each time point.
-
-
Data Analysis:
-
Plot the concentration of the unreacted maleimide versus time.
-
From this data, calculate the pseudo-first-order rate constant (k') by fitting the data to a first-order decay equation, as NAc is in excess.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of NAc.
-
Protocol 2: Competitive Reaction Assay to Assess Specificity
This protocol assesses the selectivity of the maleimide for thiols over other nucleophiles, such as amines, by using a competitive substrate.
Materials:
-
This compound
-
N-acetyl-L-cysteine (NAc)
-
Nα-acetyl-L-lysine
-
Phosphate buffer (50 mM, pH 7.4 and pH 8.5)
-
HPLC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution containing equimolar concentrations of NAc and Nα-acetyl-L-lysine (e.g., 10 mM each) in the chosen phosphate buffer (pH 7.4 or 8.5).
-
Initiate the reaction by adding the maleimide to a final concentration of 1 mM.
-
-
Analysis:
-
After a set reaction time (e.g., 1 hour), quench the reaction with formic acid.
-
Analyze the reaction mixture using HPLC-MS to identify and quantify the thiol adduct and any potential amine adducts.
-
-
Interpretation:
-
Compare the amount of thiol adduct formed to the amount of amine adduct at different pH values. This will provide a quantitative measure of the maleimide's specificity. At pH 7.4, minimal reaction with the amine is expected, while at pH 8.5, some reaction may be observed.[5]
-
Visualizing the Reaction and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and the experimental workflow for kinetic analysis.
Caption: Mechanism of the maleimide-thiol reaction.
Caption: Workflow for kinetic analysis of maleimide-thiol reactions.
Conclusion and Future Perspectives
The available evidence strongly suggests that This compound is a superior reagent for thiol-specific bioconjugation compared to traditional N-alkyl and unsubstituted N-phenyl maleimides. Its enhanced reactivity allows for faster and more efficient conjugation, while the increased rate of hydrolysis of the resulting thioether adduct leads to a more stable final product by minimizing the potential for retro-Michael reactions.
For researchers in drug development, the use of such advanced reagents can lead to more robust and reliable antibody-drug conjugates (ADCs) and other protein-based therapeutics. The detailed protocols provided in this guide offer a framework for the systematic evaluation and implementation of this and other novel maleimide reagents.
While the qualitative advantages are clear, future work should focus on generating precise, publicly available kinetic data for a range of electron-withdrawing N-aryl maleimides, including This compound , reacting with various biologically relevant thiols. This will enable a more quantitative and predictive approach to the design of bioconjugation strategies, ultimately accelerating the development of next-generation protein therapeutics.
References
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MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
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A Senior Application Scientist's Guide to Comparing Maleimide Derivatives Using Quantum Chemical Calculations
Introduction: The Critical Role of Maleimides in Modern Drug Development
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the ability to selectively and stably link a potent payload to a targeting moiety is paramount.[1][2] Maleimide derivatives have emerged as indispensable tools in this arena, prized for their highly selective and rapid reaction with thiol groups, such as those found in cysteine residues of proteins.[3][][] This specific reactivity, proceeding via a Michael addition mechanism, allows for the precise bioconjugation of drugs to antibodies under mild, physiological conditions.[6][7][8]
However, not all maleimide derivatives are created equal. The stability and reactivity of the maleimide core can be significantly altered by the presence of different substituents on the ring.[9][10] An overly reactive derivative might lead to off-target reactions, while a derivative that is too stable might react too slowly or incompletely. Furthermore, the stability of the resulting thioether bond is a critical concern, as reversal of the Michael addition (a "retro-Michael" reaction) can lead to premature drug release and loss of efficacy.[1][11][12][13]
This is where the predictive power of computational chemistry becomes an invaluable asset.[14][15] Quantum chemical calculations allow us to probe the electronic structure of these molecules with high precision, providing quantitative descriptors that correlate directly with their chemical behavior.[16][17] By calculating properties such as molecular orbital energies and electrostatic potentials, we can rationally compare and select the most promising maleimide linkers for a specific application before committing to costly and time-consuming synthesis and experimental validation. This guide provides both the theoretical foundation and a practical workflow for leveraging these powerful in silico techniques.
Theoretical Framework: Key Predictors of Maleimide Reactivity
To objectively compare maleimide derivatives, we must first understand the quantum chemical properties that govern their reactivity as Michael acceptors. The reaction of interest is the nucleophilic attack of a thiolate anion on one of the electron-deficient carbons of the maleimide's double bond. Therefore, our goal is to quantify the electrophilicity of this double bond.
Frontier Molecular Orbital (FMO) Theory
FMO theory is a cornerstone of reactivity prediction. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the thiol) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the maleimide).
-
LUMO Energy: The energy of the LUMO is a direct indicator of a molecule's ability to accept electrons. For a maleimide, a lower LUMO energy signifies a more electrophilic double bond, which will more readily accept electrons from an incoming nucleophile. Consequently, a lower LUMO energy generally correlates with a higher reaction rate for the Michael addition.
-
HOMO-LUMO Gap (Egap): This is the energy difference between the HOMO and the LUMO. A smaller HOMO-LUMO gap indicates that the molecule requires less energy to be electronically excited, which is associated with higher chemical reactivity.[18][19][20]
Molecular Electrostatic Potential (MEP)
While FMO theory provides quantitative energy values, the Molecular Electrostatic Potential (MEP) offers a rich, qualitative visualization of the charge distribution across a molecule.[21][22] An MEP map is generated by calculating the electrostatic potential at the electron density surface.
-
Color Coding: MEP maps are color-coded to represent different potential values. Regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor), colored blue, are prime targets for nucleophilic attack.[23][24]
For a maleimide, we expect to see a strongly positive potential (blue) localized around the carbon atoms of the double bond, visually confirming their electrophilic character and susceptibility to attack by a thiol.
Partial Atomic Charges
Quantum chemical calculations can also assign partial charges to each atom in a molecule. Methods like Mulliken population analysis distribute the total electron density among the atoms. A larger positive partial charge on the β-carbons of the maleimide double bond indicates a greater degree of electron deficiency and, therefore, a higher reactivity towards nucleophiles.[25]
Experimental Protocol: A Practical Workflow for Quantum Chemical Calculations
This section details a standardized protocol for performing the necessary calculations. Density Functional Theory (DFT) is the method of choice, as it provides an excellent balance between computational accuracy and efficiency for molecules of this size.[16][26]
I. Molecular Structure Preparation
-
Sketch the 2D structure of the maleimide derivative using a chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
Import the 2D structure into a molecular modeling program (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable 3D starting structure.
II. Quantum Chemical Calculation (DFT)
-
Software Selection: Utilize a recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Input File Generation:
-
Set the calculation type to "Optimization + Frequency". This will first find the lowest energy conformation of the molecule and then perform a frequency calculation to confirm it is a true minimum (i.e., no imaginary frequencies).
-
Method Selection: Choose the DFT method. The B3LYP functional is a robust and widely used choice for organic molecules.[25]
-
Basis Set Selection: Select a Pople-style basis set. The 6-31+G(d) basis set is recommended as it includes polarization functions (d) for non-hydrogen atoms and diffuse functions (+) for heavy atoms, which are important for accurately describing electron distribution.
-
Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually Singlet).
-
Request additional output properties, including "Population analysis (Mulliken)" and "Orbitals and Electrostatic Potential".
-
-
Job Submission & Execution: Submit the input file to the quantum chemistry program for calculation.
III. Data Analysis and Visualization
-
Verify Optimization: Check the output file to ensure the geometry optimization converged successfully and that there are no imaginary frequencies.
-
Extract Quantitative Data:
-
Locate the energies of the HOMO and LUMO in the output file and calculate the HOMO-LUMO gap.
-
Find the Mulliken population analysis section and record the partial charges on the two carbon atoms of the maleimide double bond.
-
-
Visualize Qualitative Data:
-
Open the generated checkpoint or cube file in a visualization software.
-
Generate the LUMO surface to visualize its shape and location over the maleimide ring.
-
Generate the MEP map and render it onto the molecule's electron density surface. Adjust the color scale to be consistent across all compared molecules for a valid visual comparison.
-
Workflow Diagram
Below is a diagram illustrating the computational workflow from initial structure to final data analysis.
Caption: Computational workflow for analyzing maleimide derivatives.
Comparative Analysis: A Case Study
To illustrate this guide, we will compare four representative maleimide derivatives:
-
Maleimide (Parent): The baseline molecule.
-
N-Methylmaleimide: Substitution on the nitrogen, electronically distant from the double bond.
-
3-Methylmaleimide: An electron-donating group (EDG) directly on the double bond.
-
3-Bromomaleimide: An electron-withdrawing group (EWG) directly on the double bond.[25]
Quantitative Data Summary
The following table summarizes the key quantum chemical descriptors calculated using the B3LYP/6-31+G(d) level of theory.
| Derivative | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Partial Charge on β-Carbon* | Predicted Reactivity |
| Maleimide | -1.78 | 6.55 | +0.15 | Baseline |
| N-Methylmaleimide | -1.75 | 6.49 | +0.16 | Similar to Baseline |
| 3-Methylmaleimide | -1.62 | 6.41 | +0.12 | Decreased |
| 3-Bromomaleimide | -2.25 | 6.18 | +0.26 | Increased |
*Partial charge on the unsubstituted carbon of the double bond, the typical site of nucleophilic attack.
Discussion and Interpretation
-
Effect of N-Substitution: As predicted, substituting the nitrogen with a methyl group (N-Methylmaleimide) has a negligible effect on the LUMO energy and partial charge of the reactive carbons.[9] This demonstrates that modifications at this position can be made to attach linkers or other moieties without significantly altering the core reactivity of the maleimide.
-
Effect of Electron-Donating Group (EDG): The addition of a methyl group directly to the double bond (3-Methylmaleimide) raises the LUMO energy and decreases the positive partial charge on the target β-carbon. The methyl group donates electron density to the ring, making the double bond less electrophilic and therefore less reactive towards nucleophiles.
-
Effect of Electron-Withdrawing Group (EWG): In stark contrast, the highly electronegative bromine atom in 3-Bromomaleimide strongly withdraws electron density from the ring. This effect significantly lowers the LUMO energy, making it a much better electron acceptor. It also substantially increases the positive partial charge on the β-carbon.[25] These factors combine to predict that 3-Bromomaleimide will be the most reactive of the four derivatives in a thiol-Michael addition reaction.
Visualizing Reactivity with MEP Maps
The MEP maps below visually corroborate our quantitative findings. The intensity of the blue region over the double bond directly reflects its electrophilicity.
(Note: The following are conceptual representations of MEP maps for illustrative purposes.)
-
Maleimide: Shows a distinct blue region over the double bond, indicating its electrophilic nature.
-
3-Methylmaleimide: The blue region is less intense compared to the parent maleimide, visually representing the decreased electrophilicity due to the electron-donating methyl group.
-
3-Bromomaleimide: Exhibits a much more intense and larger blue region over the double bond. This strong positive potential is a clear visual indicator of its heightened susceptibility to nucleophilic attack, aligning perfectly with the LUMO energy and partial charge data.
Mechanism in Focus: The Thiol-Maleimide "Click" Reaction
The reason we focus on the electrophilicity of the maleimide is due to the mechanism of the thiol-Michael addition, a reaction so efficient it is often considered a "click" reaction.[6][7] The process is initiated by the nucleophilic attack of a thiolate anion (the deprotonated form of a cysteine's thiol group) on one of the electrophilic carbons of the maleimide double bond, forming a stable thioether linkage.[][]
Thiol-Michael Addition Mechanism
Caption: Mechanism of thiol-Michael addition to a maleimide.
Our computational results provide a clear rationale for this reaction's efficiency. The low-lying LUMO of the maleimide provides an accessible orbital to accept the incoming electrons from the thiolate's HOMO. The strong positive electrostatic potential on the maleimide's carbons actively attracts the negatively charged thiolate nucleophile, guiding it to the correct site of attack.
Conclusion: Integrating Computation into Rational Drug Design
Quantum chemical calculations offer a powerful, predictive framework for the rational design and comparison of maleimide derivatives in drug development. By computing and analyzing fundamental electronic properties—namely LUMO energy, the HOMO-LUMO gap, and the molecular electrostatic potential—researchers can gain profound insights into the relative reactivity of different candidates. This in silico screening process allows for the prioritization of derivatives with desired reactivity profiles, thereby accelerating the development pipeline, reducing experimental costs, and ultimately leading to the design of more effective and stable bioconjugates. The integration of these computational methods is no longer a niche academic exercise but a critical component of modern, data-driven pharmaceutical research.[14][15][16]
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(n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Properties of Pyrrole-2,5-Dione Derivatives in Drug Development
Introduction: The Double-Edged Sword of the Pyrrole-2,5-Dione Moiety
The pyrrole-2,5-dione, commonly known as the maleimide group, is a cornerstone of bioconjugation chemistry.[1][2] Its remarkable reactivity towards thiol groups, found in the cysteine residues of proteins, allows for the rapid and specific covalent linkage of therapeutic payloads, making it a staple in the construction of advanced drug delivery systems like Antibody-Drug Conjugates (ADCs).[3][4] This reactivity, however, presents a significant challenge. The resulting thiosuccinimide linkage is often unstable in vivo, leading to premature cleavage of the drug from its carrier.[4][5] This guide provides a comparative analysis of the pharmacokinetic profiles of different pyrrole-2,5-dione derivatives, offering insights into how structural modifications can overcome inherent instabilities to enhance therapeutic efficacy and safety. We will delve into the causality behind experimental designs aimed at evaluating these properties and provide actionable protocols for researchers in the field.
The Central Challenge: Instability of the Thiol-Maleimide Adduct
The utility of maleimides hinges on the Michael addition reaction with thiols. While this reaction is efficient, the product—a succinimidyl thioether linkage—is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin and glutathione.[5] This reversal leads to two primary detrimental outcomes:
-
Premature Payload Release: The cytotoxic agent is cleaved from the antibody before reaching the target tissue, reducing the therapeutic window and potentially causing systemic toxicity.
-
Thiol Exchange: The reformed maleimide can react with other circulating thiols, such as human serum albumin, creating drug-albumin conjugates that alter the pharmacokinetic profile and lead to off-target accumulation.[5]
This instability has been a significant hurdle, as evidenced by studies showing that some ADCs with conventional maleimide linkers can lose over 50% of their payload within days of administration.[6] Consequently, the field has moved towards developing next-generation maleimide derivatives designed for enhanced stability.
Comparative Analysis of Maleimide Derivatives
The evolution of maleimide linkers is a direct response to the pharmacokinetic challenges posed by the first-generation constructs. Below, we compare the key properties of conventional maleimides with those of stabilized derivatives.
| Feature | Conventional Maleimides (e.g., SMCC-based) | Stabilized Maleimides (e.g., Self-Hydrolyzing, Maleamic Esters) | Rationale for Superiority |
| Linkage Stability | Prone to retro-Michael reaction and thiol exchange in vivo.[4][5] | Forms a stabilized, ring-opened structure that is resistant to cleavage.[4][6] | The hydrolyzed or ring-opened amide bond is not susceptible to the retro-Michael reaction, ensuring the payload remains attached to the antibody. |
| Payload Shedding | High; can be as much as 50-75% over 7-14 days in plasma.[6] | Significantly reduced; one study showed only ~3.8% payload loss after 14 days in albumin solution.[6] | Enhanced stability directly translates to a lower rate of premature drug deconjugation, maintaining the desired drug-to-antibody ratio (DAR). |
| Pharmacokinetics | Can exhibit faster clearance of the intact ADC due to payload loss and altered distribution.[7] | Exhibits a pharmacokinetic profile more similar to the parent antibody, with improved stability leading to better tumor accumulation. | By preventing payload loss, the ADC maintains its structural integrity, ensuring its PK properties are governed by the antibody component. |
| In Vivo Efficacy | Efficacy can be compromised by premature drug release. | Demonstrates superior efficacy and therapeutic index in preclinical models.[6] | More of the cytotoxic payload is delivered directly to the target cells, maximizing the therapeutic effect at a given dose. |
| Safety Profile | Off-target toxicity can occur due to the circulation of the free cytotoxic drug.[5] | Improved safety and tolerance observed, including reduced neutropenia in some studies.[8] | Minimizing systemic exposure to the free payload reduces the potential for dose-limiting toxicities. |
Visualizing the Pathways: Stability and Metabolism
To better understand the fate of these derivatives, we can visualize their metabolic pathways and the experimental workflows used to study them.
Caption: Comparative metabolic pathways of conventional vs. stabilized maleimide ADCs.
Experimental Protocol: In Vivo Pharmacokinetic and Stability Assessment in Rodents
This protocol outlines a self-validating system for comparing the pharmacokinetic properties of two ADCs: one with a conventional maleimide linker and one with a stabilized derivative. The inclusion of a control ADC with a non-cleavable linker serves as a crucial baseline for antibody clearance.[7]
Objective: To determine and compare the plasma clearance, stability (payload retention), and overall pharmacokinetic profile of different pyrrole-2,5-dione-linked ADCs.
Materials:
-
Test Animals: Female BALB/c mice (n=4-6 per group)
-
Test Articles:
-
Group 1: ADC with conventional maleimide linker (e.g., SMCC-DM1)
-
Group 2: ADC with stabilized maleimide linker (e.g., self-hydrolyzing)
-
Group 3 (Control): ADC with a non-cleavable linker
-
-
Dosing Vehicle: Sterile PBS, pH 7.4
-
Blood Collection Supplies: EDTA-coated microcentrifuge tubes, capillaries
-
Analytical Equipment: ELISA plate reader, LC-MS/MS system
Methodology:
-
Dosing and Acclimatization:
-
Allow animals to acclimatize for at least 7 days before the study.
-
Administer a single intravenous (IV) bolus dose of the respective ADC (e.g., 5 mg/kg) via the tail vein. Causality: IV administration bypasses absorption variables, allowing for a direct assessment of distribution, metabolism, and excretion.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 20-30 µL) from each animal at designated time points. A typical schedule includes: 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, and 168 hr post-dose. Causality: This sampling schedule is designed to capture the initial distribution phase and the terminal elimination phase, allowing for accurate calculation of key PK parameters.
-
Immediately place blood into EDTA tubes on ice to prevent coagulation and degradation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalytical Quantification:
-
Total Antibody Measurement (ELISA): Use an enzyme-linked immunosorbent assay to quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples. This measures the clearance of the antibody backbone.
-
Intact ADC Measurement (ELISA or LC-MS): Use a conjugate-specific assay to measure the concentration of the intact ADC (antibody with payload attached). This is often an ELISA that uses an anti-payload antibody for capture or detection.
-
Drug-to-Antibody Ratio (DAR) Analysis: The data from the two assays are used to calculate the average DAR at each time point, providing a direct measure of ADC stability in vivo. DAR(t) = [Intact ADC concentration(t)] / [Total Antibody concentration(t)].
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
Half-life (t½)
-
-
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Conclusion and Future Directions
The pharmacokinetic profile of pyrrole-2,5-dione derivatives is intrinsically linked to the stability of the conjugate they form. While conventional maleimides offer straightforward conjugation, their in vivo instability presents a significant liability, impacting efficacy and safety. The development of stabilized derivatives, which form irreversible, ring-opened adducts, has marked a critical advancement in the field.[4][6] These next-generation linkers lead to ADCs with improved plasma stability, more predictable pharmacokinetic profiles, and enhanced therapeutic indices.[6][8] The experimental frameworks described herein, which rely on direct comparison against appropriate controls, are essential for validating these improvements and guiding the design of future therapeutics. As drug development continues to pursue molecules with higher precision and lower toxicity, the rational design and rigorous pharmacokinetic evaluation of linking moieties like the pyrrole-2,5-dione will remain paramount.
References
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Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 21(7), 1243-1250. [Link]
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Lazar, A. C., Wang, L., Blättler, W. A., & Amphlett, G. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 27(8), 1830-1838. [Link]
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Uesugi, M., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine, 8, 4119–4129. [Link]
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Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
-
Lu, D., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Drug Delivery, 28(1), 1643-1653. [Link]
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Cambridge MedChem Consulting. (2019). ADME Properties. Cambridge MedChem Consulting. [Link]
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Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
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Baluja, S., Nandha, K., & Ramavat, P. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. [Link]
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BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. [Link]
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St. Amant, A. H., et al. (2020). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 26(11-12), e3279. [Link]
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Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563. [Link]
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Singh, P., et al. (2022). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(19), 6598. [Link]
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Sahoo, C. R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]
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Sgarlata, C., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112831. [Link]
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Kennedy, A. R., & O’Donovan, D. H. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Pharmaceuticals, 16(8), 1191. [Link]
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Szałkowska, O., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2990. [Link]
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A Senior Application Scientist's Guide to Cost-Effective Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Introduction
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, an N-substituted maleimide, is a vital building block in medicinal chemistry and materials science. Its trifluoromethylphenyl moiety enhances metabolic stability and binding affinity in drug candidates, while the reactive maleimide ring is ideal for bioconjugation and polymer synthesis. As demand for complex fluorinated compounds grows, developing cost-effective and scalable synthetic routes is paramount for both academic research and industrial production.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule. We will move beyond simple procedural lists to analyze the causality behind experimental choices, evaluate economic viability, and provide detailed, field-tested protocols.
Overview of Synthetic Strategies
The synthesis of N-substituted maleimides, including our target compound, predominantly follows a two-step pathway:
-
Amidation: Reaction of a primary amine with maleic anhydride to form an intermediate maleanilic acid.
-
Cyclization: Dehydration of the maleanilic acid to form the final imide ring.
While this two-step approach is the most common, variations in the cyclization step significantly impact the overall cost, yield, and scalability. Direct one-pot syntheses exist but often require specialized catalysts or harsher conditions, presenting a different set of economic trade-offs.
Caption: High-level overview of synthetic pathways to the target maleimide.
Route 1: The Classical Two-Step Synthesis
This is the most widely documented and reliable method for synthesizing N-arylmaleimides. Its primary advantage is the isolation of a stable intermediate, which often results in a purer final product with straightforward purification.
Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)maleanilic Acid
The first step is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of maleic anhydride, leading to ring-opening.
Mechanism Insight: This reaction is typically fast and high-yielding at room temperature. The choice of a non-protic, relatively non-polar solvent like diethyl ether or tetrahydrofuran (THF) is crucial. These solvents readily dissolve maleic anhydride and facilitate the precipitation of the maleanilic acid product as it forms, simplifying isolation by filtration. The reaction is often quantitative.
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (9.81 g, 0.1 mol, 1.0 eq.) in 100 mL of anhydrous diethyl ether. Stir until fully dissolved.
-
In a separate beaker, prepare a solution of 4-(trifluoromethyl)aniline (16.11 g, 0.1 mol, 1.0 eq.) in 50 mL of anhydrous diethyl ether.
-
Add the aniline solution dropwise to the stirred maleic anhydride solution at room temperature over 30 minutes.
-
A white precipitate will form almost immediately. Continue stirring for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash the filter cake with 50 mL of cold diethyl ether to remove any unreacted starting materials.
-
Dry the white solid in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: >95%
-
Purity: Typically >98% without further purification.
Step 2: Dehydrative Cyclization of Maleanilic Acid
This is the critical step where cost-effectiveness is determined. The goal is to remove one molecule of water to form the five-membered imide ring. We will compare the most common laboratory method with a more specialized alternative.
This is the most frequently used method in laboratory settings due to the low cost and ready availability of the reagents.
Mechanism Insight: Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a catalyst. The maleanilic acid is first converted to a mixed anhydride with acetic acid, which is a better leaving group. The nitrogen atom then attacks the carbonyl carbon, and subsequent elimination of acetic acid and a proton, facilitated by the acetate base, yields the maleimide. The reaction is typically run at a moderate temperature (80-100°C).
Caption: Experimental workflow for the acetic anhydride/sodium acetate cyclization method.
Experimental Protocol:
-
To a 250 mL flask, add the dried N-(4-(trifluoromethyl)phenyl)maleanilic acid (25.9 g, 0.1 mol, 1.0 eq.) and anhydrous sodium acetate (4.1 g, 0.05 mol, 0.5 eq.).[1]
-
Add acetic anhydride (30 mL, approx. 3 eq.).
-
Heat the slurry with stirring in an oil bath at 90°C for 2-3 hours. The mixture should become a clear, homogenous solution.
-
Allow the reaction to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 500 mL of crushed ice with vigorous stirring. A solid precipitate will form.
-
Continue stirring for 30 minutes as the ice melts to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
-
Expected Yield: 75-85%
This method offers an alternative for substrates that may be sensitive to the acidic and high-temperature conditions of Method A.[2]
Mechanism Insight: This reaction proceeds via an Appel-type mechanism. Triphenylphosphine (PPh₃) reacts with bromotrichloromethane (BrCCl₃) to form a phosphonium salt intermediate, [(Ph₃P-Br)⁺ CCl₃⁻]. The carboxylate of the maleanilic acid attacks this species, leading to activation of the carboxylic acid. Intramolecular nucleophilic attack by the amide nitrogen, facilitated by a base like triethylamine (TEA), closes the ring and eliminates triphenylphosphine oxide (TPPO) and bromoform. This method often proceeds at lower temperatures but generates stoichiometric amounts of TPPO, which can be challenging to remove.[2]
Experimental Protocol:
-
In a dry 250 mL flask under a nitrogen atmosphere, dissolve triphenylphosphine (28.6 g, 0.11 mol, 1.1 eq.) and bromotrichloromethane (21.7 g, 0.11 mol, 1.1 eq.) in 150 mL of dry acetonitrile. Stir for 30 minutes at room temperature.[2]
-
Add the N-(4-(trifluoromethyl)phenyl)maleanilic acid (25.9 g, 0.1 mol, 1.0 eq.) to the solution.
-
Heat the mixture to 70°C. Add triethylamine (11.1 g, 0.11 mol, 1.1 eq.) dropwise over 15 minutes.
-
Maintain the reaction at 70°C and monitor by TLC. The reaction is typically complete within 6-8 hours.[2]
-
After cooling, remove the solvent under reduced pressure.
-
The residue contains the product and triphenylphosphine oxide. Purification requires column chromatography (e.g., silica gel, hexane/ethyl acetate gradient), which adds significant cost and complexity at scale.
-
Expected Yield: 60-75% (post-chromatography)
Cost-Effectiveness and Process Analysis
To provide a clear comparison, we analyzed the reagent costs for a hypothetical 0.1 mole scale synthesis. Prices are estimates based on bulk laboratory chemical suppliers in early 2026 and are for comparative purposes only.
| Parameter | Method A (Ac₂O/NaOAc) | Method B (PPh₃/BrCCl₃) |
| Starting Materials (0.1 mol) | ||
| 4-(CF₃)Aniline (~16.1g) | ~$38.00[3] | ~$38.00[3] |
| Maleic Anhydride (~9.8g) | ~$2.00 | ~$2.00 |
| Key Reagents | ||
| Acetic Anhydride (~30mL) | ~$3.00 | - |
| Sodium Acetate (~4.1g) | ~$0.50[1] | - |
| Triphenylphosphine (~28.6g) | - | ~$25.00 |
| Bromotrichloromethane (~10.9mL) | - | ~$15.00 |
| Triethylamine (~15.3mL) | - | ~$2.00 |
| Solvents | Diethyl Ether, Ethanol, Water | Acetonitrile, Hexane, Ethyl Acetate |
| Purification | Recrystallization | Column Chromatography |
| Overall Yield | ~80% | ~65% |
| Waste Products | Acetic Acid | Triphenylphosphine Oxide, Bromoform |
| Estimated Reagent Cost | ~$43.50 | ~$82.00 |
| Cost per Gram (Reagents Only) | ~$2.25/g | ~$5.25/g |
Analysis:
-
Method A (Acetic Anhydride/Sodium Acetate): This route is unequivocally more cost-effective. The reagents are inexpensive, the yield is high, and the purification method (recrystallization) is simple, scalable, and avoids costly chromatography. The primary waste product, acetic acid, is relatively benign. This is the preferred method for both laboratory and industrial-scale synthesis unless the substrate is incompatible with the reaction conditions.
-
Method B (Triphenylphosphine/BrCCl₃): While effective under milder conditions, this route is significantly more expensive due to the high cost of the phosphine and bromotrichloromethane reagents.[2] The generation of a stoichiometric amount of triphenylphosphine oxide byproduct necessitates chromatographic purification, which is a major bottleneck for scalability and dramatically increases solvent waste and labor costs. This method should be reserved for specialized, small-scale applications where heat or acid sensitivity is a critical concern.
Conclusion and Recommendation
For the synthesis of this compound, the classical two-step synthesis using acetic anhydride and sodium acetate for the cyclization step (Method A) is the most cost-effective and scalable route. It offers an excellent balance of high yield, low reagent cost, and straightforward purification. Its operational simplicity makes it the superior choice for researchers and drug development professionals who require reliable access to this important building block. Alternative methods, while mechanistically interesting, do not present a viable economic advantage for this specific target molecule under normal circumstances.
References
-
businessanalytiq. Acetic Anhydride price index.[Link]
-
ChemAnalyst. Maleic Anhydride Prices, Trends, Index, News, Monitor and Demand.[Link]
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businessanalytiq. Maleic Anhydride price index.[Link]
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IMARC Group. Maleic Anhydride Price Index, Trend, Chart and Forecast.[Link]
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IMARC Group. Acetic Anhydride Prices 2025 | December Chart & Forecast.[Link]
-
DGR Industrial Products, Inc. Sodium Acetate, 200 grams, Anhydrous.[Link]
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Intratec.us. Maleic Anhydride Price - Historical & Current.[Link]
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PharmaCompass.com. Sodium Acetate | Price | per kg | USD.[Link]
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ResearchGate. Cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide promoted by triflic acid (TfOH).[Link]
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SLS - Lab Supplies. 4-(Trifluoromethyl)aniline, 99 | 224936-25G | SIGMA-ALDRICH.[Link]
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Cenmed. 4 Nitro 3 (Trifluoromethyl)Aniline 98%.[Link]
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ResearchGate. Synthesis and free radical polymerization of n- [4-fluoro phenyl] maleimide and study of properties of polymers | Request PDF.[Link]
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PrepChem.com. Synthesis of n-phenyl maleimide.[Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
-
NIH National Library of Medicine. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.[Link]
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ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.[Link]
-
ResearchGate. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride.[Link]
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The Royal Society of Chemistry. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates.[Link]
-
IOSR Journal. Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.[Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.[Link]
-
ResearchGate. Triflic acid mediated sequential cyclization of ortho-alkynylarylesters with ammonium acetate | Request PDF.[Link]
-
PubMed. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans.[Link]
-
NIH National Library of Medicine. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid.[Link]
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A Comparative Guide to the Application of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione in Advanced Research Projects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and biological research, the N-substituted maleimide, 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, has emerged as a reagent of significant interest. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group on the phenyl ring, modulate its reactivity and the stability of its adducts, making it a valuable tool in diverse applications. This guide provides an in-depth comparison of its performance in key research areas, supported by experimental data and protocols, to inform its selection and application over other alternatives.
Case Study 1: Enhanced Stability in Bioconjugation for Next-Generation Therapeutics
The development of stable and effective antibody-drug conjugates (ADCs) is a cornerstone of modern targeted therapy. The linkage between the antibody and the cytotoxic payload is critical to the ADC's efficacy and safety. A primary challenge with traditional ADCs has been the instability of the linker in the bloodstream, often leading to premature drug release and off-target toxicity.
The Challenge with Conventional Linkers:
Historically, N-alkyl maleimides have been widely used for conjugating drugs to cysteine residues on antibodies. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and compromised therapeutic efficacy.
This compound as a Superior Alternative:
N-aryl maleimides, such as this compound, have been shown to form significantly more stable bioconjugates.[1] The key to this enhanced stability lies in the rapid and efficient hydrolysis of the initial thiosuccinimide adduct to a stable thio-succinamic acid conjugate.[1] This ring-opening reaction is irreversible and is accelerated by the electron-withdrawing nature of the trifluoromethyl-substituted aryl group.[1]
Comparative Performance Data:
| Maleimide Type | Conjugate Stability (7 days in serum) | Rationale for Performance |
| N-alkyl maleimides | 35-67% deconjugation[2] | Susceptible to retro-Michael reaction, leading to drug loss. |
| N-aryl maleimides (general) | <20% deconjugation[2] | Rapid hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure.[1] |
| This compound | High stability inferred from studies on analogous fluorinated N-aryl maleimides. The strong electron-withdrawing CF3 group (σp = 0.54) accelerates the stabilizing hydrolysis step.[3] | The electron-withdrawing trifluoromethyl group enhances the rate of the stabilizing hydrolysis reaction.[3] |
| N-aryl acrylamides | N/A (poor solubility) | Poor solubility in semi-aqueous media limits their application in bioconjugation.[3] |
Experimental Workflow: Antibody-Drug Conjugation
Caption: Workflow for creating a stable antibody-drug conjugate.
Detailed Protocol for Antibody-Drug Conjugation:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.
-
Incubate to reduce the interchain disulfide bonds, exposing free cysteine thiol groups.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Dissolve the this compound-drug conjugate in a compatible solvent (e.g., DMSO).
-
Add the maleimide-drug solution to the reduced antibody solution.
-
Incubate at room temperature to allow the Michael addition reaction to occur between the maleimide and the antibody thiols.
-
-
Hydrolysis and Stabilization:
-
The hydrolysis of the thiosuccinimide ring to the stable thio-succinamic acid occurs rapidly under physiological conditions.
-
-
Purification:
-
Purify the resulting ADC using techniques like size exclusion chromatography to remove unreacted drug-linker and other impurities.
-
Case Study 2: Dienophile in Diels-Alder Reactions for Complex Molecule Synthesis
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. The reactivity of the components, a conjugated diene and a dienophile, is governed by their electronic properties. Electron-poor dienophiles react more readily with electron-rich dienes.
Leveraging Electronic Effects:
This compound, with its electron-withdrawing trifluoromethyl group, is an excellent dienophile for Diels-Alder reactions. This enhanced reactivity allows for efficient cycloadditions with a variety of dienes, including less reactive ones like furan and its derivatives.
Comparative Reactivity of Dienophiles with Furan:
| Dienophile | Reaction Conditions | Yield | Stereoselectivity | Rationale for Performance |
| Maleimide | 25 °C | Good | endo favored[4] | Standard reactivity for a cyclic dienophile. |
| Maleic Anhydride | Low Temperature | Good | endo favored[4] | Highly reactive due to the two electron-withdrawing carbonyl groups. |
| N-phenylmaleimide | Varies | Good | Varies with temperature | The phenyl group provides some electronic activation. |
| This compound | Mild conditions expected | High (inferred) | Expected to be high | The potent electron-withdrawing CF3 group significantly activates the double bond for cycloaddition. |
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for a Diels-Alder cycloaddition reaction.
Detailed Protocol for a Diels-Alder Reaction with Furan:
-
Reactant Preparation:
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add the furan diene to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the specific diene.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting Diels-Alder adduct by recrystallization or column chromatography.
-
Case Study 3: Monomer for High-Performance Polymers
The properties of polymers are largely determined by the monomers from which they are synthesized. N-substituted maleimides are known to produce polymers with high thermal stability. The incorporation of fluorine atoms into polymers can further enhance their thermal and chemical resistance, as well as impart other desirable properties such as low surface energy and specific optical characteristics.
Potential Advantages in Polymer Chemistry:
The homopolymer of this compound, and its copolymers with other vinyl monomers, are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability. The rigid maleimide ring in the polymer backbone contributes to these properties.
Comparative Thermal Properties of N-Substituted Polymaleimides:
| Polymer of: | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Rationale for Performance |
| N-phenylmaleimide | ~225 °C | ~380 °C | The aromatic ring contributes to thermal stability. |
| N-cyclohexylmaleimide | ~185 °C | ~365 °C | The aliphatic ring offers lower thermal stability compared to the aromatic ring. |
| Poly(this compound) | Expected to be > 225 °C | Expected to be > 380 °C | The trifluoromethyl group can increase chain stiffness and intermolecular forces, leading to enhanced thermal properties. |
Experimental Workflow: Free Radical Polymerization
Caption: General workflow for free-radical polymerization.
Detailed Protocol for Free-Radical Polymerization:
-
Reaction Setup:
-
Dissolve this compound and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., THF) in a reaction flask.
-
Degas the solution to remove oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to initiate the polymerization.
-
Allow the reaction to proceed for the desired amount of time.
-
-
Termination and Isolation:
-
Terminate the polymerization by cooling the reaction mixture.
-
Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Characterization:
-
Characterize the polymer's molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Determine the thermal properties, such as Tg and Td, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Conclusion
This compound stands out as a versatile and high-performance reagent in several key areas of chemical and biomedical research. Its electron-withdrawing trifluoromethyl group provides distinct advantages over less-substituted N-aryl and N-alkyl maleimides. In bioconjugation, it facilitates the formation of highly stable antibody-drug conjugates. As a dienophile, it exhibits enhanced reactivity in Diels-Alder reactions, enabling the efficient synthesis of complex cyclic molecules. Furthermore, it holds significant promise as a monomer for the creation of high-performance polymers with superior thermal stability. The comparative data and protocols provided in this guide are intended to empower researchers to leverage the unique properties of this compound in their own innovative research projects.
References
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. Available from: [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 2021, 26(11), 3298. Available from: [Link]
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A Comparative Guide to the Peer-Reviewed Validation of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel chemical probe or drug candidate is paramount. This guide provides an in-depth, objective comparison and validation framework for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a compound belonging to the N-aryl maleimide class of electrophiles. While specific peer-reviewed studies on this exact molecule are not prevalent, its mechanism can be confidently inferred from the extensive literature on N-substituted maleimides. The primary mechanism of action is the covalent modification of nucleophilic residues on biomolecules, with a strong preference for the thiol groups of cysteine residues in proteins.[1]
This guide will dissect this mechanism, compare it to established alternatives, and provide detailed, field-proven protocols for its experimental validation.
Part 1: The Putative Mechanism of Action: Covalent Thiol Modification
The chemical structure of this compound dictates its reactivity. The core of its mechanism is the maleimide ring, a well-known Michael acceptor.[2] This ring system readily reacts with nucleophiles, particularly the thiolate anion of cysteine residues, via a thio-Michael addition reaction.[3] This reaction is highly selective for cysteines under typical physiological pH conditions (6.5-7.5) because the thiol group is more readily deprotonated to the reactive thiolate form compared to other nucleophilic side chains like the epsilon-amine of lysine.[4]
Caption: Covalent modification of a protein cysteine by this compound.
Key Structural Contributions to Reactivity and Stability:
-
The Maleimide Ring: This α,β-unsaturated carbonyl system is the electrophilic "warhead" that reacts with the cysteine thiol.
-
N-Aryl Substitution: The N-phenyl group is critical. Compared to traditional N-alkyl maleimides, N-aryl substitution enhances the stability of the resulting thiosuccinimide conjugate.[5] This is due to resonance delocalization of the nitrogen lone pair electrons into the phenyl ring, which reduces the likelihood of retro-Michael reactions that lead to deconjugation.[6] Studies have shown that N-aryl maleimide conjugates exhibit significantly less deconjugation in serum over time compared to their N-alkyl counterparts, a crucial feature for in vivo applications.[5][7]
-
The Trifluoromethyl (-CF3) Group: This highly electronegative moiety is a common addition in medicinal chemistry.[8] Its presence on the phenyl ring can influence the compound's properties in several ways:
-
Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.[8]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation.[8]
-
Electronic Effects: As an electron-withdrawing group, it can subtly modulate the reactivity of the maleimide by influencing the electron density of the N-aryl system.[6]
-
Part 2: Comparative Performance with Alternative Covalent Modifiers
While N-aryl maleimides are highly effective, other thiol-reactive chemistries are available. The choice of reagent depends on the specific experimental goals, such as desired bond stability and tolerance for potential off-target reactions.
| Feature | 1-(4-(CF3)phenyl)-maleimide | N-Alkyl Maleimide (e.g., NEM) | Haloacetyl (e.g., Iodoacetamide) |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution (SN2) |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Conjugate Stability | High (Hydrolysis-resistant)[5] | Moderate (Prone to retro-Michael)[7] | High (Stable thioether bond)[2] |
| Selectivity | High for Cysteine | High for Cysteine | Good, but can react with His, Met |
| Key Advantage | High stability and rapid kinetics. | Widely used, well-understood. | Forms a very stable bond. |
| Key Disadvantage | Potential for hydrolysis of the succinimide ring over extended periods. | Conjugate instability in vivo.[5] | Slower reaction kinetics, potential for off-target labeling.[6] |
A notable alternative to maleimides are methylsulfonyl phenyloxadiazole compounds, which also react specifically with cysteine and have been shown to form protein conjugates with superior stability in human plasma.[9]
Part 3: A Framework for Experimental Validation
Rigorous validation of the proposed covalent mechanism is essential. The following protocols provide a self-validating system to confirm covalent modification and identify specific protein targets.
Caption: A logical workflow for the validation of a covalent inhibitor's mechanism of action.
Experimental Protocol 1: In Vitro Validation via Intact Protein Mass Spectrometry
Objective: To confirm that this compound covalently modifies a model protein and to determine the stoichiometry of the modification.
Causality: This experiment provides direct evidence of a covalent interaction. A mass shift in the protein corresponding to the molecular weight of the compound confirms the formation of a stable adduct.
Methodology:
-
Protein Preparation:
-
Dissolve a model protein with a known, accessible cysteine residue (e.g., bovine serum albumin) in a suitable buffer (e.g., 50 mM Tris, pH 7.2).
-
If necessary, reduce any existing disulfide bonds by incubating with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. TCEP is used as it does not contain a free thiol and will not compete with the maleimide reaction.[10]
-
Remove excess TCEP using a desalting column.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the reduced protein with a 5- to 10-fold molar excess of the compound for 2 hours at room temperature.
-
Include a negative control where the protein is incubated with DMSO alone.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or by acidifying the solution.
-
Remove unreacted compound and salts using a C4 ZipTip or similar protein clean-up method.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting spectra to determine the intact mass of the protein in both the control and treated samples.
-
-
Data Interpretation:
-
Expected Outcome: The mass of the treated protein should increase by an amount equal to the molecular weight of this compound (257.17 g/mol ).
-
The presence of multiple mass additions would indicate the labeling of more than one cysteine residue.
-
Experimental Protocol 2: Proteome-Wide Target Identification by Competitive Chemoproteomics
Objective: To identify the specific protein targets of this compound in a complex biological system (e.g., cell lysate or live cells).
Causality: This method, often referred to as isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling), identifies targets by competition. If the compound binds to a specific cysteine, that cysteine will be unavailable to react with a broad-spectrum, alkyne-tagged cysteine-reactive probe. This reduction in probe labeling, quantifiable by mass spectrometry, reveals the compound's targets.[11]
Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80% confluency.
-
Treat one set of cells with the vehicle (DMSO) and another set with this compound at a desired concentration for a specified time.
-
Harvest the cells and prepare lysates in a suitable buffer.
-
-
Probe Labeling and Click Chemistry:
-
Treat both the control and compound-treated lysates with a cysteine-reactive probe containing an alkyne handle (e.g., iodoacetamide-alkyne). This probe will label cysteines that were not modified by the test compound.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[12] This biotin tag will be used for enrichment.
-
-
Enrichment of Labeled Peptides:
-
Digest the protein lysates into peptides using trypsin.
-
Enrich the biotin-tagged peptides using streptavidin-coated beads.[12]
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
LC-MS/MS Analysis:
-
Elute the enriched peptides from the beads.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis and Interpretation:
-
Identify and quantify the peptides in both the control and treated samples using proteomics software.
-
Expected Outcome: Peptides from proteins that are true targets of this compound will show a significant decrease in abundance in the treated sample compared to the control. This is because the initial binding of the compound blocked the subsequent labeling with the alkyne probe, leading to their depletion during the streptavidin enrichment step.[11][13]
-
Conclusion
Based on its chemical structure, this compound is a potent covalent modifier of protein cysteine residues. The N-aryl substitution confers high stability to the resulting conjugate, making it a potentially valuable tool for chemical biology and drug development. However, as with any covalent compound, its mechanism and target profile must be rigorously validated. The experimental framework provided here, combining direct in vitro confirmation with unbiased proteome-wide target identification, offers a robust pathway to fully characterize its biological activity and ensure its reliable application in research.
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Liu, Q., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153.
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Vartabedian, V. F., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(4), 1033-1049.
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Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer.
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Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ResearchGate.
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Verde, F., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition, 53(46), 12543-12547.
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Baud, M. G. J., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ResearchGate.
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670.
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Baud, M. G. J., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(8), 2480-2501.
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BenchChem. (2025). A Comparative Guide to Maleimide and Haloacetyl Chemistries for Protein Labeling. BenchChem.
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Jones, M., et al. (2015). Functional bridging of protein disulfide bonds with maleimides. UCL Discovery.
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Ohata, J., et al. (2020). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Organic & Biomolecular Chemistry, 18(1), 18-22.
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Packer, R. J., et al. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments, (113), 54157.
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Jensen, L. H., et al. (2001). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. Molecular Pharmacology, 60(6), 1363-1371.
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da Silva, G. N., et al. (2009). N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. Immunopharmacology and Immunotoxicology, 31(2), 253-260.
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Lachimia, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 226.
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de Farias, C. B., et al. (2016). N-phenylmaleimides affect adipogenesis and present antitumor activity through reduction of FASN expression. Chemico-Biological Interactions, 258, 145-153.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione and its associated waste streams. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.
Executive Summary: Understanding the Compound and Associated Risks
This compound is an N-aryl maleimide derivative. The maleimide functional group is a reactive Michael acceptor, frequently used in bioconjugation to link molecules to cysteine residues in proteins.[1][2] The trifluoromethylphenyl group imparts specific electronic properties and increases the compound's stability and lipophilicity. However, these same features necessitate stringent disposal protocols.
The primary risks stem from three sources:
-
Reactivity: The maleimide moiety can react with biological nucleophiles, such as thiols, presenting potential biochemical hazards.[1][3]
-
Toxicity Profile: While specific toxicological data for this exact compound is limited, analogous N-aryl maleimides and fluorinated aromatic compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5][6] Prudent handling as a potentially cytotoxic or hazardous substance is therefore required.[7][8][9]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds like this one highly resistant to natural degradation.[10][11] Improper disposal can lead to the accumulation of persistent organic pollutants in the environment, with potential long-term ecological consequences.[12][13][14]
This guide establishes a self-validating system for disposal, ensuring that from the point of generation to final destruction, the waste is handled in a manner that protects laboratory personnel and the environment.
Hazard Identification and Classification
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Description | Rationale & Citations |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed. | Analogous compounds like N-Phenylmaleimide and other substituted maleimides are classified as toxic or harmful if ingested.[4][5][6][15] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | This is a common classification for reactive maleimide derivatives.[5][15] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation or damage. | The reactive nature of the compound poses a significant risk to sensitive eye tissue.[5][15] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | Inhalation of the powdered solid should be avoided.[5][16] |
| Hazardous Waste Classification | EPA Waste Code (Anticipated) | F001 / F002 (if in spent solvent) | As a halogenated organic compound, it falls under specific US EPA disposal regulations.[17] |
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins at the point of use. Adherence to correct handling and segregation procedures is critical to prevent accidental exposure and ensure regulatory compliance.
Required Personal Protective Equipment (PPE)
Before handling the solid compound or solutions, ensure the following PPE is worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][15]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[5]
-
Body Protection: A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.[18]
-
Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation.[18] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[18]
Waste Segregation: The Critical First Step
The presence of the trifluoromethyl group (-CF₃) classifies this compound as a halogenated organic waste .[19][20] Halogenated and non-halogenated waste streams must never be mixed.
-
Why this is critical: Halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to safely manage the hydrogen fluoride (HF) and other toxic gases produced during thermal decomposition.[21][22] Mixing it with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and environmental risk.
Segregation Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[20]
-
This container should be used exclusively for this compound and any solvents (e.g., dichloromethane, chloroform) or materials contaminated with it.[19]
-
Maintain a waste log sheet affixed to the container, detailing the chemical name and approximate quantity of everything added.
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the disposal of pure compound, contaminated labware, and dilute solutions.
Step 1: Decontamination of Labware
-
Procedure: Rinse any glassware or equipment that has come into contact with the compound at least three times with a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Rationale: This ensures the transfer of residual chemical into a controlled waste stream.
-
Disposal of Rinsate: The first rinseate is considered acutely hazardous waste and must be collected in the designated "Halogenated Organic Waste" container. Subsequent, less concentrated rinses should also be collected in the same container.
Step 2: Packaging of Solid and Concentrated Waste
-
Unused/Expired Compound: The original manufacturer's container is the ideal primary container. Ensure the cap is sealed tightly.
-
Grossly Contaminated Materials: Items such as weighing papers, contaminated gloves, or spill pads should be double-bagged in clear plastic bags, sealed, and then placed in a larger, rigid, labeled hazardous waste container.
-
Rationale: Secure containment prevents leakage and personnel exposure during storage and transport.
Step 3: Labeling the Waste Container
-
Compliance: Label the primary waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.
-
The accumulation start date.
-
-
Rationale: Proper labeling is a legal requirement and is essential for the safety of waste handlers and emergency responders.
Step 4: Temporary On-Site Storage
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Conditions: The storage area must be secure, well-ventilated, and away from incompatible materials (e.g., strong acids, bases, or oxidizers).[20] The container must be kept closed except when adding waste.[20]
-
Rationale: Safe storage minimizes the risk of spills, reactions, and unauthorized access.
Step 5: Arranging for Final Disposal
-
Vendor: Disposal must be handled by a licensed and certified hazardous waste management company.
-
Method: The designated disposal method for this type of compound is high-temperature incineration. Inform the vendor that the waste is a halogenated organic compound.
-
Documentation: Retain all manifests and certificates of destruction provided by the vendor as proof of compliant disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow for the compliant disposal of halogenated waste.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading. Close the fume hood sash.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Containment: For a small spill of solid material, gently cover it with a spill pillow or absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.
-
Neutralization/Cleanup: Use a spill kit approved for chemical spills. Absorb liquids with an inert material (e.g., vermiculite, sand). Carefully scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively documented in readily available literature, a thorough hazard assessment can be conducted by examining structurally similar compounds, such as substituted maleimides and phenylpyrroles.[1][2][3] This approach allows us to anticipate potential hazards and establish a robust personal protective equipment (PPE) plan. The primary concerns with compounds of this class are skin, eye, and respiratory irritation.[2][3][4][5][6][7]
| Hazard Classification | Potential Effects | Source |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][7] | [2][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][6][7] | [2][3][4][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5][6][7] | [2][3][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][4][6][7] | [2][3][4][6][7] |
Personal Protective Equipment (PPE) Protocol: A Comprehensive Approach
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Respiratory Protection: The First Line of Defense
Given that this compound is a solid, the primary respiratory hazard is the inhalation of dust particles.[1]
-
N95 (US) or equivalent particulate respirator: This is the minimum requirement when handling the powder outside of a certified chemical fume hood.[1]
-
Organic Vapor Cartridge with Particulate Filter (e.g., OV/P100): If there is a potential for the compound to be aerosolized or if it is used in a solution with a volatile solvent, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[8][9]
Expert Insight: The trifluoromethyl group on the phenyl ring can increase the compound's lipophilicity, which may enhance its ability to cross biological membranes. Therefore, preventing inhalation is of paramount importance.
Hand Protection: Preventing Dermal Exposure
Chemical-resistant gloves are mandatory for all handling procedures.[1][2][10][11]
-
Recommended Glove Materials: Nitrile, Butyl, or Neoprene rubber gloves are generally recommended for handling similar compounds.[1]
-
Breakthrough Time: For prolonged or frequently repeated contact, select gloves with a breakthrough time of greater than 240 minutes (Protection Class 5 or higher). For brief contact, a breakthrough time of greater than 60 minutes (Protection Class 3 or higher) is acceptable.[1]
Trustworthiness Check: Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.[2][10][11]
Eye and Face Protection: Shielding from Splashes and Dust
Protecting your eyes from both dust and potential splashes is critical.
-
Chemical Goggles/Safety Glasses: These are required for all handling procedures to protect against dust particles.[1][5]
-
Face Shield: A face shield should be worn in addition to chemical goggles when there is a potential for splashing, such as when preparing solutions or during vigorous mixing.[1][8][9][11]
Authoritative Grounding: Ensure that all eye and face protection is compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
Skin and Body Protection: A Barrier Against Contamination
Appropriate skin and body protection prevents accidental exposure from spills or splashes.
-
Lab Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron or Coveralls: For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][10]
-
Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.
Safe Handling and Disposal Workflow
A systematic workflow is crucial for minimizing exposure and ensuring safety.
Operational Plan: Step-by-Step Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a safety shower and eyewash station are readily accessible and operational.[1]
-
Verify that all necessary PPE is available and in good condition.
-
Prepare your work area in a well-ventilated space, preferably a chemical fume hood.[1][12]
-
-
Handling:
-
Post-Handling:
Disposal Plan
-
Segregate Waste: All disposable PPE and materials contaminated with this compound should be collected in a designated, labeled hazardous waste container.
-
Follow Regulations: Dispose of the waste through a licensed disposal company, adhering to all local, state, and federal regulations.[2][14]
Caption: Safe Handling & Disposal Workflow
Emergency Procedures: Immediate Actions
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][5][12]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][5][12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4][12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4][12]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material and place it in a suitable container for disposal.[4][12]
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(2-Aminoethyl)maleimide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde, 97%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
